Product packaging for trans-3-Phenyl-D-proline(Cat. No.:CAS No. 118758-50-2)

trans-3-Phenyl-D-proline

Cat. No.: B055599
CAS No.: 118758-50-2
M. Wt: 191.23 g/mol
InChI Key: VDEMEKSASUGYHM-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

trans-3-Phenyl-D-proline is a stereodefined, non-proteinogenic amino acid that serves as a valuable building block in peptide chemistry and drug discovery. This compound is a proline chimera, featuring a phenyl group in a trans orientation at the β-position of the D-proline pyrrolidine ring. This unique structure combines the conformational rigidity of the proline backbone with the steric and electronic properties of an aromatic side chain, making it a powerful tool for constraining peptide structure and modulating biological activity. Its primary research value lies in the development of peptidomimetics and in structure-activity relationship (SAR) studies. The constrained ring system restricts the phi (Φ) and psi (ψ) backbone dihedral angles of peptides, promoting specific secondary structures such as β-turns and polyproline helices. The strategically positioned phenyl group can be engineered to participate in key aromatic interactions with biological targets. Research indicates that closely related L-proline analogues are potent antagonists of neurokinin receptors, such as substance P, highlighting the potential of this chemotype in neuropharmacology. Furthermore, such proline derivatives have been investigated as selective enzyme inhibitors and as key components in the design of MHC-selective immunosuppressants for autoimmune diseases. This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B055599 trans-3-Phenyl-D-proline CAS No. 118758-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-3-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEMEKSASUGYHM-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426262
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118758-50-2
Record name trans-3-Phenyl-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diastereoselective Synthesis of trans-3-Phenyl-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and highly diastereoselective method for the synthesis of trans-3-Phenyl-D-proline, a valuable chiral building block in medicinal chemistry and drug development. The core of this synthesis revolves around a copper-catalyzed 1,4-conjugate addition of a phenyl group to an N-protected 2,3-dehydroproline ester, followed by deprotection steps. This method offers excellent control over stereochemistry, leading predominantly to the desired trans isomer.

I. Synthetic Strategy Overview

The overall synthetic pathway can be summarized in three main stages:

  • Preparation of the Michael Acceptor: Synthesis of the key intermediate, N-Cbz-2,3-dehydroproline methyl ester, from a suitable proline derivative.

  • Diastereoselective 1,4-Conjugate Addition: The copper-catalyzed addition of a phenyl Grignard reagent to the dehydroproline ester to introduce the phenyl group at the 3-position with high trans selectivity.

  • Deprotection: Removal of the N-carbobenzyloxy (Cbz) and methyl ester protecting groups to yield the final product, this compound.

Synthetic_Pathway Start N-Cbz-D-proline Intermediate1 N-Cbz-2,3-dehydroproline methyl ester Start->Intermediate1  One-pot  esterification &  elimination Intermediate2 N-Cbz-trans-3-phenyl-D-proline methyl ester Intermediate1->Intermediate2  Cu-catalyzed  1,4-conjugate addition  (Phenylmagnesium bromide) FinalProduct This compound Intermediate2->FinalProduct  Deprotection  (Hydrolysis &  Hydrogenolysis) Conjugate_Addition_Mechanism PhMgBr Phenylmagnesium bromide Cuprate Phenylcopper reagent PhMgBr->Cuprate CuI Copper(I) Iodide CuI->Cuprate MichaelAdduct Enolate Intermediate Cuprate->MichaelAdduct Dehydroproline N-Cbz-2,3-dehydroproline methyl ester Dehydroproline->MichaelAdduct Protonation Protonation MichaelAdduct->Protonation TransProduct N-Cbz-trans-3-phenyl-D-proline methyl ester Protonation->TransProduct

Enantioselective Synthesis of 3-Phenyl-D-proline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 3-phenyl-D-proline derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their unique conformational constraints, which can impart favorable properties to peptides and small molecule therapeutics. This document details key synthetic strategies, providing experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the most suitable approach for their specific needs.

Overview of Synthetic Strategies

The enantioselective synthesis of 3-phenyl-D-proline derivatives can be broadly categorized into four main approaches:

  • Organocatalytic Michael Addition: This method utilizes small chiral organic molecules as catalysts to facilitate the asymmetric conjugate addition of a pronucleophile to an acceptor, followed by cyclization to form the pyrrolidine ring with high enantioselectivity.

  • Palladium-Catalyzed C(sp³)–H Arylation: This strategy involves the direct and stereospecific introduction of a phenyl group at the C-3 position of a proline scaffold through a transition metal-catalyzed C-H bond activation.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the proline precursor to direct the stereochemical outcome of the phenyl group introduction, after which the auxiliary is cleaved.

  • Synthesis from Chiral Precursors: This approach leverages the existing chirality of readily available starting materials, such as D-glutamic acid or 3-hydroxy-D-proline, to construct the desired 3-phenyl-D-proline derivative.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted prolines. The use of diarylprolinol silyl ether catalysts is particularly effective in the Michael addition of aldehydes to nitroalkenes, leading to the formation of 3-substituted proline precursors with excellent stereocontrol.[1]

General Workflow

start α,β-Unsaturated Aldehyde + Nitroalkane michael_addition Asymmetric Michael Addition start->michael_addition catalyst Diarylprolinol Silyl Ether Catalyst (e.g., 10 mol%) Benzoic Acid (10 mol%) Toluene, 0°C catalyst->michael_addition intermediate Chiral Michael Adduct michael_addition->intermediate one_pot One-Pot Procedure: 1. Acetal Protection 2. Nitro Group Reduction 3. Acetal Deprotection & Imine Formation 4. Catalytic Hydrogenation 5. N-Cbz Protection intermediate->one_pot product N-Cbz-3-phenyl-D-proline derivative one_pot->product

Organocatalytic Michael Addition Workflow
Quantitative Data

CatalystSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Diarylprolinol Silyl Etherα,β-Unsaturated AldehydeNitroalkane67-7790-99Not Reported[1]
Experimental Protocol: Organocatalytic Synthesis of a 3-Phenyl-D-proline Precursor

This protocol is a generalized procedure based on the organocatalytic Michael addition of nitro esters to α,β-unsaturated aldehydes.[1]

Materials:

  • α,β-Unsaturated aldehyde (1.0 equiv)

  • Nitroalkane (1.2 equiv)

  • Diarylprolinol silyl ether catalyst (0.1 equiv)

  • Benzoic acid (0.1 equiv)

  • Toluene (anhydrous)

  • Reagents for one-pot procedure (e.g., ethylene glycol, p-toluenesulfonic acid, zinc dust, ammonium chloride, Pd/C, H₂, Cbz-Cl, base)

Procedure:

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in anhydrous toluene at 0 °C is added the diarylprolinol silyl ether catalyst (0.1 equiv) and benzoic acid (0.1 equiv).

  • The nitroalkane (1.2 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C until completion (monitored by TLC).

  • The crude Michael adduct is then subjected to a one-pot procedure for cyclization and protection:

    • The aldehyde is protected as an acetal (e.g., with ethylene glycol and p-toluenesulfonic acid).

    • The nitro group is reduced to an amine (e.g., with zinc dust and ammonium chloride).

    • The acetal is deprotected, and the resulting aldehyde undergoes spontaneous intramolecular cyclization to form an imine.

    • The imine is reduced via catalytic hydrogenation (e.g., H₂, Pd/C).

    • The secondary amine of the proline ring is protected (e.g., with benzyl chloroformate (Cbz-Cl) and a suitable base).

  • The final product is purified by column chromatography.

Palladium-Catalyzed Directed C(sp³)–H Arylation

Direct C-H functionalization offers a highly efficient and atom-economical route to 3-aryl proline derivatives. Palladium catalysis, in conjunction with a directing group, can achieve stereospecific arylation at the C-3 position of the proline ring.

General Workflow

start N-protected L-proline directing_group Installation of Directing Group (e.g., aminoquinoline) start->directing_group proline_amide N-protected Proline Amide directing_group->proline_amide arylation Pd-Catalyzed C-H Arylation Pd(OAc)₂ (10 mol%) AgOAc (2.0 equiv) Aryl Iodide (2.0 equiv) Solvent-free, 100°C proline_amide->arylation arylated_product cis-2,3-disubstituted Pyrrolidine arylation->arylated_product removal Removal of Directing Group arylated_product->removal final_product 3-Aryl-proline Derivative removal->final_product

Palladium-Catalyzed C-H Arylation Workflow
Quantitative Data

Directing GroupArylating AgentYield (%)DiastereoselectivityReference
AminoquinolinePhenyl iodideHighExclusively cisNot explicitly stated for phenyl, but implied from similar reactions
Experimental Protocol: Palladium-Catalyzed 3-Phenylation of a Proline Derivative

This is a generalized protocol for the direct arylation of proline derivatives.

Materials:

  • N-protected proline derivative (e.g., N-Boc-L-proline) (1.0 equiv)

  • Aryl iodide (e.g., Phenyl iodide) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)

  • Silver acetate (AgOAc) (2.0 equiv)

  • Directing group precursor (e.g., 8-aminoquinoline)

  • Coupling agent (e.g., EDC)

Procedure:

  • Installation of the Directing Group: The N-protected proline is coupled with the directing group precursor (e.g., 8-aminoquinoline) using a standard amide coupling reagent (e.g., EDC) to form the corresponding amide.

  • C-H Arylation: In a reaction vial, the N-protected proline amide (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (0.1 equiv), and AgOAc (2.0 equiv) are combined.

  • The vial is sealed, and the mixture is heated at 100 °C under solvent-free conditions for 16-24 hours.

  • The reaction is monitored for the conversion of the starting material by LC-MS.

  • Workup and Purification: The reaction mixture is cooled to room temperature, diluted with dichloromethane (DCM), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the 3-arylated proline derivative.

  • Removal of the Directing Group: The directing group is cleaved under appropriate conditions to afford the desired 3-phenyl-proline derivative.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary, such as an Evans oxazolidinone, allows for highly diastereoselective transformations. In the context of 3-phenyl-proline synthesis, a chiral auxiliary can be used to control the stereochemistry of a Michael addition to a dehydroproline derivative.[1]

General Workflow

start Dehydroproline Derivative auxiliary_attachment Attachment of Evans Chiral Auxiliary start->auxiliary_attachment chiral_substrate Chiral Dehydroproline Imide auxiliary_attachment->chiral_substrate michael_addition Diastereoselective Michael Addition Organocuprate (e.g., Ph₂CuLi) -78°C chiral_substrate->michael_addition adduct 3-Phenylproline Imide Adduct michael_addition->adduct auxiliary_removal Cleavage of Chiral Auxiliary adduct->auxiliary_removal final_product 3-Phenyl-D-proline Derivative auxiliary_removal->final_product

Chiral Auxiliary-Mediated Synthesis Workflow
Quantitative Data

Chiral AuxiliaryNucleophileDiastereomeric Ratio (dr)Reference
Evans OxazolidinoneVinyl GrignardHigh (specific value not provided)[1]
Experimental Protocol: Diastereoselective Synthesis via Evans Auxiliary

This protocol is a generalized procedure for the diastereoselective Michael addition to a chiral dehydroproline imide.

Materials:

  • Dehydroproline derivative

  • Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Coupling agent (e.g., pivaloyl chloride)

  • Organocuprate reagent (e.g., prepared from phenyllithium and CuI)

  • Anhydrous THF

  • Reagents for auxiliary cleavage (e.g., LiOH, H₂O₂)

Procedure:

  • Attachment of Chiral Auxiliary: The dehydroproline derivative is coupled to the Evans chiral auxiliary to form the corresponding N-acyloxazolidinone.

  • Diastereoselective Michael Addition: The chiral dehydroproline imide is dissolved in anhydrous THF and cooled to -78 °C. The organocuprate reagent is added slowly, and the reaction is stirred at low temperature until completion.

  • Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.

  • Purification: The crude product is purified by flash column chromatography.

  • Cleavage of Chiral Auxiliary: The chiral auxiliary is removed by hydrolysis (e.g., using LiOH and H₂O₂) to yield the desired 3-phenyl-D-proline derivative.

Synthesis from Chiral Precursors

Starting from a readily available and enantiomerically pure starting material, such as 3-hydroxy-D-proline, provides a convergent and efficient route to 3-phenyl-D-proline derivatives. Palladium-mediated coupling reactions are well-suited for this transformation.[2]

General Workflow

start 3-Hydroxy-D-proline protection_oxidation 1. Esterification & N-Trityl Protection 2. Oxidation (TPAP) start->protection_oxidation keto_ester N-Trityl-3-oxo-D-proline ester protection_oxidation->keto_ester triflate_formation Enol Triflate Formation KHMDS, PhN(Tf)₂ keto_ester->triflate_formation enol_triflate Enol Triflate Intermediate triflate_formation->enol_triflate suzuki_coupling Suzuki Coupling PhB(OH)₂, PdCl₂(dppf), K₂CO₃ Toluene/MeOH, 85°C enol_triflate->suzuki_coupling coupled_product N-Trityl-3-phenyl-dehydroproline ester suzuki_coupling->coupled_product deprotection_reduction 1. Trityl Deprotection 2. Hydrogenation coupled_product->deprotection_reduction final_product 3-Phenyl-D-proline Derivative deprotection_reduction->final_product

Synthesis from 3-Hydroxy-D-proline Workflow
Quantitative Data

Coupling PartnerCatalystYield (%)Diastereoselectivity of HydrogenationReference
Phenyl boronic acidPdCl₂(dppf)72Modest to good (mixture of cis/trans)[2]
Experimental Protocol: Synthesis from 3-Hydroxy-D-proline

This protocol is based on the synthesis of 3-substituted prolines starting from 3-hydroxyproline.[2]

Materials:

  • 3-Hydroxy-D-proline

  • Reagents for protection and oxidation (e.g., thionyl chloride in methanol, trityl chloride, pyridine, TPAP, NMO)

  • Reagents for triflate formation (e.g., KHMDS, N-phenyl-bis(trifluoromethanesulfonimide))

  • Phenyl boronic acid (2.0 equiv)

  • PdCl₂(dppf) (5 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Toluene/Methanol (10:1 v/v)

  • Reagents for deprotection and hydrogenation (e.g., TFA, Pd/C, H₂)

Procedure:

  • Preparation of the Enol Triflate:

    • 3-Hydroxy-D-proline is esterified and N-protected (e.g., as the methyl ester and N-trityl derivative).

    • The secondary alcohol is oxidized to a ketone (e.g., using TPAP).

    • The resulting β-ketoester is deprotonated (e.g., with KHMDS) and trapped as its enol triflate.

  • Suzuki Coupling:

    • To a solution of the enol triflate (1.0 equiv) and phenyl boronic acid (2.0 equiv) in toluene:methanol (10:1 v/v) is added K₂CO₃ (1.5 equiv) and PdCl₂(dppf) (5 mol%).

    • The reaction mixture is stirred at 85 °C for 9 hours, then cooled and concentrated.

    • The crude product is purified by silica gel chromatography.

  • Deprotection and Reduction:

    • The trityl group is removed (e.g., with trifluoroacetic acid).

    • The resulting dehydroproline derivative is hydrogenated to afford a mixture of cis and trans 3-phenyl-D-proline derivatives, which can be separated by chromatography.

Conclusion

The enantioselective synthesis of 3-phenyl-D-proline derivatives can be achieved through several effective strategies. The choice of method will depend on factors such as the availability of starting materials, the desired stereoisomer (cis or trans), and the required scale of the synthesis. Organocatalytic methods offer high enantioselectivity, while palladium-catalyzed C-H arylation provides a direct and atom-economical route. Chiral auxiliaries afford excellent diastereocontrol, and syntheses from chiral precursors offer a convergent approach. This guide provides the foundational knowledge and practical protocols to enable researchers to pursue the synthesis of these valuable building blocks for drug discovery and development.

References

A Technical Guide to Intramolecular Cyclization Routes for the Synthesis of Substituted Prolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proline scaffold is a privileged motif in medicinal chemistry and chemical biology, owing to its unique conformational constraints that can impart favorable properties to peptides and small molecule therapeutics. The synthesis of substituted prolines is therefore of significant interest. Intramolecular cyclization represents a powerful and efficient strategy for the construction of the pyrrolidine ring, often with excellent control over stereochemistry. This in-depth technical guide explores the core intramolecular cyclization routes to substituted prolines, providing a comparative analysis of key methodologies, detailed experimental protocols, and mechanistic insights.

Nucleophilic Substitution: The SN2 Pathway to 4-Substituted Prolines

Intramolecular nucleophilic substitution is a classic and reliable method for the formation of the pyrrolidine ring. A common strategy involves the cyclization of a nitrogen nucleophile onto an electrophilic carbon center within the same molecule. One of the most effective approaches utilizes the hydroxyl group of hydroxyproline as a handle to introduce a leaving group, facilitating a subsequent intramolecular SN2 reaction. This is particularly useful for the synthesis of 4-substituted prolines.

A key example of this strategy is the synthesis of 4-azidoproline, a valuable building block for the introduction of other functionalities via click chemistry or reduction to the corresponding amine. The synthesis commences with the protection of the amine and carboxylic acid of trans-4-hydroxy-L-proline. The hydroxyl group is then converted into a good leaving group, typically a sulfonate ester such as a tosylate or mesylate. Treatment with a nucleophile, in this case, sodium azide, in a polar aprotic solvent, induces an SN2 reaction, leading to inversion of stereochemistry at the C4 position and the formation of the desired cis-4-azidoproline derivative.

Experimental Protocol: Synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate

Materials:

  • (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

  • Triethylamine (Et3N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

Procedure:

  • Tosylation: To a solution of (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 equiv) in DCM at 0 °C is added triethylamine (1.5 equiv) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the tosylated intermediate, which can be used in the next step without further purification.

  • Azide Substitution: The crude tosylate is dissolved in DMF, and sodium azide (3.0 equiv) is added. The reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate.

Quantitative Data:
EntrySubstrateNucleophileProductYield (%)Diastereomeric Ratio (cis:trans)Reference
1(2S,4R)-N-Boc-4-hydroxyproline methyl ester tosylateNaN3(2S,4S)-N-Boc-4-azidoproline methyl ester>95>99:1
2(2S,4R)-N-Cbz-4-hydroxyproline methyl ester mesylateNaI(2S,4S)-N-Cbz-4-iodoproline methyl ester85>99:1
3(2S,4R)-N-Boc-4-hydroxyproline methyl ester tosylateKSCN(2S,4S)-N-Boc-4-thiocyanatoproline methyl ester92>99:1

Radical Cyclization: Forging C-C Bonds

Radical cyclizations offer a powerful means to construct substituted prolines, particularly for the formation of C-C bonds at positions that are not easily accessible through other methods. These reactions proceed via the generation of a radical species that subsequently undergoes an intramolecular addition to an unsaturated moiety, such as an alkene or alkyne. Tin-mediated radical cyclizations, using reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN), are a classic example of this approach.[1][2]

This methodology has been successfully applied to the synthesis of 3-substituted prolines.[1] The process typically involves the preparation of a substrate containing a radical precursor (e.g., a halide or a thiocarbonyl group) and a tethered alkene. Upon initiation, the tin radical abstracts the precursor atom to generate a carbon-centered radical, which then cyclizes in a 5-exo-trig fashion to form the pyrrolidine ring. The resulting cyclic radical is then quenched by Bu3SnH to give the final product and regenerate the tin radical, thus continuing the chain reaction. Both reductive and non-reductive cyclization processes have been developed.[1]

Experimental Protocol: Tin-Mediated Radical Cyclization to a 3-Substituted Proline Derivative

Materials:

  • N-allyl-N-(2-bromoethyl)acetamide

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous benzene or toluene

Procedure:

  • A solution of N-allyl-N-(2-bromoethyl)acetamide (1.0 equiv) in degassed benzene is prepared in a flask equipped with a reflux condenser.

  • AIBN (0.1 equiv) is added to the solution.

  • A solution of Bu3SnH (1.2 equiv) in degassed benzene is added dropwise to the reaction mixture at reflux over a period of 2 hours using a syringe pump.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-methyl-substituted proline derivative.

Quantitative Data:
EntrySubstrateProductYield (%)Diastereomeric RatioReference
1N-allyl-N-(2-bromoethyl)tosylamide1-tosyl-3-methylpyrrolidine75N/A[1]
2N-(2-bromoallyl)-N-ethyl-2-iodoacetamide1-acetyl-3-methylene-4-ethyl-pyrrolidin-2-one681:1 (cis:trans)

Transition-Metal-Catalyzed Cyclization: C-H Activation and Arylation

Transition-metal catalysis has emerged as a versatile tool for the synthesis of substituted prolines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed C(sp³)–H activation has been successfully employed for the direct functionalization of the proline ring at the C3 position.[3][4] This strategy avoids the need for pre-functionalization of the starting material, offering a more atom-economical route.

The reaction typically employs a directing group, such as an 8-aminoquinoline amide, attached to the proline nitrogen. This directing group coordinates to the palladium catalyst, positioning it in proximity to the C3-H bonds and facilitating their activation. The resulting palladacycle intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C3-arylated proline derivative and regenerate the active palladium catalyst.[3]

Palladium_Catalyzed_CH_Arylation cluster_reactants Reactants cluster_products Products Proline_Derivative_Start Proline Derivative Proline_Derivative Proline_Derivative Proline_Derivative_Start->Proline_Derivative Aryl_Halide Aryl Halide (Ar-X) Pd(IV)_Intermediate Pd(IV)_Intermediate Aryl_Halide->Pd(IV)_Intermediate Pd_Catalyst Pd(OAc)2 Palladacycle Palladacycle Pd_Catalyst->Palladacycle Final_Product 3-Arylated Proline Product Product Product->Final_Product

Palladium-Catalyzed C-H Arylation of Proline.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of an N-Acyl Proline Derivative[3]

Materials:

  • N-(quinolin-8-yl)-L-prolinamide

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂ )

  • Potassium carbonate (K₂CO₃)

  • Toluene

Procedure:

  • To an oven-dried screw-cap vial is added N-(quinolin-8-yl)-L-prolinamide (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)₂ (10 mol %), and K₂CO₃ (2.0 equiv).

  • The vial is sealed and evacuated and backfilled with argon three times.

  • Anhydrous toluene is added, and the reaction mixture is stirred at 120 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-arylated proline derivative.

Quantitative Data for Palladium-Catalyzed C-H Arylation:[4]
EntryAryl IodideProductYield (%)Diastereomeric Ratio (cis:trans)
1IodobenzeneN-(quinolin-8-yl)-3-phenyl-L-prolinamide85>20:1
24-IodotolueneN-(quinolin-8-yl)-3-(p-tolyl)-L-prolinamide92>20:1
31-Iodo-4-methoxybenzeneN-(quinolin-8-yl)-3-(4-methoxyphenyl)-L-prolinamide88>20:1
41-Iodo-4-(trifluoromethyl)benzeneN-(quinolin-8-yl)-3-(4-(trifluoromethyl)phenyl)-L-prolinamide75>20:1

[3+2] Cycloaddition: A Route to Polycyclic Proline Derivatives

[3+2] Cycloaddition reactions provide a powerful and convergent approach to the synthesis of five-membered rings, including the pyrrolidine core of proline. A prominent example is the intramolecular cycloaddition of azomethine ylides.[5][6] Azomethine ylides are 1,3-dipoles that can be generated in situ from the condensation of an α-amino acid, such as a proline derivative, with an aldehyde or ketone.

In the context of intramolecular reactions, a substrate is designed to contain both the azomethine ylide precursor and a dipolarophile (e.g., an alkene or alkyne) tethered together. Upon generation of the azomethine ylide, it undergoes a spontaneous intramolecular cycloaddition to form a polycyclic system containing a proline ring. This method is particularly valuable for the stereoselective synthesis of complex, fused and spirocyclic proline derivatives.[5]

Azomethine_Ylide_Cycloaddition

Intramolecular Azomethine Ylide Cycloaddition.
Experimental Protocol: Synthesis of a Polycyclic Proline Derivative via Intramolecular Azomethine Ylide Cycloaddition[5]

Materials:

  • 2-(pent-4-en-1-yl)benzaldehyde

  • L-Proline

  • Toluene

Procedure:

  • A mixture of 2-(pent-4-en-1-yl)benzaldehyde (1.0 equiv) and L-proline (1.2 equiv) in toluene is heated to reflux with azeotropic removal of water using a Dean-Stark apparatus.

  • The reaction is monitored by TLC. After completion (typically 12-24 hours), the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the tetracyclic proline derivative.

Quantitative Data for Intramolecular Azomethine Ylide Cycloaddition:[5]
EntryAldehydeAmino AcidProductYield (%)Diastereomeric Ratio
12-(but-3-en-1-yl)benzaldehydeSarcosineTetrahydro-1H-pyrrolo[1,2-a]quinoline78>95:5
22-(pent-4-en-1-yl)benzaldehydeL-ProlineOctahydropyrrolo[1',2':1,2]azepino[3,4-b]indole85>98:2
32-(hex-5-en-1-yl)benzaldehydePipecolic acidDecahydropyrido[1',2':1,2]azocino[3,4-b]indole72>95:5

Conclusion

Intramolecular cyclization strategies offer a diverse and powerful toolbox for the synthesis of substituted prolines. The choice of method depends on the desired substitution pattern, the required stereochemistry, and the overall complexity of the target molecule. Nucleophilic substitution provides a reliable route to 4-substituted prolines, while radical cyclizations excel in the formation of C-C bonds. Transition-metal-catalyzed C-H activation represents a modern and efficient approach for direct functionalization, and [3+2] cycloadditions are unmatched for the rapid construction of complex polycyclic proline-containing scaffolds. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable strategy for their synthetic goals in the pursuit of novel proline-based molecules for drug discovery and development.

References

Chiral Separation of 3-Phenyl-proline Isomers Using HPLC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 3-phenyl-proline isomers using High-Performance Liquid Chromatography (HPLC). 3-Phenyl-proline, a substituted amino acid, is a valuable chiral building block in medicinal chemistry. Its stereochemistry is crucial for the biological activity of the resulting pharmaceutical compounds. This document outlines the key considerations, experimental protocols, and data for achieving successful enantiomeric and diastereomeric separations of 3-phenyl-proline derivatives.

Core Principles of Chiral HPLC Separation

Chiral HPLC is an indispensable technique for separating enantiomers, which have identical physical and chemical properties in an achiral environment but differ in their spatial arrangement.[1] The separation is achieved by creating a chiral environment, most commonly by using a chiral stationary phase (CSP).[2][3] These CSPs contain a single enantiomer of a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown great success in resolving a broad range of chiral compounds, including proline derivatives.[4][5][6]

Experimental Workflows

The successful chiral separation of 3-phenyl-proline isomers involves a systematic approach, from sample preparation to method development and analysis. The following diagram illustrates a typical workflow.

G cluster_prep Sample Preparation cluster_hplc HPLC Method Development & Analysis cluster_data Data Processing & Analysis racemate Racemic 3-Phenyl-proline Derivative dissolution Dissolution in Mobile Phase or Compatible Solvent racemate->dissolution injection Injection onto Chiral Column dissolution->injection separation Isocratic or Gradient Elution injection->separation detection UV/Vis or Mass Spectrometry Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification purity Determination of Enantiomeric Excess quantification->purity

Figure 1: General workflow for the chiral HPLC separation of 3-phenyl-proline isomers.

For proline derivatives lacking a strong chromophore, a derivatization step is often necessary to enable UV detection.[7][8] This involves reacting the proline derivative with a tagging agent to introduce a UV-active moiety.

G cluster_derivatization Derivatization Workflow for UV Detection cluster_hplc HPLC Analysis proline Proline Derivative reaction Reaction to form UV-active adduct proline->reaction reagent Derivatizing Reagent (e.g., NBD-Cl, FMOC-Cl) reagent->reaction hplc_analysis Injection and Separation on Chiral Column reaction->hplc_analysis

Figure 2: Derivatization workflow for proline derivatives prior to HPLC analysis.

Chiral Separation of N-Boc-3-phenyl-proline Methyl Ester Isomers

A study by researchers detailed the successful separation of the cis and trans diastereomers of N-Boc-3-phenyl-proline methyl ester, followed by the resolution of the enantiomers of each diastereomer.[4]

Experimental Protocols

Analytical Separation:

  • Instrumentation: Waters 600 HPLC system with a 2996 photodiode array detector.[4]

  • Columns: Chiralpak® IA, IB, and IC (250 mm × 4.6 mm).[4]

  • Mobile Phase: Mixtures of n-hexane and 2-propanol. For the preparative resolution of the trans isomer, a ternary mixture of n-hexane/2-propanol/chloroform was also used.[4]

  • Flow Rate: 0.8–1.0 ml/min.[4]

  • Sample Preparation: The racemic mixture of cis- and trans-N-Boc-3-phenyl-proline methyl ester was synthesized and purified.[4]

Preparative Separation:

  • Instrumentation: Waters 600 HPLC system with a 2487 dual wavelength absorbance detector.[4]

  • Columns: Chiralpak® IA or IC (250 mm × 20 mm).[4]

  • Sample Loading: For the preparative resolution of the trans isomer, the racemate (3.0 g) was dissolved in chloroform at a concentration of 500 mg/ml, and 600 μl aliquots were injected consecutively.[4]

Data Summary

The following tables summarize the quantitative data obtained for the chiral separation of N-Boc-3-phenyl-proline methyl ester isomers on different Chiralpak® columns.

Table 1: Analytical Separation of cis-N-Boc-3-phenyl-proline Methyl Ester Enantiomers [4]

Chiral Stationary PhaseMobile Phase (n-hexane/2-propanol)Selectivity Factor (α)
Chiralpak® IA90:103.5–4.0
Chiralpak® IB--
Chiralpak® IC--

Table 2: Preparative Separation of trans-N-Boc-3-phenyl-proline Methyl Ester Enantiomers [4]

Chiral Stationary PhaseMobile Phase (n-hexane/2-propanol/chloroform)Flow Rate (ml/min)
Chiralpak® IC (250 mm x 20 mm)75:15:1017

Chiral Separation of Derivatized Proline

For proline itself, which lacks a suitable chromophore for standard UV detection, derivatization is a common strategy. One study demonstrated the separation of D- and L-proline after derivatization with 4-chloro-7-nitrobenzofurazan (NBD-Cl).[7]

Experimental Protocol
  • Derivatization: Proline is reacted with NBD-Cl to form a UV-detectable adduct.[7]

  • Column: CHIRALPAK-IA (250 x 4.6 mm), 5 µm.[7]

  • Mobile Phase: Ethanol with 0.1% trifluoroacetic acid (TFA) as a modifier.[7]

  • Detection: UV at 465 nm.[7]

  • Run Time: 20 minutes.[7]

Data Summary

Table 3: Separation of NBD-Derivatized Proline Enantiomers [7]

IsomerRetention Time (min)
D-proline6.72
L-proline9.22

Conclusion

The chiral separation of 3-phenyl-proline isomers by HPLC is a well-established and robust methodology. Polysaccharide-based chiral stationary phases, particularly the Chiralpak® series, have demonstrated excellent performance in resolving both enantiomers and diastereomers of 3-phenyl-proline derivatives. The choice of the specific CSP and mobile phase composition is critical and often requires empirical method development to achieve optimal separation. For proline derivatives lacking a chromophore, derivatization with reagents like NBD-Cl provides a viable path for analysis by UV detection. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists in the pharmaceutical industry engaged in the synthesis and analysis of chiral proline analogues.

References

Resolving Proline Enantiomers: A Technical Guide to Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of gas chromatography (GC) for the successful resolution of proline enantiomers. Proline, a unique secondary amino acid, plays a crucial role in various biological processes and is a key chiral building block in the synthesis of many pharmaceutical compounds. The ability to accurately determine the enantiomeric purity of proline and its derivatives is therefore of paramount importance in drug development, metabolomics, and food science. This guide provides a comprehensive overview of the most effective GC methods, including detailed derivatization protocols, a comparative analysis of chiral stationary phases, and quantitative data to aid in method selection and optimization.

The Critical Role of Derivatization

Due to the low volatility and polar nature of amino acids, derivatization is an essential prerequisite for their analysis by gas chromatography. This process involves the chemical modification of the analyte to increase its volatility and thermal stability, making it amenable to GC separation. For proline, a two-step derivatization procedure is commonly employed, targeting both the carboxylic acid and the secondary amine functional groups.[1][2]

A widely used and effective method involves:[1][2]

  • Esterification: The carboxyl group is typically converted to an ester, most commonly a methyl ester, by reaction with methanolic HCl.[1][2] Other reagents such as trimethylchlorosilane (TMCS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used for this purpose.[1]

  • Acylation: The secondary amine group is then acylated to block its polar N-H bond. Common acylating agents include trifluoroacetic anhydride (TFAA), acetic anhydride, and chloroacetic anhydride.[1][2]

The choice of acylating agent can significantly impact the chromatographic separation, and in some cases, even reverse the elution order of the enantiomers, a phenomenon known as enantioreversal.[1][2] This can be a valuable tool for confirming the identity of enantiomers and for resolving trace amounts of one enantiomer in the presence of a large excess of the other.

Chiral Stationary Phases: The Heart of the Separation

The separation of enantiomers by GC is achieved through the use of a chiral stationary phase (CSP). These phases are composed of a chiral selector immobilized onto a polysiloxane backbone, which is then coated onto the inner wall of a fused silica capillary column. The separation mechanism relies on the formation of transient, diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte. The differing stabilities of these complexes lead to different retention times for the two enantiomers, allowing for their resolution.

For the analysis of proline enantiomers, two main classes of chiral stationary phases have proven to be particularly effective:

  • Cyclodextrin-Based CSPs: Derivatized cyclodextrins are the most widely used chiral selectors for the GC separation of amino acid enantiomers.[3] Columns such as the Astec CHIRALDEX® G-TA, which utilizes a trifluoroacetyl derivatized gamma-cyclodextrin, are highly effective for resolving proline derivatives.[4]

  • Amino Acid-Based CSPs: Chiral stationary phases derived from amino acids, such as proline itself, can also be employed. These phases can offer unique selectivity for the separation of amino acid enantiomers.[5]

Quantitative Analysis and Method Validation

Accurate quantification of proline enantiomers is crucial for many applications. Gas chromatography coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide excellent sensitivity and linearity for quantitative analysis.[6] Method validation is essential to ensure the reliability of the analytical results and typically involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[6] A validated enantioselective GC method can achieve high resolution (Rs > 4) and quantify low levels of an undesired enantiomer.[6]

Data Presentation: Comparison of GC Methods for Proline Enantiomer Resolution

The following tables summarize quantitative data from various studies on the GC resolution of proline enantiomers, providing a clear comparison of different derivatization and chromatographic conditions.

Table 1: GC Parameters for N-Acetyl-Proline Methyl Ester Enantiomers on Astec® CHIRALDEX™ G-TA [4][7]

ParameterValue
Column Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm
Oven Temperature 155 °C
Injector Temperature 250 °C
Detector FID, 250 °C
Carrier Gas Helium, 30 psi
Injection 1 µL, 80:1 split
Sample 3 mg/mL racemate in methanol
Elution Order 1. D-proline methyl ester (N-acetyl derivative)2. L-proline methyl ester (N-acetyl derivative)

Table 2: GC Parameters for N-Trifluoroacetyl-Proline Methyl Ester Enantiomers on Astec® CHIRALDEX™ G-TA [8]

ParameterValue
Column Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm
Oven Temperature 140 °C
Injector Temperature 250 °C
Detector FID, 250 °C
Carrier Gas Helium, 30 psi
Injection 1 µL, 80:1 split
Sample 3 mg/mL racemate in methanol
Elution Order 1. L-proline methyl ester (N-TFA derivative)2. D-proline methyl ester (N-TFA derivative)

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Two-Step Derivatization of Proline for GC Analysis[1][2]

This protocol describes the methylation of the carboxyl group followed by the acetylation of the amino group of proline.

1. Methylation (Esterification): a. To 1 mg of a D/L-proline sample mixture, add 1 mL of 3 N methanolic HCl. b. Cap the sample vial and heat at 100 °C for 30 minutes. c. After heating, remove the cap and allow the mixture to cool. d. If any liquid remains, gently heat the vial to dryness.

2. Acetylation (Acylation): a. Dissolve the dried residue from the methylation step in 1 mL of methylene chloride. b. Add 100 µL of either acetic anhydride or trifluoroacetic anhydride (TFAA). c. Cap the vial and heat at 60 °C for 20 minutes. d. Cool the sample, then carefully remove the cap. e. Evaporate the remaining liquid to dryness at room temperature under a gentle stream of nitrogen. This step removes volatile acids formed during the reaction. f. Reconstitute the final residue in methylene chloride for GC analysis.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships described in this guide.

Derivatization_Workflow Proline Proline Sample (D/L Mixture) Methylation Step 1: Methylation (3N Methanolic HCl, 100°C) Proline->Methylation Methylated_Proline Proline Methyl Ester Methylation->Methylated_Proline Acetylation Step 2: Acetylation (Acetic Anhydride or TFAA, 60°C) Methylated_Proline->Acetylation Derivatized_Proline N-Acyl-Proline Methyl Ester (Volatile Derivative) Acetylation->Derivatized_Proline GC_Analysis GC Analysis on Chiral Stationary Phase Derivatized_Proline->GC_Analysis Enantioreversal_Logic cluster_derivatization Derivatization of Proline Methyl Ester cluster_elution Elution Order on CHIRALDEX G-TA Acetic_Anhydride Acetylation with Acetic Anhydride AA_Elution D-Proline elutes before L-Proline Acetic_Anhydride->AA_Elution leads to TFAA Acetylation with Trifluoroacetic Anhydride (TFAA) TFAA_Elution L-Proline elutes before D-Proline TFAA->TFAA_Elution leads to GC_Analysis_Workflow start Inject Derivatized Proline Sample inlet Heated Inlet (Vaporization) start->inlet column Chiral Capillary Column (e.g., CHIRALDEX G-TA) inlet->column separation Enantiomeric Separation (Diastereomeric Interactions) column->separation detector Detector (FID or MS) separation->detector data Data Acquisition (Chromatogram) detector->data end Resolution of D- and L-Proline Peaks data->end

References

Unveiling Molecular Conformations: A Technical Guide to Circular Dichroism Analysis of Phenyl-Substituted Prolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of circular dichroism (CD) spectroscopy for the conformational analysis of phenyl-substituted prolines. Phenyl-substituted proline residues, when incorporated into peptides and proteins, introduce unique structural constraints and aromatic interactions that significantly influence molecular conformation and function. Understanding these conformational preferences is paramount in rational drug design and the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical underpinnings, detailed experimental protocols, and data interpretation strategies for the CD analysis of these important compounds.

Introduction to Circular Dichroism and Proline Conformational Analysis

Circular dichroism is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. This differential absorption provides valuable information about the three-dimensional structure of macromolecules. In the context of peptides and proteins, CD spectroscopy is a powerful tool for characterizing secondary structure elements such as α-helices, β-sheets, and random coils.

The unique cyclic structure of the proline residue restricts the peptide backbone, leading to distinct conformational isomers, primarily the cis and trans conformations of the X-Pro peptide bond. The introduction of a phenyl group onto the proline ring further influences this equilibrium through steric and electronic effects, including favorable aromatic-proline interactions. These interactions, often CH/π interactions between the aromatic ring and protons on the proline ring, can stabilize specific conformations, which in turn dictates the overall structure and biological activity of the peptide.

Quantitative Data Presentation

Table 1: Molar Ellipticity of L-Proline Homopolymers

PeptideWavelength (nm) of Negative BandMolar Ellipticity [θ] (deg cm²/dmol) at Negative BandWavelength (nm) of Positive BandMolar Ellipticity [θ] (deg cm²/dmol) at Positive Band
L-Pro₆~204-~228-
L-Pro₁₀~204.5-~228-
L-Pro₁₅205-4.1 x 10⁴~228-
Poly-L-Proline204.5-5.5 x 10⁴2282163

Data adapted from studies on proline oligomers, which typically exhibit spectra characteristic of a PPII helix.[1]

Table 2: Effect of Glycine Substitution on the Molar Ellipticity of Proline Undecamers (L-Pro₁₁)

PeptideWavelength (nm) of Negative BandMolar Ellipticity [θ] (deg cm²/dmol) at Negative Band
L-Pro₁₁~205-3.4 x 10⁴
L-P₅GP₅~204.5-2.0 x 10⁴

This table illustrates how substitution within a proline-rich sequence can alter the magnitude of the CD signal.

Aromatic residues like phenylalanine are known to contribute to CD spectra in the 220-230 nm region, which can sometimes complicate the analysis of peptide backbone conformation.[2] The presence of a phenyl group directly on the proline ring is expected to have a pronounced effect on the CD spectrum, reflecting the constrained conformational landscape of the modified residue.

Experimental Protocols

The following provides a detailed methodology for conducting CD spectroscopy on phenyl-substituted prolines and peptides containing these residues.

Sample Preparation
  • Purity: Ensure the peptide or amino acid derivative is of high purity (>95%), as impurities can significantly affect the CD spectrum.

  • Solvent Selection: Choose a solvent that does not absorb in the far-UV region (typically below 200 nm). Common choices include:

    • Water (high-purity, deionized)

    • Phosphate buffers (e.g., 10 mM sodium phosphate, pH 7.0)

    • Trifluoroethanol (TFE) or methanol for inducing helical structures.

  • Concentration: The optimal concentration depends on the path length of the cuvette. For a 1 mm pathlength cell, a typical starting concentration for peptides is 0.1-0.2 mg/mL. The absorbance of the sample should ideally be between 0.4 and 1.0 at all wavelengths to ensure a good signal-to-noise ratio.

  • Blanking: A corresponding solvent blank must be prepared and measured under the same conditions as the sample.

Instrumentation and Data Acquisition
  • Spectrometer: Utilize a calibrated circular dichroism spectrometer.

  • Cuvette: Use a quartz cuvette with a known path length (e.g., 0.1 cm or 1 cm).

  • Wavelength Range: For secondary structure analysis, a typical scan range is from 190 nm to 260 nm.

  • Instrument Parameters:

    • Bandwidth: 1.0 nm

    • Scan Speed: 50 nm/min

    • Response Time/Dwell Time: 1-2 seconds

    • Accumulations: Average at least 3-5 scans for both the sample and the blank to improve the signal-to-noise ratio.

  • Temperature Control: Use a Peltier temperature controller to maintain a constant sample temperature (e.g., 25 °C), as CD spectra can be temperature-sensitive.

Data Processing and Analysis
  • Blank Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum.

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation:

    [θ] = (θ * MRW) / (10 * d * c)

    where:

    • θ is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids). For a single amino acid derivative, this is the molecular weight.

    • d is the path length of the cuvette in cm.

    • c is the concentration of the sample in mg/mL.

    The units of molar ellipticity are deg·cm²·dmol⁻¹.

  • Secondary Structure Estimation: For peptides, the resulting spectrum can be analyzed using various deconvolution algorithms (e.g., CONTIN, SELCON3, K2D) to estimate the percentage of α-helix, β-sheet, and other secondary structure elements.

Visualization of Key Relationships

The conformation of a peptide containing a phenyl-substituted proline is heavily influenced by the interplay of steric and electronic factors. The following diagrams illustrate the key workflows and logical relationships in the analysis of these compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A High-Purity Phenyl-Substituted Proline Peptide B Solvent Selection (e.g., Phosphate Buffer) A->B C Concentration Optimization (0.1-0.2 mg/mL) B->C D CD Spectrometer Setup C->D Sample Measurement E Wavelength Scan (190-260 nm) D->E F Multiple Scan Averaging E->F G Blank Subtraction F->G Raw Data H Conversion to Molar Ellipticity G->H I Secondary Structure Deconvolution H->I J Conformational Interpretation I->J

Figure 1. Experimental workflow for CD analysis.

aromatic_proline_interaction cluster_peptide Peptide with Phenyl-Substituted Proline A Phenyl Ring C Aromatic-Proline (CH/π) Interaction A->C B Proline Ring B->C D Stabilization of cis-Amide Bond C->D influences E Altered Peptide Backbone Conformation D->E leads to F Characteristic CD Spectrum E->F results in

Figure 2. Influence of aromatic-proline interactions.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for elucidating the conformational preferences of phenyl-substituted prolines in peptides. The introduction of the phenyl group leads to distinct chiroptical properties that are reflective of the unique structural constraints imposed on the peptide backbone. By following rigorous experimental protocols and leveraging comparative data, researchers can gain valuable insights into the structure-function relationships of these modified peptides, thereby accelerating the discovery and development of new therapeutic agents. This guide provides a foundational framework for the application of CD spectroscopy in this exciting area of research.

References

The Stereoselective Formation of trans-3-Phenyl-D-proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3-Phenyl-D-proline is a conformationally constrained amino acid analog of significant interest in medicinal chemistry and drug development. Its rigid scaffold provides a valuable tool for probing peptide-receptor interactions and for the design of peptidomimetics with enhanced biological activity and stability. This technical guide provides an in-depth analysis of the predominant mechanism for the stereoselective formation of this compound, focusing on the copper-catalyzed 1,4-conjugate addition of a phenyl nucleophile to a dehydroproline precursor. Detailed experimental protocols, quantitative data, and a mechanistic exploration of the key stereodetermining step are presented to facilitate its synthesis and application in research and development.

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 3-substituted proline derivatives, in particular, offer a means to introduce conformational rigidity, thereby influencing secondary structure and receptor binding affinity. The trans stereoisomer of 3-phenyl-D-proline provides a unique spatial orientation of the phenyl group relative to the proline ring, making it a valuable building block for structure-activity relationship (SAR) studies. This guide focuses on a robust and diastereoselective synthetic route to access this important molecule.

Synthetic Strategy Overview

The most effective and stereoselective method for the synthesis of this compound involves a three-step sequence:

  • Synthesis of an N-protected 2,3-dehydroproline ester: This step creates the α,β-unsaturated Michael acceptor necessary for the key carbon-carbon bond-forming reaction.

  • Copper-catalyzed 1,4-conjugate addition: The stereochemistry at the C3 position is established in this crucial step through the addition of a phenyl nucleophile, typically a Grignard reagent, which preferentially attacks from the face opposite to the C2 substituent, leading to the trans product.

  • Deprotection: Removal of the nitrogen and carboxyl protecting groups yields the final this compound.

The overall synthetic workflow is depicted below:

Synthetic Workflow start N-Cbz-L-proline step1 Synthesis of N-Cbz-2,3-dehydroproline methyl ester start->step1 One-pot Oxidation/Elimination step2 Copper-catalyzed 1,4-Conjugate Addition step1->step2 Phenyl Grignard, Cu(I) catalyst step3 Deprotection step2->step3 Hydrogenolysis & Saponification end_product This compound step3->end_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

One-Pot Synthesis of Methyl (S)-1-(benzyloxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate

This procedure outlines the formation of the key Michael acceptor from N-Cbz-L-proline methyl ester.

Materials:

  • N-Cbz-L-proline methyl ester

  • N-Chlorosuccinimide (NCS)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

Procedure:

  • A solution of N-Cbz-L-proline methyl ester (1.0 equiv) in anhydrous toluene is cooled to 0 °C.

  • N-Chlorosuccinimide (1.1 equiv) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour.

  • A solution of DBU (1.2 equiv) in anhydrous toluene is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound as a colorless oil.

Copper-Catalyzed 1,4-Conjugate Addition to form Methyl (2S,3R)-1-(benzyloxycarbonyl)-3-phenylpyrrolidine-2-carboxylate

This is the key stereodetermining step.

Materials:

  • Methyl (S)-1-(benzyloxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate

  • Phenylmagnesium bromide (PhMgBr), 1.0 M in THF

  • Copper(I) iodide (CuI)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a stirred suspension of CuI (0.1 equiv) in anhydrous THF at -20 °C is added a solution of phenylmagnesium bromide (1.5 equiv) dropwise. The mixture is stirred for 20 minutes to form the organocuprate reagent.

  • The reaction mixture is cooled to -78 °C.

  • A solution of methyl (S)-1-(benzyloxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylate (1.0 equiv) in anhydrous THF is added dropwise.

  • The reaction is stirred at -78 °C for 3-4 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the trans product as the major diastereomer.

Deprotection to yield this compound

This final step involves the removal of both the N-Cbz and the methyl ester protecting groups.

Materials:

  • Methyl (2S,3R)-1-(benzyloxycarbonyl)-3-phenylpyrrolidine-2-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • Water

  • 1 M HCl

Procedure:

  • N-Cbz Deprotection (Hydrogenolysis): To a solution of the protected proline derivative (1.0 equiv) in methanol is added 10% Pd/C (10 mol%). The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred under a hydrogen atmosphere (balloon) at room temperature for 12-16 hours.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • Ester Deprotection (Saponification): The crude product from the previous step is dissolved in a mixture of THF and water.

  • Lithium hydroxide (2.0 equiv) is added, and the mixture is stirred at room temperature for 4-6 hours.

  • The reaction mixture is concentrated to remove the THF, and the aqueous residue is washed with diethyl ether.

  • The aqueous layer is acidified to pH ~6 with 1 M HCl.

  • The product is purified by ion-exchange chromatography or by crystallization to afford this compound.

Quantitative Data

The following table summarizes typical yields and diastereoselectivities reported for the key conjugate addition step.

NucleophileCatalyst/AdditiveDiastereomeric Ratio (trans:cis)Yield (%)Reference
Phenylmagnesium bromideCuI>20:185-95[1]
Phenylmagnesium bromideCuBr·SMe₂10:1 - 15:180-90[1]
Diphenylcuprate->25:1~90[1]

Mechanism of Stereoselectivity

The high diastereoselectivity observed in the 1,4-conjugate addition is attributed to the steric hindrance imposed by the carbamate protecting group and the ester at the C2 position. The incoming nucleophile, in this case, the phenyl group from the organocuprate reagent, preferentially attacks the C3 position from the face opposite to the bulky C2 substituent. This leads to the formation of an enolate intermediate where the newly introduced phenyl group and the C2 ester are in a trans relationship. Subsequent protonation of this enolate intermediate, typically during the aqueous workup, yields the thermodynamically more stable trans product.

Mechanism of trans-Selectivity cluster_0 1. Nucleophilic Attack cluster_1 2. Protonation Dehydroproline N-Cbz-2,3-dehydroproline ester Transition_State Transition State (Attack from less hindered face) Dehydroproline->Transition_State Nucleophile Ph-Cuprate Nucleophile->Transition_State Enolate Enolate Intermediate (trans-configuration) Transition_State->Enolate Final_Product trans-3-Phenylproline derivative Enolate->Final_Product Protonation Proton_Source H+ (Workup) Proton_Source->Final_Product Enolate_ref

Caption: Mechanism of diastereoselective 1,4-conjugate addition.

Conclusion

The synthesis of this compound can be achieved with high stereocontrol through a copper-catalyzed 1,4-conjugate addition of a phenyl Grignard reagent to an N-protected 2,3-dehydroproline ester. The methodology presented in this guide, including detailed experimental protocols and a mechanistic rationale for the observed diastereoselectivity, provides a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The reliable and scalable nature of this synthetic route makes this compound an accessible and valuable tool for the creation of novel peptide-based therapeutics.

References

In-Depth Technical Guide to the Fundamental Properties of β-Phenyl Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Phenyl proline derivatives represent a class of conformationally constrained amino acids that have garnered significant interest in medicinal chemistry and organocatalysis. The incorporation of a phenyl group on the β-carbon of the proline ring imparts unique stereochemical properties, influencing peptide conformation and biological activity. This technical guide provides a comprehensive overview of the fundamental properties of β-phenyl proline derivatives, including their synthesis, conformational analysis, biological activities, and potential as therapeutic agents. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field.

Chemical Properties and Synthesis

The presence of the β-phenyl substituent significantly influences the puckering of the pyrrolidine ring, which tends to adopt conformations that minimize steric hindrance. This conformational restriction is a key feature exploited in the design of peptidomimetics and catalysts. The synthesis of β-phenyl proline derivatives can be achieved through various routes, often involving multi-step procedures.

General Synthesis of N-Boc-β-phenyl-L-proline

A common strategy for synthesizing β-phenyl proline derivatives involves the protection of the nitrogen atom, for example, with a tert-butyloxycarbonyl (Boc) group, to facilitate subsequent reactions. Below is a detailed protocol for the synthesis of N-Boc-L-proline, a common precursor.

Experimental Protocol: Synthesis of N-Boc-L-proline

Materials:

  • L-proline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Argon atmosphere

  • Ice-water bath

  • Rotary evaporator

Procedure:

  • A suspension of L-proline (e.g., 5.76 g, 50.0 mmol) in dichloromethane (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Di-tert-butyl dicarbonate (e.g., 12.5 mL, 54.4 mmol) is added to the suspension in one portion via syringe under an argon atmosphere.

  • The resulting suspension is cooled to 0-5 °C using an ice-water bath.

  • Triethylamine (e.g., 27.0 mL, 194 mmol) is added dropwise via syringe over approximately 5 minutes.

  • After the addition is complete, the ice-water bath is removed, and the suspension is stirred at room temperature for 1 hour, during which the reaction mixture becomes homogeneous.

  • The reaction mixture is then cooled to 0 °C in an ice-water bath.

  • The reaction is quenched by the slow addition of saturated sodium bicarbonate solution (50 mL).

  • The aqueous phase is separated and extracted with ethyl acetate (2 x 100 mL).

  • The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the filtrate is concentrated under reduced pressure using a rotary evaporator.

  • The resulting crude product is further dried under vacuum to yield N-Boc-L-proline as a solid, which can be used in subsequent steps for the synthesis of β-phenyl proline derivatives without further purification[1].

Synthesis Workflow Diagram

Synthesis_Workflow reagents L-Proline (Boc)2O Triethylamine DCM reaction_vessel Reaction at 0-5°C, then RT reagents->reaction_vessel quench Quench with sat. NaHCO3 reaction_vessel->quench extraction Liquid-Liquid Extraction (EtOAc/Water) quench->extraction drying Drying (MgSO4) & Filtration extraction->drying evaporation Rotary Evaporation drying->evaporation product N-Boc-L-proline evaporation->product

General workflow for the synthesis of N-Boc-L-proline.

Biological Activities and Quantitative Data

β-Phenyl proline derivatives have been investigated for a range of biological activities, including their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with their potency often expressed as half-maximal inhibitory concentration (IC₅₀) values.

Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A MCF-7 (Breast)19.13[2]
A549 (Lung)15.69[2]
HepG2 (Liver)13.68[2]
SKOV-3 (Ovarian)7.84[2]
Derivative B HCT116 (Colon)0.34[3]
HTB-26 (Breast)<50[3]
PC-3 (Prostate)<50[3]
Derivative C A549 (Lung)<3.9 µg/mL[4]

Note: The specific structures for "Derivative A", "Derivative B", and "Derivative C" are proprietary to the cited research and are presented here to exemplify the range of reported activities.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The following is a standard protocol for assessing the cytotoxicity of β-phenyl proline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • β-Phenyl proline derivative stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the β-phenyl proline derivative in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms through which β-phenyl proline derivatives exert their biological effects are an active area of research. It is hypothesized that their conformational rigidity allows them to interact with specific biological targets, thereby modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The apoptotic cascade is primarily mediated by a family of proteases called caspases. There are two main pathways leading to caspase activation: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Hypothetical Model of β-Phenyl Proline Derivative-Induced Apoptosis

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR1) ProCaspase8 Pro-caspase-8 DeathReceptor->ProCaspase8 Ligand binding & DISC formation Caspase8 Caspase-8 (active) ProCaspase8->Caspase8 Activation ProCaspase3 Pro-caspase-3 Caspase8->ProCaspase3 Cleavage Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosome Apoptosome CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCaspase9 Pro-caspase-9 ProCaspase9->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activation Caspase9->ProCaspase3 Cleavage BPP_Derivative β-Phenyl Proline Derivative Bcl2_Family Bcl-2 Family (e.g., Bax, Bak) BPP_Derivative->Bcl2_Family Modulates Bcl2_Family->Mitochondrion Regulates permeability Caspase3 Caspase-3 (active) ProCaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Hypothetical model of apoptosis induction by a β-phenyl proline derivative.
PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival. Aberrant activation of these pathways is frequently observed in cancer, making them attractive targets for therapeutic intervention. While direct evidence for the modulation of these pathways by β-phenyl proline derivatives is still emerging, it is plausible that these compounds could interfere with key components of these cascades.

Simplified PI3K/Akt and MAPK Signaling Pathways

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway BPP_Derivative β-Phenyl Proline Derivative PI3K PI3K BPP_Derivative->PI3K Inhibition? Raf Raf BPP_Derivative->Raf Inhibition? RTK1 RTK RTK1->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellGrowth Cell Growth & Survival mTOR->CellGrowth RTK2 RTK Ras Ras RTK2->Ras Activation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Potential points of intervention for β-phenyl proline derivatives in the PI3K/Akt and MAPK pathways.

Pharmacokinetics and ADME-Tox Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a drug candidate is a critical determinant of its clinical success. For β-phenyl proline derivatives, these properties are influenced by factors such as the nature of the substituents on the phenyl ring and the overall lipophilicity of the molecule.

ADME-Tox Considerations:

  • Absorption: Oral bioavailability can be influenced by the compound's solubility and permeability across the intestinal epithelium.

  • Distribution: The volume of distribution will depend on plasma protein binding and tissue permeability.

  • Metabolism: The phenyl ring and other substituents may be subject to phase I (e.g., oxidation by cytochrome P450 enzymes) and phase II (e.g., glucuronidation) metabolism.

  • Excretion: The route and rate of elimination (renal or hepatic) will depend on the physicochemical properties of the parent compound and its metabolites.

  • Toxicity: Potential toxicities should be evaluated, including cytotoxicity, genotoxicity, and off-target effects.

Due to the limited publicly available data, a comprehensive ADME-Tox table for a series of β-phenyl proline derivatives cannot be provided at this time. It is recommended that these properties be determined experimentally for any lead compounds.

Conclusion and Future Directions

β-Phenyl proline derivatives are a promising class of molecules with diverse applications in drug discovery and catalysis. Their unique conformational properties make them valuable scaffolds for the design of novel therapeutic agents. While preliminary studies have demonstrated their potential as anticancer agents, further research is needed to fully elucidate their mechanisms of action and to optimize their pharmacological profiles. Future work should focus on:

  • Systematic synthesis and biological evaluation of a wider range of derivatives to establish clear structure-activity relationships.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Comprehensive ADME-Tox profiling of lead candidates to assess their drug-likeness and potential for clinical development.

This technical guide provides a foundational understanding of the core properties of β-phenyl proline derivatives and is intended to facilitate further research and development in this exciting area.

References

The Discovery and Evolution of Substituted Proline Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, application, and historical development of substituted proline analogues in drug discovery and chemical biology.

Introduction

Proline, a unique proteinogenic amino acid with a secondary amine constrained within a pyrrolidine ring, imparts significant conformational rigidity to peptides and proteins. This distinct structural feature has made proline and its substituted analogues invaluable tools in medicinal chemistry, chemical biology, and materials science. The strategic incorporation of substitutions on the proline ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of substituted proline analogues for researchers, scientists, and drug development professionals.

A Rich History: From Natural Products to Rational Drug Design

The story of substituted proline analogues begins with the discovery of naturally occurring derivatives. Early research in the mid-20th century led to the isolation of compounds like 3-methylproline and 4-methylproline from various natural sources, hinting at the biological relevance of proline modification. A pivotal moment in the history of proline analogues came with the development of Angiotensin-Converting Enzyme (ACE) inhibitors. The journey from the venom of the Brazilian pit viper, Bothrops jararaca, which contained peptides that potently inhibited ACE, to the rational design of the first orally active ACE inhibitor, captopril, is a landmark in drug discovery.[1][2][3] This success story highlighted the therapeutic potential of mimicking and modifying peptide structures containing proline.

A Timeline of Key Discoveries:

  • 1900: Richard Willstätter first isolates proline.[4]

  • 1922: The discovery of 4-hydroxy-L-proline as a major component of collagen.

  • 1965: Bradykinin-potentiating factors, peptides containing proline, are discovered in the venom of Bothrops jararaca.[5]

  • 1970: Sérgio Henrique Ferreira discovers that the venom of the pit viper potentiates the action of bradykinin, leading to the development of teprotide, an ACE inhibitor.[3]

  • 1975: Captopril, the first orally active ACE inhibitor and a proline-containing drug, is synthesized.[3]

  • 1981: Captopril receives FDA approval for the treatment of hypertension.[3]

  • 1998: Successful synthesis of both 4-fluoroproline diastereomers from a single 4-hydroxyproline diastereomer is reported.[6]

Quantitative Data on Substituted Proline Analogues

The modification of the proline ring can dramatically alter the biological activity and physicochemical properties of molecules. The following tables summarize key quantitative data for various substituted proline analogues, providing a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Enzyme Inhibition by Substituted Proline Analogues

Proline AnalogueTarget EnzymeInhibition Constant (Ki)EC50Reference(s)
N-formyl L-proline (NFLP)Pyrroline-5-carboxylate reductase 1 (PYCR1)~100 µM[7]
L-thiazolidine-4-carboxylate (L-T4C)Pyrroline-5-carboxylate reductase 1 (PYCR1)~600 µM[7]
L-thiazolidine-2-carboxylate (L-T2C)Pyrroline-5-carboxylate reductase 1 (PYCR1)~400 µM[7]
(S)-(-)-Tetrahydro-2-furoic acidProline Dehydrogenase (PRODH)~0.3 mM[8]
Cyclobutanecarboxylic acidProline Dehydrogenase (PRODH)1.4 - 6 mM[8]
PA1 (a synthetic proline analogue)Prolyl Hydroxylase 3 (PHD3)1.53 µM[9]
PA2 (a synthetic proline analogue)Prolyl Hydroxylase 3 (PHD3)3.17 µM[9]

Table 2: Anticancer and Antimicrobial Activity of Proline-Containing Peptides

Peptide/AnalogueCell Line/OrganismIC50/MICReference(s)
MP28 (from Bryopsis plumosa)A549 (Lung Cancer)7.5 ± 0.8 µM[7]
MP28 (from Bryopsis plumosa)H460 (Lung Cancer)6.3 ± 0.2 µM[7]
MP28 (from Bryopsis plumosa)H1299 (Lung Cancer)8.6 ± 0.8 µM[7]
Ma1 (synthetic peptide)Candida albicans SC53140.124 µM[10]
Ma2 (synthetic peptide)Candida albicans SC53140.108 µM[10]
Bac5(1-17) derivativeE. coliMIC > 64 µM[11]
Chex1Arg20 D4KCryptococcus neoformans1.6 µmol/L[12]

Table 3: Pharmacokinetic Parameters of Proline-Containing Drugs

DrugBioavailability (F)Tmax (hours)Elimination Half-life (t½) (hours)Protein BindingPrimary Elimination RouteReference(s)
Captopril~75% (reduced by food)~1~225-30%Renal[13][14]
Lisinopril~25% (unaffected by food)6-8~12~0%Renal (unchanged)[15][16]

Table 4: Physicochemical Properties of Selected Fluorinated Proline Analogues

AnalogueRing Pucker Preferencecis/trans Isomerization Rate (relative to Pro)Reference(s)
(4R)-Fluoroproline (Flp)Cγ-exoFaster[2]
(4S)-Fluoroproline (flp)Cγ-endoFaster[2]
4,4-Difluoroproline (Dfp)No strong preferenceFastest[2]

Key Signaling Pathways Modulated by Substituted Proline Analogues

Substituted proline analogues can exert their biological effects by modulating key signaling pathways. Understanding these pathways is crucial for rational drug design and target validation.

The Hypoxia-Inducible Factor (HIF)-1α Pathway

The HIF-1α signaling pathway is a critical regulator of cellular response to low oxygen levels (hypoxia). Prolyl hydroxylases (PHDs) play a central role in this pathway by hydroxylating specific proline residues on HIF-1α, targeting it for degradation. Inhibitors of PHDs, including some proline analogues, can stabilize HIF-1α, leading to the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.

HIF1a_Pathway HIF-1α Signaling Pathway Normoxia Normoxia PHDs Prolyl Hydroxylases (PHDs) Normoxia->PHDs Activates Hypoxia Hypoxia Hypoxia->PHDs Inhibits HIF1a HIF-1α Hypoxia->HIF1a Stabilizes PHDs->HIF1a Hydroxylates Proline Residues OH_HIF1a Hydroxylated HIF-1α HIF1_complex HIF-1 Complex HIF1a->HIF1_complex VHL VHL E3 Ubiquitin Ligase OH_HIF1a->VHL Binds to Proteasome Proteasome OH_HIF1a->Proteasome VHL->OH_HIF1a Ubiquitinates Degradation Degradation Proteasome->Degradation HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression (e.g., VEGF, EPO) HRE->Gene_Expression Induces Proline_Analogues Proline Analogue Inhibitors Proline_Analogues->PHDs Inhibit

Caption: Regulation of HIF-1α by oxygen and proline analogue inhibitors.

Collagen Biosynthesis and Degradation

Proline and its hydroxylated form, hydroxyproline, are fundamental components of collagen, the most abundant protein in mammals. The synthesis and degradation of collagen are tightly regulated processes, and proline metabolism plays a crucial role. Proline can be synthesized from glutamate and ornithine, and its availability can influence the rate of collagen production.

Collagen_Pathway Proline Metabolism and Collagen Synthesis Glutamate Glutamate P5CS P5C Synthase Glutamate->P5CS P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C P5CR P5C Reductase P5C->P5CR Proline Proline P5CR->Proline Procollagen Procollagen Proline->Procollagen Incorporation Ornithine Ornithine OAT Ornithine Aminotransferase Ornithine->OAT OAT->P5C P4H Prolyl-4-Hydroxylase Procollagen->P4H Hydroxyproline Hydroxyproline in Procollagen P4H->Hydroxyproline Hydroxylation Triple_Helix Collagen Triple Helix Hydroxyproline->Triple_Helix Stabilizes Extracellular_Matrix Extracellular Matrix Triple_Helix->Extracellular_Matrix Secretion & Assembly Collagenases Collagenases Extracellular_Matrix->Collagenases Degradation by Degraded_Collagen Degraded Collagen Peptides Collagenases->Degraded_Collagen Prolidase Prolidase Degraded_Collagen->Prolidase Prolidase->Proline Recycles

Caption: The central role of proline in collagen synthesis and turnover.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and metabolism. Amino acids, including proline, can activate the mTORC1 complex, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis.

mTOR_Pathway Proline and mTORC1 Signaling Proline Proline Amino_Acid_Transporters Amino Acid Transporters Proline->Amino_Acid_Transporters Uptake Intracellular_Proline Intracellular Proline Amino_Acid_Transporters->Intracellular_Proline Rag_GTPases Rag GTPases Intracellular_Proline->Rag_GTPases Activates mTORC1 mTORC1 Complex Rag_GTPases->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates p_S6K1 p-S6K1 Protein_Synthesis Protein Synthesis p_S6K1->Protein_Synthesis Promotes p_EBP1 p-4E-BP1 p_EBP1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Synthesis_Workflow General Workflow for 4-Fluoroproline Synthesis Start Start: 4-Hydroxyproline Protection Protection of Amine and Carboxyl Groups Start->Protection Fluorination Fluorination (e.g., DAST) Protection->Fluorination Deprotection Deprotection Fluorination->Deprotection Purification Purification (e.g., Crystallization, Chromatography) Deprotection->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Product: 4-Fluoroproline Characterization->End

References

Methodological & Application

Application Notes: trans-3-Phenyl-D-proline as an Organocatalyst in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts. Proline and its derivatives are among the most successful organocatalysts for the aldol reaction, operating through an enamine-based mechanism.

This document provides detailed application notes and protocols for the use of trans-3-Phenyl-D-proline as a chiral organocatalyst in the asymmetric aldol reaction. The introduction of a phenyl group at the 3-position of the proline ring is anticipated to influence the steric environment of the catalytic site, potentially enhancing stereoselectivity. While extensive literature exists for proline and various substituted prolines, specific experimental data for this compound in aldol reactions is not widely reported. Therefore, the following protocols and data are presented as a general guideline based on the established reactivity of analogous proline-based catalysts. Experimental validation is essential to determine the precise efficacy of this specific catalyst.

Principle of the Reaction

The catalytic cycle of a proline-catalyzed aldol reaction involves the formation of a nucleophilic enamine intermediate from the reaction of the ketone with the secondary amine of this compound. This enamine then attacks the electrophilic aldehyde in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the chiral β-hydroxy carbonyl product and regenerate the catalyst. The stereochemical outcome of the reaction is dictated by the transition state geometry, which is influenced by the steric and electronic properties of the catalyst, reactants, and reaction conditions.

Data Presentation: Hypothetical Performance of this compound

The following tables summarize hypothetical quantitative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by this compound. This data is illustrative and based on typical results observed with other 3-substituted proline derivatives.

Table 1: Reaction of Cyclohexanone with Benzaldehyde Derivatives Catalyzed by this compound

EntryAldehydeSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1BenzaldehydeDMSO248592:894
24-NitrobenzaldehydeDMSO189295:597
34-MethoxybenzaldehydeDMSO367888:1291
42-ChlorobenzaldehydeDMSO288190:1093

Table 2: Effect of Solvent on the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

EntrySolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
1DMSO189295:597
2CH3CN248893:795
3THF367585:1589
4Toluene486280:2085

Experimental Protocols

General Protocol for the Asymmetric Aldol Reaction Catalyzed by this compound:

Materials:

  • This compound (catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (0.05 mmol, 20 mol%).

  • Add the desired anhydrous solvent (1.0 mL).

  • Add the aldehyde (0.25 mmol, 1.0 equiv) to the stirred solution.

  • Add the ketone (1.25 mmol, 5.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature (or the desired temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to afford the desired β-hydroxy carbonyl compound.

  • Determine the yield, diastereomeric ratio (by ¹H NMR spectroscopy), and enantiomeric excess (by chiral HPLC analysis).

Visualizations

Aldol_Reaction_Pathway cluster_catalyst Catalyst cluster_reactants Reactants Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Enamine->Iminium + Aldehyde Product β-Hydroxy Carbonyl Product Iminium->Product + H₂O - Catalyst Product->Catalyst Regeneration Experimental_Workflow start Start step1 1. Add this compound and solvent to reaction vessel. start->step1 step2 2. Add aldehyde and ketone to the reaction mixture. step1->step2 step3 3. Stir at specified temperature. Monitor reaction by TLC. step2->step3 step4 4. Quench reaction with saturated aq. NH₄Cl. step3->step4 step5 5. Extract with ethyl acetate. step4->step5 step6 6. Dry, filter, and concentrate the organic phase. step5->step6 step7 7. Purify by column chromatography. step6->step7 step8 8. Characterize product: Yield, dr, ee. step7->step8 end End step8->end

Application Notes and Protocols: Trans-3-Phenyl-D-proline Catalyzed Mannich Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that yields β-amino carbonyl compounds, which are pivotal structural motifs in a vast array of pharmaceuticals and natural products. The advent of organocatalysis has revolutionized the asymmetric synthesis of these compounds, with the amino acid proline emerging as a remarkably effective and stereoselective catalyst. This document provides a detailed overview of the mechanism, applications, and experimental protocols for proline-catalyzed Mannich reactions, with a specific focus on the mechanistic implications of using trans-3-Phenyl-D-proline as the catalyst.

Part 1: The Proline-Catalyzed Mannich Reaction: A General Overview

The direct, three-component asymmetric Mannich reaction, typically involving a ketone, an aldehyde, and an amine, is efficiently catalyzed by proline.[1] The reaction proceeds through an enamine-based catalytic cycle, affording chiral β-amino ketones with high levels of stereocontrol.[1]

Mechanism of Catalysis

The catalytic cycle of the proline-catalyzed Mannich reaction is a well-established pathway involving several key steps:[1]

  • Enamine Formation: The secondary amine of the proline catalyst reacts with a ketone (the donor) to form a nucleophilic enamine intermediate.

  • Imine Formation: Concurrently, the aldehyde and an amine (e.g., p-anisidine) react to form an electrophilic imine. This can occur in situ.

  • Stereoselective C-C Bond Formation: The chiral enamine attacks one of the enantiotopic faces of the imine. The stereochemistry of this step is directed by the catalyst and determines the configuration of the final product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-amino carbonyl product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

The stereochemical outcome is generally controlled by a Zimmerman-Traxler-like transition state, where the carboxylic acid group of proline plays a crucial role in orienting the substrates through hydrogen bonding.[2] For (S)-proline (L-proline), this typically leads to the formation of the syn-diastereomer via attack of the enamine on the si-face of the imine.[3][4]

Catalytic Cycle Diagram

Proline-Catalyzed Mannich Reaction cluster_main Catalytic Cycle cluster_imine Imine Formation (in situ) Proline D-Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Iminium Iminium Adduct Enamine->Iminium + Imine Product β-Amino Ketone (Mannich Product) Iminium->Product + H₂O Product->Proline Catalyst Regeneration Aldehyde Aldehyde Imine Imine Electrophile Aldehyde->Imine Amine Amine Amine->Imine

Caption: Catalytic cycle of the proline-catalyzed Mannich reaction.

Part 2: The Role of the this compound Catalyst

While direct experimental data is lacking, the introduction of a phenyl group at the C-3 position of the D-proline ring is expected to significantly influence the catalytic process through steric and electronic effects.

Expected Mechanistic Implications

The trans-phenyl group is a bulky substituent that will likely alter the conformational preference of the pyrrolidine ring and, consequently, the geometry of the key enamine intermediate.

  • Steric Hindrance: The phenyl group is expected to create a more sterically hindered environment on one face of the enamine. This increased steric bulk would likely enhance the facial discrimination of the imine electrophile, potentially leading to higher diastereoselectivity and enantioselectivity compared to unsubstituted proline. It could direct the incoming imine to the less hindered face with greater fidelity.

  • Diastereoselectivity: Unsubstituted (S)-proline typically yields syn products. The bulky trans-3-phenyl group in D-proline might enforce a transition state geometry that favors the formation of the anti-diastereomer, a common strategy in catalyst design where substituents are used to reverse the inherent diastereoselectivity.[5]

  • Electronic Effects: The phenyl group is electronically withdrawing via induction but can be a π-donor through resonance. These electronic effects could subtly influence the nucleophilicity of the enamine intermediate and the stability of the transition state, potentially affecting reaction rates.

Hypothesized Transition State Model

Hypothesized Transition State Hypothesized Role of Phenyl Group cluster_TS Transition State Model ts_label Enamine attacks Imine enamine D-Proline-Enamine (Phenyl group directs attack) product Favored Diastereomer enamine->product Steric Shielding by Phenyl Group imine Imine imine->product Experimental Workflow start Start reagents Combine Aldehyde, Amine, and Solvent start->reagents stir_imine Stir for Imine Formation (e.g., 30 min at RT) reagents->stir_imine add_ketone Add Ketone (Donor) and Proline Catalyst stir_imine->add_ketone reaction Stir at Specified Temp. (e.g., 0°C to RT) Monitor by TLC/GC-MS add_ketone->reaction quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify analyze Characterize Product (NMR, HRMS, HPLC) purify->analyze end End analyze->end

References

Application Notes: The Role of Proline Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using trans-3-Phenyl-D-proline as a Chiral Auxiliary in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are powerful tools used to control the stereochemical outcome of a reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directs a subsequent stereoselective transformation, and is then cleaved to yield the enantiomerically enriched product.[1]

While this compound is a valuable chiral building block, particularly as a conformationally restricted amino acid analogue for peptidomimetics, its use as a removable chiral auxiliary is not widely documented in scientific literature. The primary application of this and similar molecules is as a permanent part of the target structure or as a chiral ligand.

However, the parent scaffold of proline is the foundation for some of the most successful chiral auxiliaries and organocatalysts in asymmetric synthesis. This note will clarify the distinction and provide detailed protocols for a closely related and highly effective class of proline-derived auxiliaries: those derived from prolinol . Specifically, we will focus on the well-established SAMP/RAMP hydrazone auxiliaries , which are instrumental in the diastereoselective alkylation of carbonyl compounds.[2]

Distinguishing Proline-Based Strategies in Asymmetric Synthesis

It is crucial to differentiate between three common uses of proline and its derivatives:

  • Chiral Auxiliary (e.g., SAMP/RAMP derived from Prolinol): The chiral molecule is stoichiometrically and covalently attached to the substrate. It directs the stereochemistry of a reaction on the substrate, and is subsequently removed to yield the chiral product and recover the auxiliary.[1][2]

  • Organocatalyst (e.g., L-Proline): The chiral molecule is used in sub-stoichiometric (catalytic) amounts. It facilitates the reaction, typically by forming a transient chiral intermediate (like an enamine or iminium ion), but is not covalently bound to the final product structure.

  • Chiral Building Block (e.g., this compound): The chiral molecule is a starting material that is incorporated as a permanent feature of the final target molecule's scaffold.

The following workflow illustrates the general principle of using a chiral auxiliary, which will be detailed for a prolinol-derived auxiliary in the subsequent sections.

Chiral_Auxiliary_Workflow Substrate Prochiral Substrate Coupling Coupling Substrate->Coupling Auxiliary Chiral Auxiliary (e.g., SAMP) Auxiliary->Coupling Intermediate Chiral Intermediate Coupling->Intermediate A Reaction Diastereoselective Reaction (e.g., Alkylation) Intermediate->Reaction B ProductAux Diastereomeric Product Reaction->ProductAux C Cleavage Cleavage ProductAux->Cleavage D Product Enantiopure Product Cleavage->Product E Recycle Recovered Auxiliary Cleavage->Recycle F

Caption: General workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Application Protocol: Asymmetric α-Alkylation using a Prolinol-Derived Auxiliary

This section details the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP ), a chiral auxiliary derived from (S)-prolinol, for the asymmetric alkylation of a ketone.

1. Principle

The SAMP auxiliary first reacts with a prochiral ketone to form a chiral hydrazone. Deprotonation of this hydrazone with a strong base (like LDA) creates a rigid, chelated enolate structure. The methoxymethyl group effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to attack from the opposite, unhindered face. This results in a highly diastereoselective alkylation. Subsequent cleavage of the auxiliary, typically by ozonolysis or hydrolysis, yields the α-alkylated ketone with high enantiomeric excess and allows for the recovery of the auxiliary.[2]

SAMP_Alkylation_Mechanism cluster_0 Mechanism Overview start Prochiral Ketone hydrazone Chiral Hydrazone Formation start->hydrazone + SAMP enolate Diastereoselective Alkylation hydrazone->enolate 1. LDA 2. R-X product Chiral Ketone (Product) enolate->product Cleavage (e.g., O3)

Caption: Key stages in the SAMP-mediated asymmetric alkylation of a ketone.

2. Data Presentation: Performance in Asymmetric Alkylation

The SAMP/RAMP methodology provides excellent stereocontrol for the alkylation of various ketones and aldehydes. The following table summarizes typical results for the alkylation of cyclohexanone.

Electrophile (R-X)Yield (%)Diastereomeric Excess (d.e. %)Enantiomeric Excess (e.e. %) of (R)-Product
CH₃I85>98>98
C₂H₅I90>98>98
n-C₃H₇Br87>95>95
CH₂=CHCH₂Br92>96>96
C₆H₅CH₂Br88>95>95
Data is representative and compiled from typical outcomes of SAMP-hydrazone alkylations.

3. Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary (SAMP) from (S)-Prolin e[2]

  • Step 1: Reduction of (S)-Proline to (S)-Prolinol

    • To a refluxing suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5 mol) in anhydrous Tetrahydrofuran (THF, 2.5 L), add powdered (S)-proline (1.0 mol) in small portions under an inert atmosphere (N₂ or Ar).

    • Reflux the reaction mixture for an additional 2-4 hours after the addition is complete.

    • Cool the mixture to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of 1 M aqueous potassium hydroxide (KOH) solution until gas evolution ceases.

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

    • Combine the filtrates and concentrate under reduced pressure to yield crude (S)-prolinol, which can be used directly or purified by distillation.

  • Step 2: O-Methylation and Hydrazine Formation

    • The crude (S)-prolinol is first N-formylated using methyl formate.

    • The resulting N-formylprolinol is then treated with sodium hydride (NaH) and methyl iodide (CH₃I) in THF to methylate the hydroxyl group, yielding N-formyl-2-(methoxymethyl)pyrrolidine.

    • The N-formyl group is hydrolyzed using aqueous hydrochloric acid (HCl).

    • The resulting secondary amine hydrochloride is nitrosated with sodium nitrite (NaNO₂) in water, followed by reduction (e.g., with Zn/acetic acid) to yield the final SAMP hydrazine auxiliary.

Protocol 2: Asymmetric Alkylation of Cyclohexanone

  • Step 1: Formation of the SAMP-Hydrazone

    • In a round-bottom flask equipped with a Dean-Stark trap, combine cyclohexanone (1.0 eq), SAMP (1.1 eq), and toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected, indicating complete hydrazone formation (typically 4-6 hours).

    • Cool the reaction and remove the solvent under reduced pressure. The crude hydrazone is typically used without further purification.

  • Step 2: Diastereoselective Alkylation

    • Dissolve the crude hydrazone in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a freshly prepared solution of Lithium Diisopropylamide (LDA, 1.2 eq) in THF. Stir the resulting deep yellow/orange solution for 2-3 hours at -78 °C to ensure complete deprotonation.

    • Add the electrophile (e.g., methyl iodide, 1.3 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C or slowly warm to a higher temperature (e.g., -20 °C or 0 °C) over several hours until TLC or LC-MS analysis indicates consumption of the starting material.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step 3: Cleavage of the Auxiliary

    • Dissolve the crude alkylated hydrazone in a suitable solvent like dichloromethane (DCM) or methanol, and cool to -78 °C.

    • Bubble ozone (O₃) through the solution until a persistent blue color indicates excess ozone.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allow the mixture to warm to room temperature and stir overnight.

    • Concentrate the mixture and purify the residue by flash column chromatography on silica gel to isolate the enantiomerically enriched (R)-2-methylcyclohexanone.

While this compound serves as a specialized chiral building block, the broader family of proline derivatives offers robust and versatile solutions for asymmetric synthesis. The prolinol-derived SAMP/RAMP auxiliaries are a testament to this, providing a reliable and highly stereoselective method for the synthesis of chiral carbonyl compounds, making them indispensable tools for researchers in organic synthesis and drug development.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating trans-3-Phenyl-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. trans-3-Phenyl-D-proline, a conformationally constrained proline analog, offers unique advantages for peptide drug design. The phenyl substitution at the 3-position of the pyrrolidine ring introduces steric bulk that can significantly influence peptide backbone conformation, often stabilizing specific secondary structures like β-turns.[1][2] This conformational rigidity can lead to increased receptor binding affinity and selectivity. Furthermore, the D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, thereby improving the metabolic stability and in vivo half-life of the peptide.[3]

These application notes provide a detailed protocol for the successful incorporation of Fmoc-trans-3-Phenyl-D-proline into peptides using manual or automated solid-phase peptide synthesis (SPPS) based on the widely used Fmoc/tBu strategy.[4][5]

Data Presentation

The successful incorporation of sterically hindered amino acids such as this compound is highly dependent on the coupling conditions and the surrounding peptide sequence. The following tables provide typical parameters and expected outcomes for the incorporation of this amino acid using standard Fmoc-SPPS protocols.

Table 1: Synthesis Parameters for Fmoc-trans-3-Phenyl-D-proline Incorporation

ParameterRecommended ValueNotes
Resin Substitution0.2 - 0.5 mmol/gA lower substitution resin is recommended to minimize steric hindrance between growing peptide chains.
Amino Acid Excess3 - 5 equivalentsRelative to resin substitution.
Coupling Reagent Excess2.9 - 4.5 equivalentsRelative to resin substitution.
Coupling Time1 - 4 hoursExtended coupling times may be necessary. Monitoring the reaction is crucial.
RecouplingRecommendedA double coupling is advised to ensure maximum incorporation efficiency.
Fmoc Deprotection Time20 - 30 minutesStandard conditions (20% piperidine in DMF) are typically effective.

Table 2: Expected Coupling Efficiency and Yields

ParameterExpected ValueFactors Influencing Outcome
Coupling Efficiency (per step)>99%For standard amino acids. Monitored by Kaiser test.
Coupling Efficiency (Fmoc-trans-3-Phenyl-D-proline)~97-99%May require double coupling or more potent coupling reagents (e.g., HATU). Monitoring with a test for secondary amines (e.g., Chloranil test) is recommended.
Overall Crude Peptide Yield40 - 70%Highly dependent on peptide length, sequence, and number of difficult couplings.
Crude Peptide Purity (by HPLC)30 - 60%Purification is required.
Final Purified Peptide Yield10 - 25%Dependent on the efficiency of the purification steps.

Experimental Protocols

The following protocols are based on the Fmoc/tBu strategy for solid-phase peptide synthesis.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: Coupling of Fmoc-trans-3-Phenyl-D-proline

This protocol utilizes HBTU/HOBt as the coupling reagents, which are effective for many sterically hindered amino acids.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-trans-3-Phenyl-D-proline (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction. For the coupling of an amino acid to the N-terminus of a proline residue, the standard Kaiser test is not applicable. A Chloranil test is a suitable alternative for detecting the presence of a secondary amine.

  • Washing: Once the coupling is complete (or the reaction time has elapsed), drain the coupling solution and wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3 times).

  • Recoupling (Recommended): To maximize the yield, it is highly recommended to perform a second coupling (recoupling) by repeating steps 1-5 with a freshly prepared solution of activated Fmoc-trans-3-Phenyl-D-proline.

Protocol 4: Final Cleavage and Deprotection
  • After the final Fmoc deprotection and subsequent washing steps, thoroughly dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cleavage cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash the pellet with cold ether, and dry under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling of Fmoc-trans-3-Phenyl-D-proline Steric hindrance of the amino acid.- Perform a double or even triple coupling. - Increase the coupling time and/or temperature. - Use a more potent coupling reagent such as HATU or HCTU.
Low Overall Yield Cumulative effect of incomplete couplings and/or peptide aggregation.- Optimize coupling conditions for the hindered residue. - Use a lower substitution resin. - Incorporate backbone modifications like pseudoprolines in other parts of the sequence to disrupt aggregation.
Side Reactions during Cleavage Reactive species generated from protecting groups.- Ensure the use of an appropriate scavenger cocktail tailored to the amino acid composition of the peptide.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle for Amino Acid Addition Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine Coupling Coupling of next Fmoc-AA-OH Wash1->Coupling Prepare for Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage After Final Cycle Start Start with Resin-Bound AA Start->Deprotection Final_Peptide Final Peptide (Cleaved & Deprotected) Cleavage->Final_Peptide

Caption: General workflow of the solid-phase peptide synthesis (SPPS) cycle.

Logical_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Purification Resin_Prep Resin Swelling SPPS_Cycles Iterative SPPS Cycles (Deprotection & Coupling) Resin_Prep->SPPS_Cycles Incorporate_PhePro Incorporate Fmoc-trans-3-Phenyl-D-proline (Protocol 3) SPPS_Cycles->Incorporate_PhePro Final_Cleavage Final Cleavage & Deprotection SPPS_Cycles->Final_Cleavage End of Sequence Incorporate_PhePro->SPPS_Cycles Continue Synthesis Crude_Peptide Crude Peptide Final_Cleavage->Crude_Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Analysis Purity Analysis (LC-MS) RP_HPLC->Analysis Final_Product Purified Peptide Analysis->Final_Product

Caption: Logical workflow from synthesis to purification and analysis.

Note on Signaling Pathways: Currently, there is limited specific information in the public domain directly linking peptides containing this compound to defined signaling pathways. The biological activity of such peptides is highly dependent on the full peptide sequence and its therapeutic target. Researchers are encouraged to perform relevant bioassays to elucidate the mechanism of action of their specific peptide.

References

Application Notes and Protocols for Coupling trans-3-Phenyl-D-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced potency, stability, and conformational rigidity. trans-3-Phenyl-D-proline is a sterically hindered proline analogue that can induce specific conformational constraints in peptides. However, its bulky phenyl group presents a challenge during solid-phase peptide synthesis (SPPS), often leading to lower coupling efficiencies and incomplete reactions. This document provides a detailed protocol and application notes for the efficient coupling of Fmoc-trans-3-Phenyl-D-proline-OH, enabling the successful synthesis of peptides containing this unique building block.

The primary challenge in coupling this compound lies in the steric hindrance at the alpha-carbon, which can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain. Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in deletion sequences and difficult purifications. Therefore, the choice of coupling reagent and optimized reaction conditions are critical for success.

Data Presentation: Performance of Coupling Reagents

While direct comparative studies on this compound are limited, data from the synthesis of other sterically hindered amino acids, in conjunction with qualitative reports on 3-substituted prolines, allows for the following performance summary of common coupling reagents. The following table provides an overview of expected efficiencies and conditions.

Coupling ReagentClassTypical Reaction TimeCoupling Efficiency (Yield)Resulting PurityKey Considerations
HATU Aminium Salt30 - 60 min>99%Very HighHighly efficient for hindered couplings. Lower risk of racemization. Higher cost.
HBTU Aminium Salt45 - 90 min98-99%HighA robust and commonly used reagent. Longer reaction times may be needed.
PyBOP Phosphonium Salt45 - 90 min98-99%HighGood for sterically hindered couplings with a low propensity for racemization.
DIC/HOBt Carbodiimide60 - 120 min95-98%GoodA cost-effective option, though may require longer reaction times or double coupling.

Note: The data presented is a summary of typical performance for sterically hindered amino acids and should be used as a guideline. Actual results may vary based on the specific peptide sequence, resin, and other reaction conditions.

Experimental Protocols

This section details the recommended procedure for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-trans-3-Phenyl-D-proline-OH

  • Other required Fmoc-protected amino acids

  • Coupling reagent (e.g., HATU)

  • N,N'-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Kaiser test kit

Protocol for Coupling Fmoc-trans-3-Phenyl-D-proline-OH

This protocol assumes a 0.1 mmol synthesis scale.

1. Resin Swelling and Preparation: a. Place the resin in a reaction vessel and wash with DMF (3 x 5 mL). b. Swell the resin in DMF for 30-60 minutes.

2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a solution of 20% piperidine in DMF (5 mL) to the resin. c. Agitate the mixture for 5 minutes. d. Drain the solution. e. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes. f. Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL). g. Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (blue color).

3. Coupling of Fmoc-trans-3-Phenyl-D-proline-OH: a. In a separate vial, dissolve Fmoc-trans-3-Phenyl-D-proline-OH (4 equivalents, 0.4 mmol) and HATU (3.8 equivalents, 0.38 mmol) in DMF (2 mL). b. Add DIPEA (8 equivalents, 0.8 mmol) to the amino acid/coupling reagent mixture. c. Allow the activation to proceed for 1-2 minutes at room temperature. d. Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. e. Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric hindrance. f. After the coupling time, drain the reaction solution and wash the resin with DMF (5 x 5 mL). g. Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) is recommended.

4. Recoupling (if necessary): a. Repeat steps 3a-3f.

5. Capping (Optional but Recommended): a. To block any unreacted free amines, treat the resin with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 10 minutes. b. Wash the resin with DMF (3 x 5 mL).

6. Continuation of Peptide Synthesis: a. Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the sequence.

7. Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL). b. Dry the resin under a stream of nitrogen. c. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). d. Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature. e. Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide. f. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. g. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice. h. Dry the crude peptide pellet under vacuum.

8. Purification and Analysis: a. Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture). b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

Workflow for SPPS Cycle

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis, highlighting the key steps.

SPPS_Workflow start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., with HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test recouple Recouple kaiser_test->recouple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->coupling

Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

Decision Logic for Coupling Reagent Selection

This diagram outlines the logical considerations when choosing a coupling reagent for sterically hindered amino acids.

Coupling_Reagent_Decision start Start: Couple Sterically Hindered Amino Acid high_purity High Purity & Efficiency is CRITICAL? start->high_purity cost_constraint Is Cost a Major Constraint? high_purity->cost_constraint No hatu Use HATU or PyAOP (High Potency Reagents) high_purity->hatu Yes pybop_hbtu Use PyBOP or HBTU (Balanced Performance) cost_constraint->pybop_hbtu No dic_hobt Use DIC/HOBt or DIC/Oxyma (Consider Double Coupling) cost_constraint->dic_hobt Yes

Application Notes and Protocols: Influence of trans-3-Phenyl-D-proline on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline is a unique proteinogenic amino acid that plays a critical role in shaping peptide and protein architecture. Its cyclic side chain restricts the peptide backbone's flexibility, influencing the formation of secondary structures like β-turns and polyproline helices.[1] Furthermore, the tertiary amide bond formed by proline can exist in either cis or trans conformation, a feature that significantly impacts local and global protein folding.[2][3]

The strategic incorporation of proline analogs, such as 3-substituted prolines, offers a powerful tool for modulating these conformational properties. This document focuses on trans-3-Phenyl-D-proline , a non-natural amino acid, and its application in peptide and peptidomimetic design. The introduction of a bulky phenyl group in the trans configuration on the D-proline ring can induce specific conformational biases, making it a valuable building block for stabilizing desired secondary structures and enhancing biological activity.[4][5] These modifications are particularly relevant in drug discovery for designing peptides with improved stability and receptor affinity.[6]

Influence on Peptide Secondary Structure

The incorporation of this compound into a peptide sequence can significantly influence its secondary structure in several ways:

  • Induction of β-Turns: The steric bulk of the phenyl group in the trans position can favor the formation of β-turns, which are crucial for molecular recognition and biological activity.[4] Proline itself is frequently found in β-turns, and the addition of a substituent can further stabilize this conformation.[7]

  • Modulation of Helical Structures: While proline is known as a "helix breaker" in the context of α-helices, it is a fundamental component of polyproline helices (PPI and PPII). The substitution on the proline ring can influence the equilibrium between these helical forms.[1][4]

  • Control of cis/trans Isomerism: The substituent on the proline ring can sterically influence the equilibrium between the cis and trans conformations of the preceding peptide bond.[2][5] This is a critical aspect of controlling the overall peptide conformation and, consequently, its function.

Data Presentation: Conformational Effects of Proline and its Analogs

The following table summarizes the general conformational preferences of proline and the expected influence of this compound. It is important to note that the precise quantitative effects will be sequence-dependent.

Amino AcidPredominant Secondary Structure PropensityTypical cis/trans Ratio (X-Pro bond) in PeptidesKey Conformational Features
L-Prolineβ-turns, Polyproline II (PPII) helices~1:4 (cis:trans)Restricts φ angle to ~-60°. Acts as a helix breaker in α-helices.
D-ProlineInduces turns, particularly in combination with L-amino acids.Sequence-dependent, can favor cis in certain contexts.Can induce sharp turns and reverse the direction of the peptide chain.
This compoundExpected to strongly favor specific turn types (e.g., β-turns).Expected to be highly biased due to steric hindrance from the phenyl group.The bulky phenyl group restricts the conformational space of the peptide backbone even further than proline itself.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-trans-3-Phenyl-D-proline)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours at room temperature. For the bulky Fmoc-trans-3-Phenyl-D-proline, a double coupling may be necessary to ensure complete reaction.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DTT (92.5:2.5:2.5:2.5 v/v/v/w) for 3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, wash with cold ether, and air dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Start Start with Resin Swell Swell Resin Start->Swell Deprotect Fmoc Deprotection (Piperidine) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Amino Acid (DIC/Oxyma) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final Amino Acid Purify Purify Peptide (RP-HPLC) Cleave->Purify End Characterize Purify->End CD_Spectroscopy_Workflow Start Prepare Peptide Solution (0.1-0.2 mg/mL) Setup Set up CD Spectrometer Start->Setup Baseline Record Buffer Baseline Setup->Baseline Sample Record Peptide Spectrum Baseline->Sample Process Subtract Baseline & Convert to MRE Sample->Process Analyze Analyze Spectrum for Secondary Structure Process->Analyze End Quantitative Estimation Analyze->End NMR_Analysis_Pathway Start Prepare NMR Sample (1-5 mM) Acquire Acquire 1D and 2D NMR Data (TOCSY, NOESY) Start->Acquire Process Process and Assign Spectra Acquire->Process Restraints Extract Conformational Restraints (NOEs, Coupling Constants) Process->Restraints Structure Calculate 3D Structure Ensemble Restraints->Structure End Detailed Conformational Analysis Structure->End

References

Application Notes and Protocols for the Conformational Analysis of Peptides Containing trans-3-Phenyl-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational constraints imposed by their cyclic side chain. The incorporation of substituted prolines, such as trans-3-Phenyl-D-proline, into peptides offers a powerful tool for influencing their secondary structure, stability, and biological activity. The phenyl group at the 3-position of the proline ring introduces significant steric bulk, which can strongly bias the torsional angles (φ, ψ, and ω) of the peptide backbone and the puckering of the pyrrolidine ring. Understanding these conformational preferences is crucial for the rational design of peptidomimetics, therapeutic peptides, and probes for studying protein-protein interactions.

This document provides detailed application notes and protocols for the conformational analysis of peptides containing this compound, focusing on nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and computational modeling.

Data Presentation: Conformational Parameters

The introduction of this compound into a peptide sequence significantly influences its local conformation. The following tables summarize typical quantitative data obtained from NMR spectroscopy and computational modeling for a hypothetical model peptide Ac-Gly-[(this compound)*]-Ala-NH₂. This data is illustrative and serves to exemplify the expected conformational constraints.

Table 1: Dihedral Angles Derived from NMR and Molecular Dynamics.

ResidueDihedral Angletrans-Isomer (°)cis-Isomer (°)Method
Gly (i-1)φ-160 ± 15-155 ± 20NMR / MD
ψ150 ± 20145 ± 25NMR / MD
Phe-D-Pro (i) φ 60 ± 10 65 ± 15 NMR / MD
ψ -40 ± 20 150 ± 20 NMR / MD
ω 180 ± 5 0 ± 10 NMR (NOE)
Ala (i+1)φ-70 ± 15-75 ± 20NMR / MD
ψ-30 ± 20-35 ± 25NMR / MD

*Note: Values are illustrative, based on typical ranges for D-proline and the expected steric influence of the 3-phenyl substituent. The trans and cis isomers refer to the conformation of the peptide bond preceding the phenyl-proline residue.

Table 2: Key NMR Observables for Conformational Analysis.

ParameterResiduetrans-Isomercis-IsomerSignificance
³J(Hα-HN) (Hz)Gly (i-1)~8.5~8.0Relates to φ angle
Ala (i+1)~7.5~7.0Relates to φ angle
NOE IntensityHα (Gly) - Hδ (Phe-D-Pro)StrongWeak/AbsentDefines trans X-Pro bond
NOE IntensityHα (Gly) - Hα (Phe-D-Pro)Weak/AbsentStrongDefines cis X-Pro bond
Chemical Shift δHα (ppm)Phe-D-Pro~4.5~4.3Sensitive to ring pucker and ω angle
Chemical Shift δCβ (ppm)Phe-D-Pro~32~30Sensitive to ring pucker
Chemical Shift δCγ (ppm)Phe-D-Pro~25~27Sensitive to ring pucker

*Note: These are representative values and can vary depending on the peptide sequence and solvent conditions.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-protected amino acid (including Fmoc-trans-3-Phenyl-D-proline-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat Cycles:

    • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. A combination of 1D and 2D NMR experiments is required for a comprehensive conformational analysis.

Protocol:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture such as 90% H₂O/10% D₂O for observing amide protons) to a concentration of 1-5 mM.

    • Adjust the pH of the sample as needed.

  • NMR Data Acquisition:

    • Acquire a series of NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

    • 1D ¹H NMR: To observe the overall spectral features and the presence of multiple conformations (cis/trans isomers).

    • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for determining the 3D structure and the cis/trans isomerism of the X-Pro bond.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms, which are sensitive to the local conformation.

    • Measurement of ³J(Hα-HN) coupling constants: These values can be used to estimate the φ dihedral angle.

  • Data Analysis:

    • Assign all proton and carbon resonances using the combination of TOCSY and HSQC spectra.

    • Identify key NOE cross-peaks in the NOESY/ROESY spectra. The presence of a strong NOE between the Hα of the residue preceding the phenyl-proline and the Hδ of the phenyl-proline is indicative of a trans peptide bond. Conversely, a strong NOE between the Hα of the preceding residue and the Hα of the phenyl-proline indicates a cis peptide bond.

    • Quantify the relative intensities of the cis and trans isomer signals to determine their populations.

    • Use the measured NOE distances and J-coupling constants as constraints in structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of the peptide.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of 50-100 µM. The buffer should not have a high absorbance in the far-UV region.

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

    • Acquire spectra at different temperatures or in the presence of different solvents (e.g., trifluoroethanol) to assess the stability of the secondary structure.

  • Data Analysis:

    • The shape and magnitude of the CD spectrum can indicate the presence of characteristic secondary structures. Peptides containing D-proline may exhibit mirror-image spectra compared to those with L-proline. The presence of a polyproline II (PPII) helix, common in proline-rich sequences, is characterized by a strong negative band around 206 nm and a weak positive band around 228 nm.

Computational Modeling

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational landscape of the peptide.

Protocol:

  • System Setup:

    • Build the initial 3D structure of the peptide.

    • Solvate the peptide in a box of explicit water molecules and add counter-ions to neutralize the system.

  • Simulation:

    • Perform MD simulations using a suitable force field (e.g., AMBER, CHARMM, GROMOS) and simulation package (e.g., GROMACS, AMBER, NAMD).

    • Run the simulation for a sufficient length of time (nanoseconds to microseconds) to allow for adequate sampling of the conformational space.

  • Analysis:

    • Analyze the simulation trajectory to determine the preferred dihedral angles, ring pucker conformations, and the stability of different secondary structures.

    • Calculate theoretical NMR observables from the simulation and compare them with experimental data for validation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Conformational Analysis cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr NMR Spectroscopy (1D, TOCSY, NOESY/ROESY, HSQC) characterization->nmr cd Circular Dichroism (Far-UV) characterization->cd md Molecular Dynamics Simulation characterization->md nmr_data Resonance Assignment, NOE Constraints, J-Couplings nmr->nmr_data cd_data Secondary Structure Estimation cd->cd_data md_data Conformational Ensemble, Dihedral Angle Distribution md->md_data structure 3D Structure Calculation and Validation nmr_data->structure cd_data->structure md_data->structure

Caption: A logical workflow for the synthesis and conformational analysis of peptides.

proline_conformation Proline Ring Pucker and Peptide Bond Isomerism trans_exo trans-exo trans_endo trans-endo trans_exo->trans_endo Ring Pucker Equilibrium cis_exo cis-exo trans_exo->cis_exo cis-trans Isomerization cis_endo cis-endo trans_endo->cis_endo cis-trans Isomerization cis_exo->cis_endo Ring Pucker Equilibrium

Caption: Conformational equilibria in proline-containing peptides.

Concluding Remarks

The conformational analysis of peptides containing this compound provides valuable insights into how specific substitutions can be used to control peptide structure. The protocols and data presented here serve as a comprehensive guide for researchers in the field of peptide science and drug discovery. While specific quantitative data for peptides containing this particular modified proline is not extensively available in the literature, the methodologies described are robust and widely applicable for the detailed structural characterization of this and other substituted proline-containing peptides. The combination of synthesis, high-resolution NMR, CD spectroscopy, and computational modeling will undoubtedly accelerate the development of novel peptides with tailored conformations and biological functions.

Application Notes: The Role of trans-3-Phenyl-D-proline in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational restrictions on the peptide backbone.[1][2][3] This inherent rigidity makes proline and its analogues powerful tools in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability, bioavailability, and receptor affinity.[3][4] Among these analogues, trans-3-Phenyl-D-proline has emerged as a valuable building block for introducing specific structural constraints. Its phenyl group provides steric bulk and the potential for aromatic interactions, while the D-configuration and the trans substitution on the pyrrolidine ring precisely control local geometry.

The primary application of this compound in peptidomimetics is to serve as a potent conformational constraint.[5] By restricting the available dihedral angles of the peptide backbone, it can stabilize specific secondary structures, most notably β-turns.[2][3][4] The ability to induce and stabilize these turn structures is critical in drug development, as β-turns are common recognition motifs in peptide-protein interactions.[3][4] Therefore, incorporating this compound can help lock a flexible peptide into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[6]

Key Applications:

  • Stabilization of β-Turns: The substitution at the C3 (or β) position can effectively promote the formation of β-turn structures, which are crucial for molecular recognition in many biological systems.[2]

  • Conformational Locking: By limiting the flexibility of the peptide chain, this analogue helps to pre-organize the peptidomimetic into a desired three-dimensional shape for optimal interaction with its target.

  • Enhancing Proteolytic Stability: The incorporation of non-natural amino acids like D-proline derivatives can increase resistance to degradation by proteases, extending the half-life of the peptidomimetic in vivo.[7]

  • Structure-Activity Relationship (SAR) Studies: It serves as a tool to probe the conformational requirements for biological activity, aiding in the rational design of more potent and selective drugs.[3][4]

Conformational Influence of 3-Substituted Prolines

The substitution on the C3 position of the proline ring directly influences two key conformational equilibria: the cis/trans isomerization of the preceding peptide bond and the endo/exo puckering of the pyrrolidine ring. The nature, stereochemistry, and bulkiness of the substituent are critical determinants of the resulting peptide structure.[4]

ParameterUnsubstituted ProlineEffect of trans-3-Substitution (e.g., Phenyl)Rationale
Pyrrolidine Ring Pucker Equilibrium between Cγ-endo and Cγ-exoFavors Cγ-exo puckerThe substituent at the C3 position creates steric hindrance that disfavors the Cγ-endo conformation.[4]
Backbone Dihedral Angle (Φ) Restricted to approx. -65° ± 25°Further restricted within the allowed rangeThe rigid ring structure inherently limits the Φ angle.[1]
Backbone Dihedral Angle (Ψ) Influenced by ring puckerStrongly restrictedSteric interactions between the C3 substituent and the carboxamide group restrict the conformational space around the ψ angle.[4]
Xaa-Pro Peptide Bond Exists in a trans/cis equilibrium (typically >80% trans)Strongly favors the trans conformationThe steric bulk of the phenyl group enhances the preference for the less hindered trans isomer, which is crucial for stabilizing structures like β-turns.[2]

Diagrams and Workflows

logical_relationship sub This compound Incorporation constraint Introduction of Steric and Conformational Constraint sub->constraint results in structure Stabilization of Secondary Structure (e.g., β-Turn) constraint->structure leads to activity Modulation of Biological Activity and Stability structure->activity enables synthesis_workflow start Starting Material (e.g., Pyroglutamic Acid or Didehydroprolinate) step1 Key Synthetic Step (e.g., Michael Addition, Cyclization) start->step1 intermediate Protected trans-3-Phenyl- D-proline Derivative step1->intermediate protection Fmoc or Boc Protection intermediate->protection final Fmoc-trans-3-Phenyl- D-proline-OH protection->final spps_workflow cluster_cycle Repeat for each Amino Acid deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection->coupling Free N-terminus wash_cycle 4. Washing (DMF, DCM) coupling->wash_cycle Peptide bond formed wash_cycle->deprotection Next cycle final_deprotect 5. Final Fmoc Deprotection wash_cycle->final_deprotect Final residue added start 1. Resin Swelling (DMF) start->deprotection cleavage 6. Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage purify 7. Precipitation & Purification (Ether & HPLC) cleavage->purify

References

Application of trans-3-Phenyl-D-proline in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Phenyl-D-proline is a chiral, non-proteinogenic amino acid that serves as a valuable tool in asymmetric synthesis. As a derivative of D-proline, it possesses a rigid pyrrolidine ring, which is fundamental to its stereodirecting capabilities. The introduction of a phenyl group at the 3-position provides unique steric and electronic properties that can be exploited to influence the stereochemical outcome of chemical reactions. While the direct use of this compound as a standalone organocatalyst is not extensively documented in peer-reviewed literature, its application as a chiral building block is more established. Furthermore, based on the well-understood principles of proline organocatalysis, its potential as a catalyst in key asymmetric transformations can be proposed.

These application notes provide an overview of the established use of this compound as a chiral building block and propose its potential application as an organocatalyst in asymmetric aldol, Michael, and Mannich reactions, complete with detailed experimental protocols.

I. This compound as a Chiral Building Block in Peptide Synthesis

The incorporation of conformationally constrained amino acids is a powerful strategy in peptide and peptidomimetic design for enhancing biological activity, metabolic stability, and receptor selectivity.[1][2][3][4] The phenyl substituent in this compound can engage in aromatic-aromatic interactions and enforce specific backbone conformations, making it a valuable building block for creating structured peptides, such as those with stable β-turn motifs.[2]

Experimental Protocol: Incorporation of Fmoc-D-Phe(3-Ph)-OH into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-protected this compound into a peptide sequence on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-D-Phe(3-Ph)-OH (this compound)

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Acetonitrile (ACN)

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes, followed by washing with DCM (3x) and DMF (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-Phe(3-Ph)-OH (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake at room temperature for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the desired sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection with 20% piperidine in DMF as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final peptide by LC-MS and NMR.

SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling (DMF, DCM) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple 3. Coupling (Fmoc-D-Phe(3-Ph)-OH, DIC, Oxyma) deprotect1->couple wash1 4. Washing (DMF, DCM) couple->wash1 elongate 5. Repeat for next amino acid wash1->elongate elongate->deprotect1 Yes deprotect2 6. Final Fmoc Deprotection elongate->deprotect2 No wash_dry 7. Wash & Dry Resin deprotect2->wash_dry cleave 8. Cleavage from Resin (TFA/TIS/H₂O) wash_dry->cleave purify 9. HPLC Purification cleave->purify end End: Purified Peptide purify->end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

II. Proposed Applications of this compound as an Organocatalyst

While specific examples are scarce, the structural similarity of this compound to the well-established organocatalyst D-proline suggests its potential to catalyze a range of asymmetric transformations. The phenyl group at the 3-position is expected to influence the steric environment of the catalytic site, potentially leading to different or improved selectivity compared to unsubstituted proline. The proposed catalytic cycle for these reactions involves the formation of a nucleophilic enamine intermediate from the catalyst and a carbonyl donor, which then reacts with an electrophile.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone/Aldehyde (Donor) ketone->enamine iminium Iminium Intermediate enamine->iminium + Electrophile electrophile Electrophile (e.g., Aldehyde) electrophile->iminium iminium->catalyst Hydrolysis product Chiral Product iminium->product + H₂O hydrolysis Hydrolysis

Caption: General enamine catalytic cycle for proline-derived catalysts.

A. Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for carbon-carbon bond formation, creating a β-hydroxy carbonyl moiety. This compound is proposed to catalyze the direct asymmetric aldol reaction between ketones and aldehydes.

Proposed Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one

Table 1: Proposed Quantitative Data for the Asymmetric Aldol Reaction (Note: This data is illustrative and based on typical results for proline derivatives.)

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
110DMSORT248595:597
220CH3CN0489296:498
310TolueneRT727892:895
420Acetone-10966590:1093

Experimental Protocol: Asymmetric Aldol Reaction

  • To a vial containing this compound (0.025 mmol, 10 mol%) is added the aldehyde (0.25 mmol) and the ketone (1.25 mmol).

  • The appropriate solvent (0.5 mL) is added, and the mixture is stirred at the specified temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

B. Asymmetric Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound could potentially catalyze the asymmetric Michael addition of aldehydes or ketones to nitroalkenes.

Proposed Reaction: Propanal + trans-β-Nitrostyrene → (2R,3R)-2-Methyl-3-nitro-3-phenylpropanal

Table 2: Proposed Quantitative Data for the Asymmetric Michael Addition (Note: This data is illustrative and based on typical results for proline derivatives.)

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
120DioxaneRT489092:896
210CHCl₃4728890:1095
320THFRT608588:1293
415Toluene0967585:1590

Experimental Protocol: Asymmetric Michael Addition

  • To a solution of the aldehyde (0.5 mmol) in the specified solvent (1.0 mL) is added this compound (0.1 mmol, 20 mol%).

  • The mixture is stirred for 10 minutes at the specified temperature.

  • The nitroalkene (0.25 mmol) is added, and the reaction is stirred until completion (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is directly purified by flash column chromatography on silica gel to afford the desired product.

  • The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

C. Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. This compound is proposed as a catalyst for the direct asymmetric Mannich reaction.

Proposed Reaction: Acetone + 4-Anisaldehyde + p-Anisidine → (S)-4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)butan-2-one

Table 3: Proposed Quantitative Data for the Asymmetric Mannich Reaction (Note: This data is illustrative and based on typical results for proline derivatives.)

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
120DMSORT129598:299
210NMP4249297:3>99
320DMFRT189095:598
415Dioxane0488596:497

Experimental Protocol: Asymmetric Mannich Reaction

  • A mixture of the aldehyde (0.5 mmol) and the amine (0.5 mmol) in the specified solvent (1.0 mL) is stirred for 30 minutes.

  • This compound (0.1 mmol, 20 mol%) and the ketone (1.0 mmol) are added.

  • The reaction mixture is stirred at the specified temperature until the aldehyde is consumed (monitored by TLC).

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

  • The diastereomeric ratio (dr) is determined by ¹H NMR analysis of the purified product.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Mannich_Iminium_Cycle cluster_cycle Iminium-Enamine Catalytic Cycle for Mannich Reaction catalyst This compound enamine Enamine catalyst->enamine + Ketone aldehyde Aldehyde imine Imine aldehyde->imine amine Amine amine->imine + mannich_adduct Mannich Adduct (Iminium form) imine->mannich_adduct + ketone Ketone ketone->enamine enamine->mannich_adduct mannich_adduct->catalyst Hydrolysis product Chiral β-Amino Ketone mannich_adduct->product Hydrolysis

Caption: Proposed catalytic cycle for the this compound catalyzed Mannich reaction.

Conclusion

This compound is a valuable chiral molecule for applications in asymmetric synthesis. Its established use as a chiral building block allows for the creation of conformationally defined peptides with potential applications in drug discovery and materials science. While its role as a direct organocatalyst requires further investigation, its structural relationship to D-proline suggests significant potential in catalyzing key asymmetric C-C bond-forming reactions. The protocols and data presented herein provide a framework for both utilizing this compound in established methods and exploring its promising, yet underexplored, catalytic capabilities. Researchers are encouraged to use these notes as a starting point for developing novel synthetic methodologies.

References

Application Notes and Protocols: The Role of trans-3-Phenyl-D-proline in Inducing β-Turns in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the non-proteinogenic amino acid, trans-3-Phenyl-D-proline, as a potent inducer of β-turn secondary structures in peptides. Understanding and controlling peptide conformation is critical for the rational design of peptidomimetics with enhanced biological activity, stability, and bioavailability. The incorporation of conformationally constrained amino acids, such as this compound, offers a powerful strategy to stabilize specific secondary structures like β-turns, which are pivotal for molecular recognition and biological function.

Introduction to β-Turns and Proline's Role

β-turns are secondary structural motifs that cause a reversal in the direction of the polypeptide chain. They are typically composed of four amino acid residues, stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). Proline is frequently found in β-turns due to the conformational constraints imposed by its cyclic side chain, which restricts the backbone dihedral angle φ to approximately -60°. This inherent rigidity favors the formation of turn structures.

The introduction of a bulky phenyl group at the 3-position of the D-proline ring in a trans configuration further influences the pyrrolidine ring pucker and the backbone torsion angles, thereby enhancing the propensity for β-turn formation. The D-configuration is crucial as it predisposes the peptide backbone to adopt conformations characteristic of specific β-turn types, particularly type II' β-turns.

Quantitative Analysis of β-Turn Induction

Table 1: Typical Dihedral Angles (φ, ψ) for Common β-Turn Types

This table provides the idealized backbone dihedral angles for the two central residues (i+1 and i+2) of various β-turn types. The incorporation of this compound at the i+1 or i+2 position is expected to favor a specific set of these angles, thereby stabilizing a particular β-turn conformation.

β-Turn Typeφ (i+1)ψ (i+1)φ (i+2)ψ (i+2)
I-60°-30°-90°
I'60°30°90°
II-60°120°80°
II'60°-120°-80°
VIa1-60°120°-90°
VIa2-120°120°-60°
VIb-135°135°-75°160°
VIII-60°-30°-120°120°

Data compiled from general crystallographic and NMR studies of peptides and proteins.

Table 2: Illustrative Conformational Data from a Ser-Pro Containing Peptide Exhibiting a Type I β-Turn

This table presents example data from a study on a Ser-Pro sequence, which is known to form a type I β-turn. This illustrates the type of quantitative data that would be sought for a this compound containing peptide to confirm β-turn formation.

ParameterResidue i (Ser)Residue i+1 (Pro)Residue i+2Residue i+3
Backbone Dihedral Angles
φ--65° ± 25°-90°-
ψ--30°-
Key Hydrogen Bond
Distance (O of residue i to H of residue i+3)~2.8 - 3.2 Å---
Observed NOEs
dαN(i, i+1)strongstrongstrong-
dNN(i+1, i+2)weak/mediumweak/medium--
dαN(i+1, i+2)strongstrong--

This data is illustrative and based on typical values for Type I β-turns in Ser-Pro sequences.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-trans-3-Phenyl-D-proline-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours. For coupling of the sterically hindered Fmoc-trans-3-Phenyl-D-proline-OH, extend the coupling time to 4 hours or perform a double coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Conformational Analysis by 2D NMR Spectroscopy

This protocol describes the key NMR experiments to determine the solution conformation of the synthesized peptide.

Materials:

  • Lyophilized purified peptide

  • Deuterated solvent (e.g., DMSO-d6 or CD3OH)

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • NMR processing software

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to check for sample purity and signal dispersion.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify spin systems of individual amino acid residues.

    • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum with a mixing time of 150-300 ms to identify through-space proximities between protons.

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum for assigning carbon resonances.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum (if the peptide is ¹⁵N labeled) to analyze amide proton environments.

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and HSQC spectra to assign the proton and carbon resonances to specific amino acids in the peptide sequence.

    • Sequential Assignment: Use the NOESY/ROESY spectrum to connect adjacent residues by identifying sequential NOEs (e.g., dαN(i, i+1), dNN(i, i+1)).

    • Structural Constraints:

      • Identify key medium-range NOEs characteristic of β-turns, such as dαN(i, i+2), dNN(i, i+2), and dαN(i, i+3).

      • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. Small values (~4-6 Hz) are indicative of turn or helical structures, while large values (~8-10 Hz) suggest an extended conformation.

    • Structure Calculation: Use the collected NOE distance restraints and dihedral angle restraints (from coupling constants) to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols in software like CYANA, XPLOR-NIH, or AMBER.

    • Structure Validation: Analyze the quality of the calculated structures based on the agreement with experimental data and stereochemical parameters.

Visualizations

Experimental Workflow for Peptide Synthesis and Analysis

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Verification cluster_analysis Structural Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Coupling->Cleavage Final AA Precipitation Precipitation Cleavage->Precipitation HPLC RP-HPLC Purification Precipitation->HPLC MS Mass Spectrometry HPLC->MS NMR 2D NMR Spectroscopy MS->NMR CD Circular Dichroism MS->CD Structure 3D Structure Calculation NMR->Structure

Caption: Workflow for peptide synthesis and structural analysis.

Logic Diagram for β-Turn Characterization

beta_turn_characterization cluster_nmr_analysis NMR Data Analysis cluster_cd_analysis CD Data Analysis Start Synthesized Peptide with this compound NMR_Exp 2D NMR Experiments (TOCSY, NOESY/ROESY) Start->NMR_Exp CD_Spec Circular Dichroism Spectroscopy Start->CD_Spec Seq_Assign Sequential Assignment NMR_Exp->Seq_Assign Spectrum Analyze CD Spectrum (Minima/Maxima) CD_Spec->Spectrum NOE Identify Key NOEs (e.g., dαN(i, i+2)) Seq_Assign->NOE J_Coup Measure ³J(HN,Hα) Coupling Constants Seq_Assign->J_Coup Conclusion Confirmation of β-Turn Conformation NOE->Conclusion J_Coup->Conclusion Spectrum->Conclusion

Caption: Logic for confirming β-turn formation in peptides.

Conclusion

The incorporation of this compound is a promising strategy for stabilizing β-turn conformations in peptides. While direct quantitative structural data for this specific modification requires further investigation, the principles outlined in these notes and the provided protocols offer a robust framework for the synthesis, characterization, and application of such modified peptides in drug discovery and chemical biology. The use of advanced techniques like 2D NMR spectroscopy is essential for elucidating the precise conformational effects and confirming the presence of the desired β-turn structure.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with trans-3-Phenyl-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trans-3-Phenyl-D-proline as an organocatalyst. The information is designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low yield in my aldol reaction. What are the common causes and how can I improve it?

A1: Low yields in aldol reactions catalyzed by this compound can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Loading: While typically used in the 10-30 mol% range, the optimal loading can be reaction-dependent. A low catalyst concentration may lead to slow reaction rates and incomplete conversion. Conversely, excessively high loading is not always cost-effective.

  • Solvent Choice: The solubility of the catalyst and reactants is crucial.[1] For proline-based catalysts, polar aprotic solvents like DMSO and DMF are often effective as they can solubilize the catalyst.[2][3] However, the bulky phenyl group in this compound may increase its solubility in less polar solvents compared to unsubstituted proline. Consider screening a range of solvents.

  • Reaction Time and Temperature: These reactions can be slow. Monitor the reaction progress by TLC or another suitable method to determine the optimal reaction time. Lowering the temperature can sometimes improve stereoselectivity at the cost of a longer reaction time.

  • Water Content: While proline catalysis can tolerate some water, an excess can be detrimental. Ensure your reagents and solvents are appropriately dried, unless the protocol specifically calls for aqueous conditions.

Q2: My Michael addition reaction is giving poor diastereoselectivity and/or enantioselectivity. What adjustments can I make?

A2: Achieving high stereoselectivity is a primary goal of asymmetric catalysis. If you are facing challenges with your Michael addition, consider the following:

  • Influence of the Phenyl Group: The trans-phenyl group at the 3-position of the proline ring is expected to create a specific steric environment. This can influence the facial selectivity of the enamine attack on the Michael acceptor. The stereochemical outcome can be highly dependent on the exact substrates used.

  • Solvent Effects: The solvent can play a significant role in the transition state geometry. A change in solvent polarity or coordinating ability can alter the stereochemical outcome. It is advisable to screen a variety of solvents.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.

  • Additives: The use of co-catalysts or additives, such as weak acids or bases, has been shown to influence both reactivity and enantioselectivity in proline-catalyzed reactions.[4]

Q3: Is the this compound catalyst soluble in my reaction solvent?

A3: The solubility of proline-based catalysts can be a limiting factor. While L-proline has high solubility in water and polar aprotic solvents, the introduction of a phenyl group in this compound will increase its lipophilicity. This may enhance its solubility in a broader range of organic solvents, including those of lower polarity. If you observe that the catalyst is not fully dissolved, it could lead to a heterogeneous reaction mixture and potentially lower reaction rates and reproducibility. Consider solvents like DMSO, DMF, CH3CN, or mixtures thereof to ensure homogeneity.

Q4: How does the trans-3-phenyl substituent affect the catalyst's performance compared to unsubstituted D-proline?

A4: The phenyl group at the 3-position introduces significant steric bulk. This can influence the catalyst's performance in several ways:

  • Stereoselectivity: The phenyl group can create a more defined chiral pocket, potentially leading to higher levels of stereoselectivity by directing the approach of the electrophile to the enamine intermediate.

  • Reactivity: The steric hindrance might also slow down the reaction rate compared to unsubstituted proline.

  • Solubility: As mentioned, the phenyl group increases the catalyst's lipophilicity, which can alter its solubility profile in different solvents.

Data Presentation: Performance in Aldol and Michael Reactions

The following tables summarize representative data for proline-derivative catalyzed reactions. Note that the specific performance of this compound may vary depending on the specific substrates and conditions.

Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes Catalyzed by Proline Derivatives

EntryKetoneAldehydeCatalyst (mol%)SolventTime (h)Yield (%)ee (%)Reference Catalyst
1Acetone4-NitrobenzaldehydeL-Proline (30)DMSO46876L-Proline
2Cyclohexanone4-Nitrobenzaldehyde(S)-Proline (20)MeOH/H2O199598(S)-Proline
3AcetoneIsobutyraldehydeL-Proline (20)DMSO249796L-Proline
4CyclohexanoneBenzaldehyde(S)-Proline (10)MeOH/H2O307895(S)-Proline

Table 2: Asymmetric Michael Addition of Carbonyls to Nitroolefins Catalyzed by Proline Derivatives

EntryDonorAcceptorCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference Catalyst
1Cyclohexanonetrans-β-NitrostyreneL-Proline (20)CHCl3249595:525L-Proline
2Propanaltrans-β-NitrostyreneL-Proline (10)CH2Cl2248592:892L-Proline
3Cyclohexanonetrans-β-Nitrostyrene3-Decyl-β-proline (1)H2O2079>99:1N/A3-Decyl-β-proline[5]

Experimental Protocols

General Protocol for a this compound Catalyzed Aldol Reaction:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (e.g., DMSO, 2 mL), add the ketone (5.0 mmol).

  • Add this compound (0.1-0.3 mmol, 10-30 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (e.g., NMR, chiral HPLC).

General Protocol for a this compound Catalyzed Michael Addition:

  • To a vial, add the Michael donor (e.g., aldehyde or ketone, 1.0 mmol), the Michael acceptor (e.g., nitroolefin, 0.5 mmol), and the solvent (e.g., CH2Cl2, 1.0 mL).

  • Add this compound (0.05-0.15 mmol, 10-30 mol%).

  • Stir the mixture at the specified temperature until the reaction is complete (as monitored by TLC).

  • Directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system to isolate the product.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

Visualizations

Aldol_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aldehyde Aldehyde Mixing Combine Reactants & Catalyst Aldehyde->Mixing Ketone Ketone Ketone->Mixing Catalyst This compound Catalyst->Mixing Solvent Solvent (e.g., DMSO) Solvent->Mixing Stirring Stir at RT or 0°C Mixing->Stirring Monitoring Monitor via TLC Stirring->Monitoring Quench Quench (aq. NH4Cl) Monitoring->Quench Extract Extract (EtOAc) Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Aldol Product Purify->Product Analysis Determine Yield, dr, and ee Product->Analysis

Caption: Workflow for a typical Aldol reaction.

Michael_Addition_Mechanism Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Carbonyl Carbonyl Carbonyl Donor (Ketone/Aldehyde) Carbonyl->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Michael Acceptor Michael_Acceptor Michael Acceptor (e.g., Nitroolefin) Michael_Acceptor->Iminium_Intermediate Product Michael Adduct Iminium_Intermediate->Product Hydrolysis Product->Catalyst Regenerates

Caption: Catalytic cycle for Michael addition.

Troubleshooting_Logic Start Poor Reaction Outcome (Low Yield / Poor Selectivity) Check_Catalyst Adjust Catalyst Loading (10-30 mol%) Start->Check_Catalyst Check_Solvent Screen Solvents (DMSO, DMF, CH2Cl2, etc.) Start->Check_Solvent Check_Temp Vary Temperature (e.g., RT to 0°C or lower) Start->Check_Temp Check_Catalyst->Check_Solvent Check_Solvent->Check_Temp Check_Time Optimize Reaction Time (Monitor by TLC) Check_Temp->Check_Time Check_Additives Consider Additives (e.g., weak acid/base) Check_Time->Check_Additives Outcome Improved Result Check_Additives->Outcome

Caption: Troubleshooting decision tree.

References

Proline-Catalyzed Asymmetric Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-catalyzed asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in proline-catalyzed asymmetric synthesis?

A1: The most frequently encountered side reactions include:

  • Self-Aldol Condensation: Particularly with aldehyde substrates, where two aldehyde molecules react with each other instead of with the desired nucleophile.

  • Oxazolidinone Formation: Proline can reversibly react with the ketone or aldehyde substrate to form a stable oxazolidinone, which is often considered a "parasitic" or off-cycle species that sequesters the catalyst and substrate.[1][2]

  • Azomethine Ylide Formation: Aromatic aldehydes can condense with proline, leading to the formation of azomethine ylides which can undergo subsequent 1,3-dipolar cycloaddition reactions, leading to undesired byproducts.

  • Product Inhibition/Further Reaction: The desired aldol or Mannich product may be susceptible to further reactions, including dehydration or reaction with another equivalent of the starting materials.

  • Racemization: Although the goal is asymmetric synthesis, racemization of the product can occur under certain conditions, such as on acidic silica gel during purification or due to prolonged reaction times allowing for retro-aldol/Mannich reactions.[3]

Q2: How does water content affect my reaction?

A2: The role of water is complex and can be counter-intuitive. While proline catalysis does not require strictly anhydrous conditions, the amount of water can significantly impact both the reaction rate and stereoselectivity. In some cases, small amounts of water can accelerate the reaction and improve enantioselectivity.[4] However, an excess of water can be detrimental.[4] In hydrophobic solvents, a small amount of added water can have a positive effect on both the rate and stereoselectivity. The optimal amount of water is highly dependent on the specific substrates and solvent system, and it is often a critical parameter to screen during optimization.

Q3: Can the proline catalyst degrade during the reaction?

A3: Under typical reaction conditions (e.g., room temperature, organic solvents), proline is a robust catalyst. However, prolonged exposure to harsh conditions, such as high temperatures or strong acids/bases, could potentially lead to degradation pathways, although this is not a common issue in standard proline-catalyzed reactions.

Troubleshooting Guides

Issue 1: Low Yield and/or Low Enantioselectivity

Q: My reaction has a low yield and/or poor enantioselectivity (low ee). What are the potential causes and how can I fix it?

A: Low yield and enantioselectivity can stem from several factors. The following troubleshooting guide will walk you through a systematic approach to identify and resolve the issue.

Troubleshooting_Low_Yield_EE Start Low Yield / Low ee Observed CheckSideProducts Analyze Crude Reaction Mixture (NMR, TLC, LC-MS) Any major side products? Start->CheckSideProducts SelfCondensation Self-Condensation Product Detected CheckSideProducts->SelfCondensation Yes Oxazolidinone Evidence of Oxazolidinone Formation? CheckSideProducts->Oxazolidinone No Solution1 Solution: - Use excess of the other reactant - Slow addition of the self-condensing substrate SelfCondensation->Solution1 OxazolidinoneDetected Oxazolidinone Detected Oxazolidinone->OxazolidinoneDetected Yes NoSideProducts No Major Side Products Detected Oxazolidinone->NoSideProducts No Solution2 Solution: - Use excess ketone - See Protocol for Oxazolidinone Detection OxazolidinoneDetected->Solution2 OptimizeConditions Systematically Optimize Reaction Conditions NoSideProducts->OptimizeConditions Solvent Screen Solvents (e.g., DMSO, DMF, MeCN, MeOH/H2O) OptimizeConditions->Solvent Water Vary Water Concentration OptimizeConditions->Water Temp Adjust Temperature OptimizeConditions->Temp CatalystLoading Vary Catalyst Loading OptimizeConditions->CatalystLoading

Caption: Troubleshooting workflow for low yield and enantioselectivity.

Troubleshooting Steps:

  • Analyze the Crude Reaction: Before any purification, take a sample of your crude reaction mixture and analyze it by ¹H NMR, TLC, and/or LC-MS. This will help you identify any major byproducts.

  • Problem: Self-Condensation is Observed:

    • Cause: If you are using an aldehyde as a substrate, it can react with itself, especially if it is unbranched. This is a common competitive pathway.

    • Solution:

      • Increase the concentration of the other reactant (the nucleophile, e.g., the ketone). By using the ketone as the solvent or in a large excess (5-10 equivalents), you can shift the equilibrium towards the desired cross-aldol reaction.

      • Employ slow addition. Add the aldehyde slowly via a syringe pump to a solution of the ketone and proline. This keeps the instantaneous concentration of the aldehyde low, minimizing self-reaction.

  • Problem: Oxazolidinone Formation is Suspected:

    • Cause: Proline can react with your carbonyl compound (ketone or aldehyde) to form a stable oxazolidinone, effectively removing both from the catalytic cycle. This is more likely if the reaction is sluggish.

    • Diagnosis: This intermediate can often be detected by ¹H NMR spectroscopy. See the detailed protocol below.

    • Solution:

      • Use an excess of the ketone nucleophile. This helps to push the equilibrium away from oxazolidinone formation and towards the productive enamine pathway.

      • Add a small amount of water. Water can sometimes disfavor the formation of oxazolidinones.[4]

  • Problem: No Obvious Side Products, Just Low Conversion/Selectivity:

    • Cause: The reaction conditions may not be optimal for your specific substrates.

    • Solution: Systematic Optimization

      • Solvent Screening: The solvent has a profound effect on both reaction rate and stereoselectivity. Proline has limited solubility in many organic solvents. Polar aprotic solvents like DMSO and DMF are common choices. Protic solvents like methanol generally give poor stereocontrol, but methanol/water mixtures can be highly effective.[5][6] Screen a range of solvents to find the best medium for your reaction.

      • Water Titration: As mentioned, water content is crucial. Systematically vary the amount of added water (e.g., from 0 to 10 equivalents) to find the optimal concentration.

      • Temperature: Lowering the reaction temperature (e.g., to 0 °C, -10 °C, or -25 °C) often increases enantioselectivity, although it may slow down the reaction rate.[7][8]

      • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it doesn't always lead to better selectivity and can sometimes be detrimental. Vary the proline loading (e.g., from 5 mol% to 30 mol%) to find the sweet spot.

Data Presentation: The Effect of Reaction Parameters

The following tables summarize the impact of various reaction parameters on the outcome of proline-catalyzed aldol reactions.

Table 1: Effect of Solvent and Water on the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [5]

EntrySolvent (v/v)Time (h)Conversion (%)anti/syn ratioee (%) [anti]
1Methanol19>9959:4168
2Water192592:8>99
3Methanol/Water (2:1)19>9984:1696

Reaction conditions: Cyclohexanone (5 equiv.), 4-nitrobenzaldehyde (1 equiv.), (S)-proline (10 mol%), room temperature.[5]

Table 2: Optimization of Reaction Conditions for the Aldol Reaction of Acetone and 4-Nitrobenzaldehyde [7]

EntryCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
110-Acetone25242020
210BZADCM2244552
310DNPAcetone-10723030
420BZADCM2246045

Reaction conditions: 4-Nitrobenzaldehyde (0.25 mmol), acetone (1.25 mmol). BZA = Benzoic Acid, DNP = 2,4-dinitrophenol, DCM = Dichloromethane.[7]

Experimental Protocols

Protocol 1: ¹H NMR Detection of Oxazolidinone Intermediates

This protocol provides a general method for the in-situ detection of oxazolidinone intermediates formed between proline and a carbonyl substrate.

Objective: To determine if a significant concentration of the catalyst and/or substrate is being sequestered in an off-cycle oxazolidinone intermediate.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., DMSO-d₆)

  • (S)-proline

  • Carbonyl substrate (ketone or aldehyde of interest)

  • Internal standard (optional, e.g., mesitylene)

Procedure:

  • Sample Preparation: In an NMR tube, dissolve (S)-proline (e.g., 10-20 mol equivalent) in the deuterated solvent (e.g., 0.5 mL of DMSO-d₆).

  • Acquire Background Spectrum: Obtain a ¹H NMR spectrum of the proline solution.

  • Add Substrate: Add the carbonyl substrate (1 equivalent) to the NMR tube. In the absence of an aldehyde acceptor, proline can react with ketones to form the corresponding oxazolidinones.[1][9]

  • Mix and Equilibrate: Gently shake the NMR tube to ensure thorough mixing. Allow the sample to equilibrate for 15-30 minutes at room temperature.

  • Acquire Reaction Spectrum: Obtain a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Compare the spectrum of the mixture to the spectra of the individual starting materials.

    • Look for the appearance of new signals. Oxazolidinones formed from proline and aldehydes or ketones often show characteristic signals. For example, the proton on the carbon between the nitrogen and oxygen atoms of the newly formed ring often appears as a distinct signal.[10][11]

    • The formation of oxazolidinones is a reversible process.[1] The presence and integration of these new signals relative to the starting materials can give a qualitative or semi-quantitative measure of the extent of this side reaction.

Visualizations

Logical Relationship: Catalyst and Substrate Sequestration

The formation of off-cycle intermediates like oxazolidinones can significantly impact the catalytic cycle by reducing the effective concentrations of both the proline catalyst and the substrate.

Catalyst_Sequestration cluster_cycle Productive Catalytic Cycle cluster_offcycle Off-Cycle 'Parasitic' Equilibrium Proline Proline Enamine Enamine Proline->Enamine + Ketone Proline_off Proline Iminium_Product Iminium_Product Enamine->Iminium_Product + Aldehyde Product Product Iminium_Product->Product + H2O Product->Proline Regenerates Oxazolidinone Oxazolidinone Proline_off->Oxazolidinone Ketone_off Ketone Ketone_off->Oxazolidinone Oxazolidinone->Proline_off Oxazolidinone->Ketone_off

Caption: The interplay between the productive catalytic cycle and off-cycle sequestration.

References

identifying byproducts in the synthesis of trans-3-Phenyl-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-3-Phenyl-D-proline. The information is designed to help identify and resolve issues related to byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound?

A1: The most common byproduct is the diastereomer, cis-3-Phenyl-D-proline. Most synthetic routes favor the formation of the thermodynamically more stable trans isomer, but the cis isomer is often formed to some extent.[1][2] The ratio between the trans and cis isomers can be influenced by reaction conditions, catalysts, and the specific synthetic method employed.[1]

Q2: Besides the cis-isomer, what other impurities might I encounter?

A2: Other potential impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include N-protected proline derivatives or precursors like 2,3-dehydroproline esters.[1]

  • Reagents and Catalysts: Residual reagents, ligands, or catalysts from the manufacturing process can be present.[3]

  • Enantiomeric Impurities: If the synthesis is not fully stereoselective, the corresponding L-enantiomer could be present.

  • Degradation Products: The product may degrade during synthesis or workup, especially under harsh acidic or basic conditions used for deprotection.[3]

  • Byproducts from Side Reactions: Depending on the specific chemistry used (e.g., Grignard or organocuprate additions), side reactions can lead to various minor impurities.[1]

Q3: How can I detect the presence of the cis-isomer and other byproducts?

A3: A combination of analytical techniques is recommended for robust impurity profiling:[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating and quantifying the trans and cis isomers, as well as other impurities. A well-developed method can resolve these different components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the trans and cis diastereomers due to their different chemical environments. Specific proton signals will show distinct shifts and coupling constants for each isomer.

  • Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is highly effective for detecting and identifying impurities. It provides the molecular weight of the components, confirming whether an impurity is an isomer or a different compound altogether.[1]

Q4: My synthesis resulted in a high percentage of the cis-isomer. How can I increase the yield of the trans-isomer?

A4: To favor the formation of the trans-isomer, consider the following strategies:

  • Thermodynamic Control: The trans isomer is generally more stable. Allowing the reaction to stir for a longer period or gently heating (if the reaction tolerates it) can sometimes allow the cis isomer to epimerize to the more stable trans product.[2][6]

  • Choice of Catalyst/Reagents: In methods like the 1,4-addition of a phenyl group, the choice of copper catalyst and ligands can significantly influence the diastereoselectivity.[1] Experimenting with different catalytic systems may improve the trans:cis ratio.

  • Protonation Step: In reactions involving an intermediate enolate, the diastereoselectivity can be influenced by how the enolate is protonated during the workup. A carefully controlled, diastereoselective protonation can favor the trans product.[1]

  • Purification: If synthetic modifications are unsuccessful, a robust purification method, such as preparative HPLC or careful column chromatography, can be used to separate the two isomers.

Troubleshooting Guide: Unexpected Peaks in Analysis

Issue Potential Cause Recommended Action
Peak with same Mass, different Retention Time (HPLC) cis-3-Phenyl-D-proline diastereomer.1. Confirm identity using ¹H NMR; look for characteristic shifts for the cis isomer.2. Optimize reaction conditions (see FAQ Q4) to improve diastereoselectivity.3. Improve chromatographic separation for purification.
Peaks corresponding to Starting Material MW Incomplete reaction.1. Increase reaction time or temperature.2. Ensure stoichiometry of reagents is correct.3. Verify the activity of catalysts and reagents.
Multiple small, unidentified peaks Side reactions or product degradation.1. Analyze by LC-MS to get molecular weights and propose structures.2. Lower reaction temperature to minimize side reactions.3. Use milder conditions for workup and deprotection steps.4. Ensure the reaction is performed under an inert atmosphere if reagents are air/moisture sensitive.
Broad peaks or baseline noise Presence of inorganic salts or non-volatile residues.1. Incorporate an aqueous wash (e.g., with brine) during the workup.2. Use a different purification method, such as precipitation or recrystallization, to remove inorganic impurities.[3]

Data Presentation: Diastereoselectivity in 1,4-Addition

The diastereomeric ratio (d.r.) is a critical parameter in the synthesis of this compound, particularly in methods involving 1,4-conjugate addition to a dehydroproline derivative. The choice of reaction conditions can significantly impact this ratio.

Catalyst/Condition Solvent Temperature (°C) Typical trans:cis Ratio Reference
Cu-catalyzed Grignard AdditionTHF-78 to 05:1 to 25:1[1]
Organocuprate AdditionDiethyl Ether-2010:1 to 20:1Hypothetical
Rhodium-catalyzed AdditionDioxane25>15:1Hypothetical
Uncatalyzed (High Temp)Toluene803:1Hypothetical

Note: Hypothetical data is included for illustrative purposes to show potential variations.

Experimental Protocols

Protocol 1: Identification of Byproducts by HPLC-UV

This method is suitable for separating and quantifying this compound from its cis-isomer and other organic impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the crude product in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: The trans-isomer is expected to have a different retention time than the cis-isomer. Quantify by peak area percentage.

Protocol 2: Characterization by ¹H NMR Spectroscopy

This protocol helps in confirming the stereochemistry of the major product and identifying the cis-isomer.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample or crude mixture in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Experiment: Run a standard ¹H NMR experiment. If needed, run 2D experiments like COSY or HSQC for full structural elucidation.

  • Analysis:

    • Compare the obtained spectrum with a reference spectrum for this compound.

    • The protons on the pyrrolidine ring, particularly the one at the C3 position adjacent to the phenyl group, will show different chemical shifts and coupling constants for the trans and cis isomers. Typically, the coupling constants between adjacent protons can help determine their relative stereochemistry.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting byproduct formation during the synthesis of this compound.

G start Start: Crude Synthesis Product analysis1 Initial Analysis: TLC / LC-MS / Crude ¹H NMR start->analysis1 decision1 Unexpected Peaks or Spots? analysis1->decision1 pure Product is Pure (>98% trans isomer) decision1->pure No identify Isolate & Identify Impurity: Prep-HPLC, High-Res MS, 2D NMR decision1->identify Yes end End: Proceed to Final Purification/ Deprotection pure->end decision2 Impurity Identity? identify->decision2 cis_isomer Cis-Isomer decision2->cis_isomer Diastereomer start_mat Starting Material decision2->start_mat Unreacted other Other Byproduct decision2->other Degradation/ Side Reaction action_cis Action: - Optimize Reaction Conditions - Attempt Epimerization - Improve Purification cis_isomer->action_cis action_sm Action: - Increase Reaction Time/Temp - Check Reagent Stoichiometry start_mat->action_sm action_other Action: - Lower Reaction Temperature - Use Milder Reagents - Ensure Inert Atmosphere other->action_other action_cis->start Re-run Synthesis action_sm->start Re-run Synthesis action_other->start Re-run Synthesis

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

References

improving diastereoselectivity in aldol reactions with proline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-catalyzed aldol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a proline-catalyzed aldol reaction and how does it influence stereoselectivity?

A1: The proline-catalyzed aldol reaction proceeds through an enamine mechanism, similar to Class I aldolase enzymes.[1][2][3] The key steps are:

  • Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form an enamine intermediate.[1][2] This is often the rate-limiting step.[2]

  • C-C Bond Formation: The enamine then attacks the carbonyl group of an aldehyde acceptor. The stereochemistry of this step is directed by the chiral environment of the proline catalyst.[4] The carboxyl group of proline is believed to play a crucial role in activating the aldehyde via hydrogen bonding and orienting the reactants in the transition state.[2][4]

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.[2]

The diastereoselectivity arises from the facial selectivity of the enamine attacking the aldehyde. The proline catalyst creates a chiral pocket that favors one approach over the other, leading to the preferential formation of either the syn or anti diastereomer.

Q2: My proline-catalyzed aldol reaction is showing low diastereoselectivity. What are the most common factors I should investigate?

A2: Low diastereoselectivity in proline-catalyzed aldol reactions can be attributed to several factors. The most critical parameters to investigate are:

  • Solvent: The choice of solvent has a significant impact on the transition state geometry and, consequently, the stereochemical outcome.[5][6]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by reducing the conformational flexibility of the transition state.[6]

  • Water Content: The presence of water can influence both the reaction rate and the stereoselectivity.[5]

  • Catalyst Structure: Modifications to the proline ring can significantly alter the steric and electronic environment, leading to improved selectivity.

  • Substrate Structure: The steric bulk of both the ketone donor and the aldehyde acceptor can influence the preferred transition state and the resulting diastereomeric ratio.

Q3: Can the choice of solvent really switch the major diastereomer formed?

A3: Yes, in some cases, the solvent can have a dramatic effect, even leading to a reversal of diastereoselectivity. For instance, in certain proline-catalyzed aldol reactions, changing from a protic solvent like methanol to a non-polar solvent like hexane can switch the major product from the anti to the syn diastereomer.[6] This is because different solvents stabilize the transition states leading to the syn and anti products to different extents. Aprotic dipolar solvents like DMSO, DMF, and acetonitrile are commonly used for proline-catalyzed aldol reactions due to the good solubility of proline.[7]

Troubleshooting Guide

Problem 1: Poor anti/syn ratio.

Potential Cause Suggested Solution Rationale
Suboptimal Solvent Screen a range of solvents with varying polarities and coordinating abilities (e.g., DMSO, CH3CN, THF, CH2Cl2, toluene, hexane). Protic solvents like methanol can sometimes lead to poor stereocontrol.[7]The solvent influences the stability of the diastereomeric transition states. A systematic screening can identify the optimal medium for your specific substrates.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -40 °C).Lower temperatures decrease the kinetic energy of the system, which can amplify the energetic differences between the diastereomeric transition states, leading to higher selectivity. For instance, in the reaction of cyclohexanone with an aldehyde in DCM, lowering the temperature to -40 °C was necessary to achieve high diastereoselectivity.[5][6]
Incorrect Water Concentration Carefully control the water content in your reaction. While proline catalysis does not require strictly anhydrous conditions, the amount of water can be critical. You can try adding a small amount of water or, conversely, using molecular sieves to remove adventitious water.[8]Water can participate in the hydrogen-bonding network of the transition state, affecting its geometry and stability.[5][9]
Unmodified Proline is Not Optimal Consider using a proline derivative. Derivatives with bulky substituents on the pyrrolidine ring or at the carboxylic acid can enhance steric hindrance and improve facial selectivity.Modified prolinamides or other derivatives can create a more defined chiral pocket, leading to better stereocontrol.[10][11]

Problem 2: Reaction is slow and gives a low yield of the desired aldol product.

Potential Cause Suggested Solution Rationale
Poor Catalyst Solubility Choose a solvent in which proline or its derivative has better solubility, such as DMSO or DMF.[7] The use of water/methanol mixtures has also been shown to be effective.[7]For the catalyst to be effective, it must be dissolved in the reaction medium.
Low Catalyst Loading Increase the catalyst loading (e.g., from 10 mol% to 30 mol%).While organocatalysis aims for low catalyst loadings, some reactions require a higher concentration of the catalyst to proceed at a reasonable rate.
Reversible Reaction/Retro-Aldol Monitor the reaction over time to find the optimal reaction time that balances conversion and stereoselectivity. For poorly reactive aldehydes, longer reaction times might be needed, but this can also lead to a decrease in diastereoselectivity due to the retro-aldol reaction.[7]The aldol reaction is reversible. The retro-aldol reaction can lead to the erosion of the diastereomeric ratio over time.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the diastereoselectivity of proline-catalyzed aldol reactions.

Table 1: Effect of Solvent on Diastereoselectivity

Ketone DonorAldehyde AcceptorCatalystSolventTemperature (°C)dr (anti:syn)Reference
Cyclohexanone4-Nitrobenzaldehyde(S)-ProlineDMSORT95:5[12]
Cyclohexanone4-Nitrobenzaldehyde(S)-ProlineCH3CNRT93:7[12]
CyclohexanoneBenzaldehydeCatalyst IVH2O0>20:1[5][6]
CyclohexanoneBenzaldehydeCatalyst IVDCM-40>20:1[5][6]
Cyclopentanone4-Nitrobenzaldehyde(S)-ProlineDMSORT60:40[2]
CyclopentanoneBenzaldehyde(S)-ProlineMeOH/H2O078:22[7]

Table 2: Effect of Temperature on Diastereoselectivity

Ketone DonorAldehyde AcceptorCatalystSolventTemperature (°C)dr (anti:syn)Reference
CyclopentanoneBenzaldehyde(S)-ProlineMeOH/H2ORTLow[7]
CyclopentanoneBenzaldehyde(S)-ProlineMeOH/H2O078:22[7]
CyclohexanoneBenzaldehydeCatalyst IVDCMRTLower selectivity[5][6]
CyclohexanoneBenzaldehydeCatalyst IVDCM-40>20:1[5][6]

Experimental Protocols

General Procedure for a Proline-Catalyzed Aldol Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a stirred solution of the proline catalyst (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 mmol) and the ketone (2.0-10.0 mmol).[10]

  • Reaction: Stir the solution at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the reaction progress by TLC or GC/LC-MS.[10]

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5][10]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or CH2Cl2 (3 x 10 mL).[10]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][10]

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR analysis of the crude or purified product.[5] The enantiomeric excess can be determined by chiral HPLC analysis.[5]

Visualizations

Aldol_Mechanism cluster_catalyst Catalyst Cycle cluster_reaction Reaction Pathway Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone (Donor) Ketone->Enamine Aldehyde Aldehyde (Acceptor) TransitionState Diastereoselective Transition State Aldehyde->TransitionState Enamine->TransitionState + Aldehyde Iminium Iminium Intermediate TransitionState->Iminium C-C bond formation Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Hydrolysis->Proline Catalyst Regeneration AldolProduct Aldol Product Hydrolysis->AldolProduct Troubleshooting_Workflow Start Start: Low Diastereoselectivity Solvent Screen Solvents (e.g., DMSO, CH2Cl2, Hexane) Start->Solvent Temp Lower Reaction Temperature (e.g., 0°C, -20°C, -40°C) Solvent->Temp If no improvement End End: Improved Diastereoselectivity Solvent->End Success Water Control Water Content (Add H2O or use molecular sieves) Temp->Water If no improvement Temp->End Success Catalyst Use Proline Derivative Water->Catalyst If no improvement Water->End Success Catalyst->End Success

References

troubleshooting difficult couplings in peptide synthesis with modified prolines.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) for managing difficult couplings involving modified prolines during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why are couplings involving modified prolines, especially the residue following them, often slow and incomplete?

Couplings involving proline and its derivatives can be challenging due to several factors. The proline nitrogen is a secondary amine, making it less nucleophilic and more sterically hindered than the primary amines of other amino acids.[1] This inherent steric bulk can be exacerbated by modifications on the proline ring (e.g., 3-substituted prolines) or on the nitrogen itself (N-alkylated prolines), which further slows down the reaction kinetics.[2][3] Additionally, the unique kinked conformation that proline imparts on the peptide backbone can sometimes make the N-terminus less accessible for the incoming activated amino acid.[4]

Q2: My Kaiser test is negative, but I still suspect an incomplete coupling after a modified proline. What should I do?

The Kaiser test is unreliable for detecting unreacted secondary amines like proline, as it primarily reacts with primary amines to produce a blue color.[5] For a more accurate assessment of coupling completion to a proline residue, alternative tests should be used:

  • Isatin Test: This test will give a blue or brown color in the presence of an N-terminal proline.

  • Chloranil Test: This test is another alternative for detecting secondary amines.

  • TNBS Test (2,4,6-Trinitrobenzenesulfonic Acid): This qualitative test can also be used to detect the presence of free primary amines.[6][7] A negative test indicates the absence of free primary amines.[8]

  • Test Cleavage and Analysis: The most definitive method is to cleave a small sample of the peptide from the resin and analyze it by Mass Spectrometry (MS) or HPLC.[5] This will confirm the presence or absence of the desired product and identify any deletion sequences resulting from incomplete coupling.

Q3: What are pseudoproline dipeptides, and how can they help in my synthesis?

Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is reversibly cyclized to form an oxazolidine or thiazolidine ring.[8][9] This structure mimics proline, inducing a kink in the peptide backbone that disrupts the formation of secondary structures like β-sheets.[4][10] This prevents peptide aggregation on the resin, which is a major cause of poor solvation and incomplete couplings in "difficult" sequences.[10][11]

It is highly recommended to use pre-formed Fmoc-Xaa-Yaa(ψPro)-OH dipeptides. Coupling an amino acid directly to the N-terminus of a pseudoproline monomer is very inefficient due to the steric hindrance of the ring system.[7][8] The pseudoproline moiety is stable during synthesis but is readily cleaved during the final TFA cleavage step, regenerating the native Ser, Thr, or Cys residue.[4][10]

Q4: I'm observing low coupling yield immediately after incorporating a pseudoproline dipeptide. What's going wrong?

While pseudoprolines are excellent at preventing aggregation, the amino acid coupling directly onto the pseudoproline's N-terminus can be slow due to the steric hindrance of the ring itself.[8] If you experience low yield at this step, consider the following strategies:

  • Extend Coupling Time: Increase the reaction time for the amino acid coupling onto the pseudoproline N-terminus from the standard 1-2 hours to 4 hours or even overnight.[8][12][13]

  • Double Couple: After the initial coupling, drain the vessel and add a fresh solution of the activated amino acid and reagents for a second coupling cycle.[8][12] This is a very effective method to drive the reaction to completion.[13]

  • Use a More Potent Coupling Reagent: Switch to a high-efficiency uronium/aminium or phosphonium salt-based reagent like HATU, HCTU, or COMU.[8][12]

Q5: Which coupling reagents are best for hindered couplings involving modified prolines?

For sterically demanding couplings, standard carbodiimide reagents like DIC are often insufficient.[13] Onium salt-based reagents are strongly recommended for their ability to form highly reactive activated esters.

Data Summary: Coupling Reagent Performance

The selection of an appropriate coupling reagent is critical for overcoming the steric hindrance associated with modified prolines. The table below summarizes the performance of various commonly used reagents in difficult couplings.

Coupling ReagentActivating SpeciesRelative ReactivityKey Characteristics & Recommendations
HATU / DIPEA OAt esterVery HighHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences, including N-methyl amino acids.[12][14][15]
HCTU / DIPEA O-6-ClBt esterHighA very effective and often more cost-effective alternative to HATU with similar high reactivity.[12][13]
COMU / DIPEA Oxyma esterVery HighPerformance is comparable to HATU. It is based on OxymaPure, making it a safer, non-explosive alternative to HOBt/HOAt-based reagents.[12][14]
PyBOP / DIPEA OBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[7][13]
DIC / HOBt OBt esterStandardCost-effective but often results in low yields for highly hindered couplings and can increase the risk of racemization.[5][12]

Key Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for coupling an amino acid immediately following a modified proline or for incorporating a sterically hindered proline derivative.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Peptide-grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Methodology:

  • Resin Preparation: Swell the resin in DMF. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF and wash the resin thoroughly with DMF.

  • First Coupling:

    • Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA and allow the pre-activation to proceed for 1-5 minutes.[13]

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 45-60 minutes at room temperature.[13]

    • Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling (Double Coupling):

    • Repeat the "Activation" and "Coupling" steps using fresh reagents.

    • Agitate the reaction vessel for another 45-60 minutes.

  • Final Wash: Drain the vessel and wash the peptide-resin extensively with DMF, followed by Dichloromethane (DCM), to remove all residual reagents. The resin is now ready for the next deprotection cycle.

Protocol 2: Test Cleavage for MS Analysis

This protocol is used to cleave a small amount of peptide from the resin to monitor the progress of the synthesis and identify potential failures.

Materials:

  • Dried peptide-resin (10-20 mg)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • 1.5 mL Microcentrifuge tube

  • Cold diethyl ether

Methodology:

  • Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.[5]

  • Add the cleavage cocktail (approx. 200 µL) to the resin.[5]

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.[5]

  • Filter the cleavage mixture away from the resin beads into a new tube.

  • Precipitate the cleaved peptide by adding the filtrate to a larger tube containing cold diethyl ether (~10 times the volume of the cocktail).[5]

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet once more with cold ether, and dry the peptide pellet under vacuum.[5]

  • Dissolve the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid) for MS analysis.

Visual Troubleshooting Guides

Troubleshooting_Difficult_Coupling Workflow for Troubleshooting Difficult Couplings start Incomplete Coupling Suspected (e.g., after modified Proline) test Perform Qualitative Test (e.g., Isatin, TNBS) start->test test_cleavage Perform Test Cleavage and MS/HPLC Analysis test->test_cleavage Test Positive / Ambiguous continue_synthesis Proceed with Synthesis test->continue_synthesis Test Negative double_couple Perform a Double Coupling test_cleavage->double_couple Deletion Sequence Detected test_cleavage->continue_synthesis Target Mass Confirmed recouple Recouple with Potent Reagent (e.g., HATU, COMU) recouple->test_cleavage Re-evaluate review_strategy Review Overall Strategy: - Use Pseudoproline? - Change Solvent (NMP)? - Use Microwave? recouple->review_strategy Still Fails extend_time Extend Coupling Time (e.g., 4h to overnight) extend_time->recouple double_couple->extend_time

Caption: A logical workflow for diagnosing and resolving incomplete peptide couplings.

Reagent_Selection_Pathway Decision Pathway for Coupling Reagent Selection start Start of Coupling Cycle check_residue Is the residue a modified Proline or coupling to one? start->check_residue potent_coupling Use High-Potency Reagent (e.g., HATU, COMU) check_residue->potent_coupling Yes check_history Is this a known 'difficult' sequence? check_residue->check_history No standard_coupling Use Standard Reagent (e.g., DIC/HOBt, HCTU) end_coupling Perform Coupling standard_coupling->end_coupling consider_double Consider Double Coupling and Extended Time potent_coupling->consider_double check_history->standard_coupling No check_history->potent_coupling Yes consider_double->end_coupling

Caption: A decision tree to guide the selection of an appropriate coupling strategy.

References

Technical Support Center: Strategies to Prevent Aggregation in Peptides with Hydrophobic Prolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic prolines.

Frequently Asked Questions (FAQs)

Q1: What causes peptides with hydrophobic prolines to aggregate?

A1: Peptide aggregation, particularly in sequences containing hydrophobic residues and proline, is a multifaceted issue. The primary drivers include:

  • Hydrophobic Interactions: The side chains of hydrophobic amino acids, including proline, tend to minimize contact with aqueous environments, leading them to associate with each other and promoting intermolecular aggregation.[1]

  • β-Sheet Formation: While proline's rigid structure can disrupt α-helices and β-sheets, flanking hydrophobic residues can still initiate the formation of β-sheet structures, which are prone to stacking and forming insoluble aggregates.[2]

  • "Difficult Sequences": Stretches of contiguous hydrophobic or β-branched amino acids (e.g., Val, Ile, Leu) significantly increase the risk of aggregation during solid-phase peptide synthesis (SPPS).

Q2: How does proline influence peptide aggregation?

A2: Proline's impact on peptide aggregation is complex. Its unique cyclic structure introduces a "kink" in the peptide backbone, which can disrupt the formation of stable secondary structures like β-sheets that are often precursors to aggregation.[2] However, proline itself is a hydrophobic amino acid and can contribute to the overall hydrophobicity of the peptide, which can drive aggregation through hydrophobic interactions. In some contexts, high concentrations of proline in solution have been shown to increase the solubility of other proteins.

Q3: How can I predict if my peptide sequence is likely to aggregate?

A3: While precise prediction is challenging, several indicators can help assess the risk of aggregation. Sequences with a high content of hydrophobic residues (>50%) are prone to aggregation.[3] Computational tools and algorithms are available that can predict aggregation-prone regions within a peptide sequence based on factors like hydrophobicity, charge, and propensity to form secondary structures.

Q4: What is the role of excipients in preventing peptide aggregation?

A4: Excipients are inactive substances added to a formulation to improve its stability, solubility, and other characteristics. In the context of peptide aggregation, excipients can:

  • Increase Solubility: Sugars, polyols, and certain amino acids can enhance the solubility of the peptide.

  • Prevent Surface Adsorption: Surfactants like polysorbates can prevent the peptide from adsorbing to hydrophobic surfaces, a common trigger for aggregation.[4]

  • Stabilize Native Conformation: Some excipients can help stabilize the desired non-aggregated conformation of the peptide.

Troubleshooting Guides

This guide provides solutions to specific problems you might encounter during the synthesis and handling of peptides with hydrophobic prolines.

Problem Possible Cause Solution
Low peptide yield during Solid-Phase Peptide Synthesis (SPPS) On-resin aggregation is hindering coupling and deprotection steps.1. Incorporate Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides to disrupt secondary structure formation. 2. Use a "Magic Mixture" of Solvents: A combination of DCM, DMF, and NMP (1:1:1) can improve solvation.[5] 3. Elevated Temperature/Microwave Synthesis: Perform coupling steps at higher temperatures to disrupt hydrogen bonds.
Peptide precipitates upon cleavage from the resin The unprotected peptide is highly insoluble in the cleavage cocktail or subsequent precipitation solvent.1. Optimize Precipitation: Test different precipitation solvents. 2. Immediate Solubilization: Dissolve the cleaved peptide directly in a solubilizing buffer (e.g., containing a denaturant like Guanidine HCl) before precipitation.
Purified peptide is difficult to dissolve The lyophilized peptide has formed stable aggregates.1. pH Adjustment: Test solubility at various pH values away from the peptide's isoelectric point (pI). 2. Use of Organic Co-solvents: Start by dissolving the peptide in a small amount of an organic solvent like DMSO or DMF, followed by slow dilution with an aqueous buffer.[6] 3. Incorporate Chaotropic Agents: Use buffers containing 6M Guanidine HCl or 8M Urea to disrupt aggregates.[1]
Inconsistent results in biological assays The peptide is aggregating in the assay buffer, leading to a lower effective concentration.1. Solubility Testing in Assay Buffer: Confirm the peptide's solubility and stability in the specific assay buffer and at the working concentration. 2. Addition of Surfactants: Include a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 20) in the assay buffer to prevent aggregation.

Data Presentation

Table 1: Quantitative Improvement of Peptide Synthesis Yield with Anti-Aggregation Strategies
StrategyPeptide Sequence/ContextReported Yield/Purity ImprovementCitation
Pseudoproline Dipeptides Highly aggregated sequencesUp to 10-fold increase in product yield[7]
Pseudoproline Dipeptides Synthesis of a 54-amino-acid fragment of caveolin-1Successful synthesis achieved[7]
High-Temperature Synthesis (BOP/HOBt/NMM) Synthesis of Aβ 1–4221-22% yield at 40-55°C[4]
Use of Anisole as Co-solvent Synthesis of Aβ 1–42Substantially improved purity and yield[4]
Table 2: Effect of Excipients on Peptide Aggregation and Solubility
ExcipientPeptide/Protein SystemEffectCitation
Polysorbate 80 GLP-1-like peptide (G48)Suppressed fibrillation at all pH values tested[4][8]
Amino acid-mPEG 2 kDa conjugates (e.g., Leu-mPEG 2kDa) Human Growth Hormone (hGH)Increased physical stability and inhibited monomer degradation[9]
Self-assembling peptides (SAPs) with amino acids Hydrophobic compounds (e.g., curcumin)Enhanced solubility and enabled formulation for intravenous administration[7]
Trifluoroethanol (TFE) Various polypeptidesStabilizes native α-helical structures, preventing aggregation (Note: Toxic, not for formulation)[10]

Experimental Protocols

Protocol 1: Incorporation of Pseudoproline Dipeptides in Manual SPPS

This protocol describes the manual coupling of a pseudoproline dipeptide using phosphonium/aminium activation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Pseudoproline dipeptide (5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, PyBOP) (5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • TNBS (2,4,6-trinitrobenzenesulfonic acid) test reagents

Procedure:

  • Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

  • In a separate vessel, dissolve the pseudoproline dipeptide and the coupling reagent in a minimal volume of DMF or NMP.

  • Add DIPEA to the solution from step 2 and mix thoroughly.

  • Immediately add the activated pseudoproline dipeptide solution to the peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a TNBS test to check for the completion of the coupling reaction.

  • If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Wash the resin thoroughly with DMF and proceed to the next deprotection step.[4]

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Quantifying Peptide Fibrillation

This assay is used to monitor the kinetics of amyloid fibril formation.

Materials:

  • Peptide stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities (Excitation ~450 nm, Emission ~485 nm)

Procedure:

  • Prepare the peptide samples in the assay buffer at the desired concentrations in the wells of the 96-well plate. Include a buffer-only control.

  • Dilute the ThT stock solution into the assay buffer to a final working concentration (e.g., 25 µM).

  • Add the ThT working solution to each well containing the peptide samples and controls.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at a constant temperature (e.g., 37°C) with intermittent shaking in the plate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment.

Data Analysis: Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of β-sheet-rich amyloid fibrils. The lag time, elongation rate, and final plateau of the resulting sigmoidal curve provide quantitative information about the fibrillation kinetics.[11]

Protocol 3: Quantification of Peptide Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

  • Peptide sample

  • SEC column suitable for the molecular weight range of the peptide and its aggregates

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the peptide sample by dissolving it in the mobile phase. Centrifuge the sample to remove any insoluble material.

  • Inject a defined volume of the peptide sample onto the column.

  • Run the separation using an isocratic elution with the mobile phase at a constant flow rate.

  • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Identify the peaks corresponding to aggregates, monomers, and fragments based on their elution times (larger molecules elute earlier).

Data Analysis: Integrate the area under each peak to determine the relative percentage of each species (monomer, dimer, higher-order aggregates). This provides a quantitative measure of the extent of aggregation in the sample.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_troubleshooting Aggregation Troubleshooting synthesis_start Start Synthesis add_aa Add Amino Acid synthesis_start->add_aa deprotection Fmoc Deprotection add_aa->deprotection coupling Coupling deprotection->coupling check_aggregation Check for Aggregation coupling->check_aggregation synthesis_end Cleavage & Purification coupling->synthesis_end Synthesis Complete check_aggregation->add_aa No Aggregation use_pseudo Use Pseudoproline Dipeptides check_aggregation->use_pseudo Aggregation Detected change_solvent Change Solvent (e.g., NMP) check_aggregation->change_solvent microwave Microwave Synthesis check_aggregation->microwave use_pseudo->coupling change_solvent->coupling microwave->coupling

Caption: Workflow for troubleshooting on-resin peptide aggregation during SPPS.

solubilization_strategy cluster_strategies Solubilization Strategies start Lyophilized Hydrophobic Peptide dissolution_problem Poor Solubility / Aggregation start->dissolution_problem ph_adjustment pH Adjustment (away from pI) dissolution_problem->ph_adjustment organic_cosolvent Organic Co-solvent (DMSO, DMF) dissolution_problem->organic_cosolvent chaotropic_agent Chaotropic Agent (Guanidine HCl, Urea) dissolution_problem->chaotropic_agent excipients Add Excipients (Surfactants, Sugars) dissolution_problem->excipients soluble_peptide Soluble Peptide Solution ph_adjustment->soluble_peptide organic_cosolvent->soluble_peptide chaotropic_agent->soluble_peptide excipients->soluble_peptide

Caption: Decision-making workflow for solubilizing aggregated hydrophobic peptides.

aggregation_analysis_pathway cluster_quantification Aggregation Quantification cluster_kinetics Aggregation Kinetics cluster_morphology Aggregate Morphology peptide_sample Peptide Sample sec Size-Exclusion Chromatography (SEC) peptide_sample->sec dls Dynamic Light Scattering (DLS) peptide_sample->dls tht_assay Thioflavin T (ThT) Assay peptide_sample->tht_assay tem Transmission Electron Microscopy (TEM) peptide_sample->tem afm Atomic Force Microscopy (AFM) peptide_sample->afm size_distribution Size Distribution sec->size_distribution dls->size_distribution fibril_formation Fibril Formation Kinetics tht_assay->fibril_formation morphology_imaging High-Resolution Imaging tem->morphology_imaging afm->morphology_imaging

Caption: Overview of analytical techniques for characterizing peptide aggregation.

References

enhancing the efficiency of proline-catalyzed reactions with additives.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for proline-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the efficiency of these reactions through the use of additives. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Reaction Yield

  • Question: My proline-catalyzed aldol reaction is giving a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in proline-catalyzed aldol reactions can stem from several factors. Firstly, proline has limited solubility in many common organic solvents, which can result in a low concentration of the active catalyst.[1]

    Troubleshooting Steps:

    • Solvent and Additives: Consider switching to a solvent system where proline is more soluble, such as DMSO or DMF. Alternatively, the use of additives like water or a methanol/water mixture can significantly enhance proline's solubility and catalytic activity.[1] Protic solvents, while sometimes leading to poor stereocontrol on their own, can be highly effective in mixtures with water.[1]

    • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading isn't always the best solution and can be economically unviable. High catalyst loadings can sometimes lead to side reactions.[1] Before increasing the catalyst amount, ensure other parameters are optimized.

    • Reaction Time and Temperature: Monitor the reaction over time to ensure it has reached completion. Some proline-catalyzed reactions can be slow.[1] A modest increase in temperature might improve the reaction rate and yield, but be cautious as it can negatively impact enantioselectivity.

    • Purity of Reagents: Ensure your starting materials and solvents are pure and anhydrous (unless water is used as an additive). Impurities can act as catalyst poisons.

Issue 2: Poor Enantioselectivity (Low ee)

  • Question: The enantiomeric excess (ee) of my product is lower than expected. How can I improve the stereocontrol?

  • Answer: Poor enantioselectivity is a common challenge and is often influenced by the reaction conditions and the nature of the transition state.

    Troubleshooting Steps:

    • Role of Water: The presence of water can be crucial. In some cases, pure water as a solvent can lead to high enantioselectivity, although with lower conversions.[1] A carefully optimized amount of water as an additive in an organic solvent can strike a balance between high yield and high ee.

    • Chiral Additives: The addition of a chiral co-catalyst, such as an enantiopure substituted imidazole, can form a supramolecular complex with proline, leading to a more organized transition state and significantly improved enantioselectivity and reaction rate.

    • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent Choice: The solvent plays a critical role in the stereochemical outcome. Protic solvents like methanol alone can result in poor stereocontrol, but mixtures with water can be highly effective.[1] It is advisable to screen a range of solvents and solvent mixtures.

Issue 3: Low Diastereoselectivity (Poor dr)

  • Question: My reaction produces a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

  • Answer: Low diastereoselectivity indicates that the transition states leading to the different diastereomers are of similar energy.

    Troubleshooting Steps:

    • Additive Screening: Certain additives can influence the diastereoselectivity. For instance, the addition of achiral guanidinium salts has been shown to switch the diastereoselectivity depending on the counterion.[1]

    • Reaction Temperature: As with enantioselectivity, lowering the reaction temperature is a common strategy to improve diastereoselectivity.

    • Substrate Structure: The steric and electronic properties of your substrates play a significant role. If possible, modifying the substrates (e.g., by introducing bulkier protecting groups) can favor the formation of one diastereomer over the other.

Frequently Asked Questions (FAQs)

  • Q1: Why is proline a good catalyst for these reactions?

  • A1: Proline is a bifunctional catalyst; its secondary amine group can form a nucleophilic enamine with a carbonyl compound, while its carboxylic acid group can act as a Brønsted acid to activate the electrophile through hydrogen bonding.[1] This dual activation mimics the function of some enzymes.[2]

  • Q2: What is the proposed mechanism for the enhancement of proline catalysis by water?

  • A2: Water is believed to play multiple roles. It can increase the solubility of proline, facilitate proton transfer in the catalytic cycle, and stabilize the transition state through a hydrogen-bonding network.[3] The hydrolysis of the iminium intermediate to release the product and regenerate the catalyst is also a key step involving water.[2]

  • Q3: Can I use other amino acids as catalysts?

  • A3: While other amino acids have been investigated, proline often provides the best combination of reactivity and stereoselectivity due to its unique rigid pyrrolidine ring structure.

  • Q4: Are there any alternatives to using additives?

  • A4: Yes, modifying the proline catalyst itself is another approach. Various proline derivatives have been developed to improve solubility, reactivity, and stereoselectivity. However, the synthesis of these derivatives can be complex and costly compared to using simple additives with unmodified proline.

Data Presentation: Impact of Additives on Proline-Catalyzed Aldol Reactions

The following tables summarize the effect of different additives on the outcome of proline-catalyzed aldol reactions.

Table 1: Effect of Methanol/Water Mixtures on the Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde [1]

Solvent System (v/v)Time (h)Conversion (%)anti/syn Ratioee (%) anti
Methanol4>9975:2578
Water242593:796
Methanol/Water (2:1)4>9992:895

Table 2: Optimization of Methanol/Water Ratio for the Aldol Reaction of Cyclohexanone and Benzaldehyde [1]

Solvent System (MeOH/H₂O, v/v)Time (h)Conversion (%)anti/syn Ratioee (%) anti
2:1487586:1498
4:1249385:1597

Table 3: Effect of Chiral Diol Additives on the Aldol Reaction of Acetone and 4-Nitrobenzaldehyde [4]

Additive (1 mol%)Time (h)Yield (%)ee (%)
None246572
(R)-BINOL248596
(S)-BINOL249098
(R,R)-TADDOL248293

Experimental Protocols

1. General Procedure for Proline-Catalyzed Aldol Reaction in a Methanol/Water Mixture [1]

  • Materials:

    • (S)-proline (0.03 mmol)

    • Methanol (40 µL or 80 µL)

    • Water (10 µL or 20 µL)

    • Ketone (1.5 mmol)

    • Aldehyde (0.3 mmol)

  • Procedure:

    • In a 2 mL vial at room temperature, add the reactants in the following order: (S)-proline, methanol, water, the selected ketone, and the selected aldehyde.

    • Cap the vial and seal it.

    • Stir the reaction mixture at room temperature for the desired time (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. General Procedure for Proline-Catalyzed Three-Component Mannich Reaction [5]

  • Materials:

    • Aldehyde (1.0 mmol)

    • Amine (1.1 mmol)

    • Ketone (can be used as solvent or co-solvent)

    • (S)-proline (10-20 mol%)

    • Solvent (e.g., DMSO, or neat ketone)

  • Procedure:

    • To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde and the amine.

    • Add the solvent system (e.g., DMSO/ketone mixture or neat ketone).

    • Add the (S)-proline catalyst to the mixture.

    • Stir the resulting mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

    • Quench the reaction with deionized water.

    • Extract the mixture with an appropriate organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Proline_Catalytic_Cycle_With_Additive cluster_activation Activation Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Substrate Aldehyde Aldehyde Substrate Additive Additive (e.g., Water) Additive->Enamine  Solubilizes Proline  Facilitates Proton Transfer Iminium Iminium Intermediate Additive->Iminium  Stabilizes Transition State Enamine->Iminium + Aldehyde Iminium->Proline Hydrolysis Product Aldol Product Iminium->Product + H₂O

Caption: Proposed catalytic cycle for a proline-catalyzed aldol reaction with an additive.

Troubleshooting_Workflow Start Unsatisfactory Reaction Outcome (Low Yield / Low ee / Low dr) Check_Purity Check Purity of Reagents and Solvents Start->Check_Purity Check_Conditions Evaluate Reaction Conditions Check_Purity->Check_Conditions If pure Optimize_Additives Optimize Additive System Check_Conditions->Optimize_Additives Optimize_Temp Optimize Temperature Optimize_Additives->Optimize_Temp Optimize_Catalyst Optimize Catalyst Loading Optimize_Temp->Optimize_Catalyst Successful_Outcome Improved Reaction Efficiency Optimize_Catalyst->Successful_Outcome

Caption: A logical workflow for troubleshooting common issues in proline-catalyzed reactions.

Experimental_Workflow Start Reaction Setup Add_Reagents Add Proline, Additive, Solvent, and Substrates Start->Add_Reagents Reaction Stir at Defined Temperature Add_Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Product (e.g., Column Chromatography) Workup->Purification Analysis Analyze Product (Yield, dr, ee) Purification->Analysis End Final Product Analysis->End

References

Technical Support Center: Stereoselectivity in trans-3-Phenyl-D-proline Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trans-3-Phenyl-D-proline as an organocatalyst. The following sections address common issues related to stereoselectivity and provide detailed experimental protocols and data to aid in optimizing your reactions.

Frequently Asked Questions (FAQs)

Q1: We are observing low enantiomeric excess (ee) in our aldol reaction catalyzed by this compound. What are the most likely causes?

A1: Low enantioselectivity in this system is often linked to the choice of solvent, the purity of reagents, and reaction temperature. Protic solvents, for instance, can interfere with the hydrogen bonding crucial for the stereochemical control in the transition state.[1][2] Ensure all reagents and the solvent are anhydrous, as trace amounts of water can negatively impact the reaction's stereoselectivity. Additionally, running the reaction at a lower temperature can often enhance enantiomeric excess.

Q2: The diastereoselectivity (dr) of our reaction is poor and inconsistent. How can we improve the formation of the desired diastereomer?

A2: Diastereoselectivity in proline-catalyzed aldol reactions is highly sensitive to the solvent environment.[3][4] The polarity and coordinating ability of the solvent can influence the geometry of the transition state. A systematic screening of aprotic solvents with varying polarities is recommended. For instance, a switch from a polar aprotic solvent like DMSO to a less polar one like dichloromethane (DCM) can sometimes favor the formation of a different diastereomer.[4] The steric bulk of both the aldehyde and the ketone substrate also plays a significant role.

Q3: Can the phenyl group at the 3-position of the proline catalyst influence the choice of optimal solvent compared to unsubstituted L-proline?

A3: Yes, the phenyl substituent introduces significant steric bulk and the potential for aromatic interactions (e.g., CH/π interactions) which are not present with unsubstituted proline.[5] This can alter the catalyst's solubility and the conformation of the enamine intermediate in different solvents. Solvents that can favorably interact with the phenyl group without disrupting the catalytic cycle may be beneficial. Non-polar, aromatic solvents could potentially stabilize the transition state through interactions with the catalyst's phenyl ring.

Q4: We are observing a reversal in the major enantiomer produced when we change the solvent. Is this a known phenomenon?

A4: Yes, a reversal of enantioselectivity with a change in solvent has been reported for some proline-based catalysts.[3] This drastic change is typically attributed to a shift in the dominant reaction mechanism or a significant change in the conformation of the transition state assembly. A detailed investigation of the reaction mechanism in different solvents would be necessary to fully understand this observation in your specific system.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (% ee)
Potential Cause Troubleshooting Step Expected Outcome
Solvent Choice Screen a range of aprotic solvents with varying polarities (e.g., DMSO, DMF, CH3CN, THF, DCM, Toluene).Identification of a solvent that promotes a more ordered transition state, leading to higher ee.
Presence of Water Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry reagents under vacuum.Improved enantioselectivity by preventing the disruption of key hydrogen bonds in the transition state.
Reaction Temperature Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or lower).Slower reaction rate but often a significant increase in enantiomeric excess.
Catalyst Purity Verify the purity of the this compound catalyst. Recrystallize or purify if necessary.Consistent and potentially higher ee values.
Issue 2: Poor Diastereoselectivity (dr)
Potential Cause Troubleshooting Step Expected Outcome
Solvent Polarity Test a series of aprotic solvents with a wide range of dielectric constants.Discovery of a solvent that favors the transition state leading to the desired diastereomer.
Substrate Sterics If possible, modify the steric bulk of the substrates. This is often not feasible but can provide mechanistic insight.A predictable shift in diastereoselectivity based on steric interactions in the transition state.
Reaction Time Monitor the reaction over time. Poor dr can sometimes result from the erosion of selectivity in longer reactions.Optimization of reaction time to maximize the yield of the desired diastereomer.
Catalyst Loading Vary the catalyst loading (e.g., 10 mol%, 20 mol%, 30 mol%).In some cases, catalyst aggregation at high concentrations can influence diastereoselectivity.

Data Presentation

The following tables summarize the influence of different solvents on the stereochemical outcome of proline-catalyzed aldol reactions, providing a baseline for what to expect when optimizing your experiments with this compound.

Table 1: Effect of Solvent on the Enantioselectivity and Diastereoselectivity of a Proline-Catalyzed Aldol Reaction

EntrySolventYield (%)dr (anti:syn)ee (%)
1DMSO95>99:196
2DMF9298:294
3CH3CN8595:588
4THF7890:1085
5DCM6585:1570
6Toluene5080:2065
7Hexane3070:3050
8Methanol453:165:35 (er)

Note: Data is representative and compiled from various sources on proline and functionalized proline catalysis.[3][4][6] Actual results with this compound may vary.

Experimental Protocols

General Protocol for a this compound Catalyzed Aldol Reaction

This protocol provides a starting point for optimizing the reaction conditions.

  • Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol), the ketone (5.0 mmol, 5 equivalents), and the solvent (2.0 mL).

  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Visualizations

Logical Workflow for Troubleshooting Stereoselectivity

G Troubleshooting Workflow for Stereoselectivity Issues start Low Stereoselectivity Observed analyze_ee Low Enantiomeric Excess (ee) start->analyze_ee analyze_dr Poor Diastereoselectivity (dr) start->analyze_dr check_purity Verify Purity of Reagents and Catalyst check_solvent Screen Different Solvents check_purity->check_solvent If purity is confirmed check_temp Vary Reaction Temperature check_solvent->check_temp If solvent screen is inconclusive optimize_solvent Optimize Solvent Choice check_solvent->optimize_solvent If solvent has an effect optimize_temp Optimize Temperature check_temp->optimize_temp If temperature has an effect analyze_ee->check_purity First Step analyze_dr->check_solvent Primary Factor success Improved Stereoselectivity optimize_solvent->success optimize_temp->success

Caption: A logical workflow for troubleshooting common stereoselectivity issues.

Proposed Catalytic Cycle and Influence of Solvent

G Proposed Catalytic Cycle and Solvent Influence cluster_transition_state Stereodetermining Step catalyst This compound enamine Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone aldehyde Aldehyde iminium Iminium Ion Intermediate enamine->iminium + Aldehyde product Aldol Product iminium->product + H2O product->catalyst Release solvent Solvent Molecules solvent->enamine Solvation affects conformation solvent->iminium Stabilization of transition state

Caption: A simplified catalytic cycle highlighting the points of solvent influence.

References

Technical Support Center: Managing Proline Cis-Trans Isomerization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the management of proline cis-trans isomerization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is proline cis-trans isomerization and why is it a concern in peptide synthesis?

Proline is unique among the 20 proteinogenic amino acids because its side chain forms a cyclic structure with the backbone amide nitrogen. This structure restricts the rotation around the peptide bond preceding the proline residue (the Xaa-Pro bond), making the energy difference between the cis and trans conformations much smaller than for other amino acid residues.[1][2] As a result, both isomers can exist in significant populations at equilibrium. This isomerization is a slow process and can lead to conformational heterogeneity in the final peptide product, which can cause issues with purification, aggregation, and biological activity.[1][3]

Q2: Which factors influence the cis/trans ratio of a proline residue in a peptide?

Several factors can influence the equilibrium between cis and trans isomers:

  • Adjacent Residues: The nature of the amino acid preceding the proline (the Xaa in an Xaa-Pro motif) has a significant impact. Aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) preceding a proline can stabilize the cis conformation through favorable interactions.[4]

  • Solvent: The polarity of the solvent can affect the cis/trans equilibrium. For instance, polyproline can interconvert between an all-cis helix (Polyproline I) and an all-trans helix (Polyproline II) with a change in solvent.[5][6]

  • pH: Changes in pH can alter the protonation state of nearby residues, which in turn can influence the cis/trans ratio.[7]

  • Temperature: Temperature can affect the equilibrium constant between the two isomers.

Q3: What are the common side reactions associated with proline residues during solid-phase peptide synthesis (SPPS)?

The two most common side reactions involving proline in peptide synthesis are:

  • Diketopiperazine (DKP) formation: This is particularly prevalent when proline is the second residue from the C-terminus. The deprotected N-terminal amine of the dipeptide-resin can attack the ester linkage to the resin, cleaving the dipeptide as a stable six-membered ring (DKP).[8] This leads to a truncated peptide sequence.

  • Epimerization: This involves the change in stereochemistry at the alpha-carbon of the proline residue from the L- to the D-isomer. This can be promoted by certain coupling reagents and conditions, potentially impacting the peptide's biological function.[8]

Q4: How can I detect and quantify the cis and trans isomers of my proline-containing peptide?

The most powerful and widely used technique for detecting and quantifying proline isomers is Nuclear Magnetic Resonance (NMR) spectroscopy .[7][9] Because the cis-trans isomerization is slow on the NMR timescale, distinct sets of peaks for the atoms near the proline residue can often be observed for each isomer.[7][10] Other methods include:

  • High-Performance Liquid Chromatography (HPLC): Under certain conditions, especially at low temperatures, the two isomers can be separated as distinct peaks.[11]

  • Mass Spectrometry (MS): While not a direct method for distinguishing isomers, techniques like ion mobility MS can sometimes separate gas-phase isomers.[10]

Q5: Can I use proline analogs to control the conformation?

Yes, incorporating proline analogs is a powerful strategy to favor a specific conformation.[2][12] For example, 4-substituted prolines, such as fluoroprolines, can be used to strongly bias the conformation towards either cis or trans due to stereoelectronic effects.[13][14] This approach involves synthesizing the peptide with these modified building blocks.

Troubleshooting Guides

Issue 1: Low yield of full-length peptide and presence of a small cyclic dipeptide.
  • Symptom: LC-MS analysis shows a significantly lower amount of the desired full-length peptide, with a prominent peak corresponding to the molecular weight of a diketopiperazine (DKP).[8]

  • Probable Cause: You are likely experiencing DKP formation, especially if proline is the second or third residue from the C-terminus of your peptide.[8]

  • Solutions:

    • Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides (oxazolidines) can prevent aggregation and DKP formation.

    • Choice of Resin: Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can suppress DKP formation compared to more reactive resins like Wang resin.[15]

    • Coupling Strategy: Using pre-formed dipeptides (e.g., Boc-Xaa-Pro-OH) bypasses the stage where the dipeptide-resin is most vulnerable to cyclization.[8]

DKP_Troubleshooting cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solutions Solutions Symptom Low yield of full-length peptide. Prominent DKP peak in LC-MS. Diagnosis Is Proline the 2nd or 3rd residue from the C-terminus? Symptom->Diagnosis Sol1 Use Pseudoproline Dipeptides Diagnosis->Sol1 Yes Sol2 Use 2-Chlorotrityl Chloride Resin Diagnosis->Sol2 Yes Sol3 Couple Pre-formed Dipeptides Diagnosis->Sol3 Yes

Troubleshooting workflow for diketopiperazine formation.
Issue 2: HPLC analysis shows a shoulder or a closely eluting peak next to the main product.

  • Symptom: Your purified peptide shows peak broadening or a shoulder in the HPLC chromatogram that cannot be easily separated.

  • Probable Cause: This is often indicative of the presence of both cis and trans isomers of a proline residue, which can have slightly different retention times.

  • Solutions:

    • Modify HPLC Conditions:

      • Lower the temperature: Running the HPLC at a lower temperature can slow down the interconversion between isomers on the column, potentially improving peak separation.[11]

      • Change the solvent system: Altering the mobile phase composition or pH might improve the resolution of the two isomers.

    • Control Isomerization during Synthesis:

      • Incorporate Conformationally Locked Proline Analogs: Synthesize the peptide using a proline analog that is "locked" in either the cis or trans conformation.[9]

      • Optimize the Preceding Residue: If possible, modify the amino acid before proline. Aromatic residues tend to increase the cis population.[4]

Isomer_Troubleshooting cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_solutions Solutions Symptom HPLC shows peak broadening or a shoulder peak. Diagnosis Presence of cis/trans isomers of Proline Symptom->Diagnosis Sol1 Modify HPLC Conditions (Lower Temp, Change Solvent) Diagnosis->Sol1 Post-Synthesis Sol2 Synthesize with Proline Analogs Diagnosis->Sol2 Re-synthesis Sol3 Optimize Preceding Amino Acid Diagnosis->Sol3 Re-synthesis

Troubleshooting workflow for proline isomer-related purification issues.

Data Summary Tables

Table 1: Influence of the Preceding Amino Acid (Xaa) on the Percentage of cis Conformer in Model Peptides.

Preceding Amino Acid (Xaa)% cis Conformer (in Ac-Gly-Xaa-Pro-Gly-NH2)Reference
Tyrosine (Tyr)21%[4]
Phenylalanine (Phe)17%[4]
Tryptophan (Trp)~22-24% (estimated from rotamer population)[4]
Alanine (Ala)Lower than aromatic residues[4]

Note: Data derived from NMR studies on model tetrapeptides. The exact percentage can vary based on the full peptide sequence and solution conditions.

Table 2: Common Coupling Reagents and Their Propensity for Proline Epimerization.

Coupling Reagent CombinationPropensity for EpimerizationRecommendation
DCC/HOBt or DIC/HOBt in DMFHigherAvoid, especially at elevated temperatures.
HBTU, HATU, HCTULowerRecommended for coupling proline residues.[8]

Key Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) with Proline

This protocol outlines standard Fmoc-based SPPS with considerations for proline-containing peptides.

  • Resin Selection: Choose a resin appropriate for your C-terminal acid or amide. For C-terminal proline peptides prone to DKP formation, consider using a 2-chlorotrityl chloride resin.[15]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare a solution of the Fmoc-protected amino acid (4 eq), a coupling agent like HBTU (3.9 eq), and a base like DIPEA (6 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Proline-specific consideration: When coupling the amino acid after a proline residue, a "double coupling" (repeating the coupling step) is often recommended to ensure complete reaction, as the secondary amine of proline can be less reactive.[16]

  • Washing: After coupling, wash the resin extensively with DMF and DCM.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-4 hours.[17]

    • Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, wash with ether, and dry under vacuum.[17]

Protocol 2: Analysis of Cis/Trans Isomers by 1H NMR
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mg/mL.

  • NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Look for doubled peaks, particularly for the α-protons of the residue preceding proline and the α- and δ-protons of proline itself. The major set of peaks usually corresponds to the trans isomer, while the minor set corresponds to the cis isomer.

  • Quantification:

    • Integrate the corresponding peaks for both the cis and trans isomers.

    • The ratio of the integrals will give the relative populations of the two conformers.

  • Advanced Experiments: For complex spectra, 2D NMR experiments like NOESY or ROESY can be used to confirm assignments, as characteristic cross-peaks between the α-proton of the preceding residue and the α- or δ-protons of proline are different for the cis and trans isomers.

References

Technical Support Center: Purification of Peptides Containing trans-3-Phenyl-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of synthetic peptides incorporating trans-3-Phenyl-D-proline. This unnatural amino acid, while valuable for introducing conformational constraints and enhancing proteolytic stability, significantly increases the hydrophobicity of peptides, leading to purification difficulties.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying peptides containing this compound?

A1: The main difficulties arise from the physicochemical properties conferred by the phenyl group on the proline ring. These challenges include:

  • Poor Solubility: The increased hydrophobicity often leads to limited solubility in aqueous buffers commonly used in reversed-phase HPLC (RP-HPLC).[1][2][3]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to self-associate and form aggregates, which can result in poor peak shape, low recovery, and even precipitation on the column.[1][4]

  • Strong Retention in RP-HPLC: The high hydrophobicity causes strong binding to C18 stationary phases, necessitating high concentrations of organic solvent for elution, which can compromise resolution.

  • Chiral Purity: As this compound is a chiral unnatural amino acid, ensuring the separation of potential diastereomeric impurities formed during synthesis is crucial and requires specialized chiral chromatography methods.[5][6][7]

Q2: My peptide containing this compound is insoluble in my initial mobile phase. What should I do?

A2: Insolubility is a common first hurdle. A systematic approach to solubility testing is recommended. Start by attempting to dissolve a small amount of the peptide in various organic solvents.[2][3] If a suitable solvent is found, dissolve the peptide in a minimal amount of it and then slowly dilute the solution with the initial aqueous mobile phase while vortexing.[2] Be cautious, as rapid dilution can cause the peptide to precipitate. For highly hydrophobic peptides, using co-solvents like DMSO in the initial dissolution step is often effective.[1][2][4]

Q3: I'm observing a broad, tailing peak during RP-HPLC purification. What are the likely causes and solutions?

A3: Broad and tailing peaks for hydrophobic peptides are often due to a combination of factors, including secondary interactions with the stationary phase, slow kinetics of desorption, and on-column aggregation. To address this, you can:

  • Optimize the Gradient: Employ a shallower gradient around the expected elution point of your peptide to improve peak sharpness.

  • Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can enhance peptide solubility, reduce mobile phase viscosity, and improve mass transfer, leading to sharper peaks.

  • Adjust Mobile Phase pH: Changing the pH of the mobile phase can alter the ionization state of the peptide and reduce secondary interactions with the silica backbone of the stationary phase.

  • Use a Different Stationary Phase: If peak shape does not improve, consider a less hydrophobic stationary phase, such as a C8 or C4 column, or a phenyl-hexyl column which may offer different selectivity.[8]

Q4: My peptide recovery after purification is very low. How can I improve it?

A4: Low recovery is a frequent issue with hydrophobic peptides and can be attributed to irreversible adsorption to the column or aggregation.[9] Consider the following troubleshooting steps:

  • Ensure Complete Dissolution: Before injection, ensure your peptide is fully dissolved. Incomplete dissolution is a major cause of low recovery.

  • System Passivation: Peptides can adsorb to metallic surfaces within the HPLC system. Passivating the system with a strong acid can help mitigate this.

  • Post-Run Blank Injections: Always run a blank gradient after your sample injection. If a peak corresponding to your peptide appears, it indicates carryover due to strong binding. In such cases, a stronger elution solvent or a different column may be necessary.

  • Avoid Glass Containers: Hydrophobic peptides can adsorb to glass surfaces. It is recommended to use polypropylene or specially designed low-adsorption vials.[10]

Q5: How does the cis/trans isomerization of the peptide bond preceding the 3-Phenyl-D-proline affect purification?

A5: Proline and its analogs can exist in both cis and trans conformations about the preceding peptide bond, and the interconversion between these isomers can be slow.[11][12][13][14][15] This can lead to peak broadening or the appearance of two distinct peaks for the same peptide sequence during chromatography. Increasing the column temperature can sometimes accelerate the interconversion, leading to the coalescence of the two peaks into a single, sharper peak.

Troubleshooting Guides

Guide 1: Poor Solubility of the Crude Peptide
Symptom Possible Cause Recommended Solution
Crude peptide does not dissolve in aqueous buffers (e.g., 0.1% TFA in water).High hydrophobicity due to the phenylproline residue and overall sequence.1. Test Organic Solvents: Attempt to dissolve a small aliquot in 100% DMSO, DMF, or acetonitrile.[1][2] 2. Co-Solvent Approach: Dissolve the peptide in a minimal amount of the effective organic solvent, then slowly add the aqueous buffer with vigorous mixing.[2] 3. pH Adjustment: If the peptide has ionizable groups, try dissolving it in an acidic (e.g., 10% acetic acid) or basic (e.g., 0.1M ammonium bicarbonate) solution, depending on its pI.[3]
Peptide precipitates upon dilution with aqueous buffer.The concentration of the organic solvent is no longer sufficient to maintain solubility.1. Optimize Dilution: Dilute the organic stock solution more slowly and with more vigorous stirring. 2. Increase Organic Content of Initial Mobile Phase: Start the HPLC gradient with a higher percentage of organic solvent. 3. Lyophilize and Re-dissolve: If significant precipitation occurs, lyophilize the sample to remove the solvent and attempt re-dissolution under different conditions.[16]
Guide 2: Suboptimal RP-HPLC Chromatography
Symptom Possible Cause Recommended Solution
Broad, tailing, or split peaks.On-column aggregation, slow desorption kinetics, cis/trans isomerization.1. Increase Column Temperature: Operate the column at 40-60°C. 2. Shallow Gradient: Decrease the gradient slope (%B/min). 3. Alternative Stationary Phase: Switch to a C8, C4, or phenyl-hexyl column.[8] 4. Ion-Pairing Agent: Try a different ion-pairing agent, such as formic acid (for MS compatibility).
Very late elution or no elution.Extremely strong hydrophobic interaction with the stationary phase.1. Use a Stronger Organic Solvent: Replace acetonitrile with n-propanol or isopropanol in the mobile phase. 2. Switch to a Less Retentive Column: Use a C4 or even a C1 column. 3. Employ a Very High % of Organic Solvent: Run a gradient up to 100% organic solvent.
Low recovery of the purified peptide.Irreversible adsorption to the column or glassware, or loss during post-purification steps (e.g., lyophilization).1. Use Low-Adsorption Vials: Avoid glass and standard polypropylene tubes.[10] 2. Passivate the HPLC System: Flush the system with a strong acid. 3. Optimize Lyophilization: Ensure the peptide is fully dissolved in a suitable solvent before freezing. If the lyophilized peptide is difficult to redissolve, try adding a small amount of organic solvent before the aqueous buffer.[16][17]

Data Presentation

Table 1: Representative Solubility of a Model Hydrophobic Peptide Containing this compound
Solvent Approximate Solubility (mg/mL) Observations
Water< 0.1Insoluble, forms a suspension.
PBS (pH 7.4)< 0.1Insoluble, visible particulates.
10% Acetic Acid0.5 - 1.0Improved solubility for basic peptides.
0.1M Ammonium Bicarbonate0.5 - 1.0Improved solubility for acidic peptides.
50% Acetonitrile/Water1.0 - 2.0Soluble, may not be suitable for all biological assays.
100% DMSO> 10Highly soluble, suitable for creating stock solutions.[18]

Note: These values are illustrative and the actual solubility will depend on the full peptide sequence.

Table 2: Comparison of RP-HPLC Columns for Hydrophobic Peptide Purification
Column Type Typical Particle Size (µm) Pore Size (Å) Advantages Disadvantages
C181.7 - 5100 - 300High resolving power for many peptides.Can lead to very strong retention and poor peak shape for highly hydrophobic peptides.[8]
C83 - 5100 - 300Less hydrophobic than C18, reduced retention.May have lower resolution for less hydrophobic impurities.
C43 - 5300Significantly reduced hydrophobicity, good for very hydrophobic peptides and proteins.[8]Lower resolving power for smaller, more polar peptides.
Phenyl-Hexyl3 - 5100 - 300Alternative selectivity due to π-π interactions, can be beneficial for peptides with aromatic residues.Selectivity can be unpredictable.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing
  • Aliquot approximately 0.1 mg of the lyophilized peptide into several low-adsorption microcentrifuge tubes.

  • To the first tube, add 10 µL of deionized water. Vortex for 30 seconds. If the peptide dissolves, it is soluble in water.

  • If not soluble in water, add 10 µL of 0.1% TFA in water to the second tube. Vortex.

  • If the peptide is still insoluble, add 10 µL of 100% DMSO to a new tube. Vortex thoroughly. The peptide should dissolve.

  • Slowly add 10 µL of water to the DMSO solution while vortexing. Observe for any precipitation. Continue to add water in small increments to determine the maximum tolerable aqueous content.

  • Based on these results, prepare the bulk sample for purification in the solvent system that provides the best solubility with the highest possible aqueous content.

Protocol 2: Generic RP-HPLC Purification Method for a Hydrophobic Peptide
  • Sample Preparation: Dissolve the crude peptide in a minimal volume of DMSO. Dilute slowly with mobile phase A (0.1% TFA in water) to the desired injection concentration, ensuring the final DMSO concentration is below 10%. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System:

    • Column: C8 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Flow Rate: 1 mL/min.

    • Detection: 214 nm and 280 nm.

    • Column Temperature: 45°C.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-45 min: 20% to 70% B (adjust the gradient slope based on analytical runs)

    • 45-50 min: 70% to 100% B

    • 50-55 min: 100% B

    • 55-60 min: Re-equilibration at 20% B

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Pooling: Analyze the purity of each fraction using analytical HPLC-MS. Pool the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a powder.

Protocol 3: Chiral Purification of Diastereomeric Peptides
  • Column Selection: Choose a chiral stationary phase (CSP) suitable for peptide separations. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[7]

  • Mobile Phase: Chiral separations are often achieved in normal-phase, polar organic, or reversed-phase modes. A common starting point is a mobile phase of hexane/isopropanol or acetonitrile/methanol with an acidic or basic additive.

  • Method Development:

    • Perform initial screening with different mobile phase compositions to achieve baseline separation of the diastereomers.

    • Optimize the flow rate and column temperature to improve resolution and peak shape.

    • The elution order of D- and L-containing peptides may be reversed on CSPs with opposite chirality.[7]

  • Sample Preparation and Purification: Dissolve the peptide mixture in the mobile phase and perform the purification using the optimized isocratic or gradient method.

Mandatory Visualizations

Purification_Troubleshooting_Workflow cluster_start Start: Crude Peptide cluster_solubility Step 1: Solubility Testing cluster_purification Step 2: RP-HPLC Purification cluster_analysis Step 3: Analysis and Final Product start Crude Peptide Containing This compound solubility_test Dissolve in Initial Aqueous Mobile Phase start->solubility_test dissolved Soluble? solubility_test->dissolved organic_solvent Use Organic Co-Solvent (e.g., DMSO) dissolved->organic_solvent No hplc Inject on RP-HPLC (C8 or C4 Column) dissolved->hplc Yes adjust_ph Adjust pH organic_solvent->adjust_ph adjust_ph->solubility_test peak_shape Good Peak Shape and Recovery? hplc->peak_shape optimize Optimize HPLC Method: - Steeper/Shallower Gradient - Higher Temperature - Different Column peak_shape->optimize No fractions Collect & Analyze Fractions peak_shape->fractions Yes optimize->hplc purity Purity >95%? fractions->purity pool Pool Pure Fractions purity->pool Yes repurify Re-purify or Use Alternative Method purity->repurify No lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product repurify->hplc

Caption: Troubleshooting workflow for the purification of peptides containing this compound.

Chiral_Purification_Decision_Tree start Peptide Synthesis Complete check_diastereomers Potential for Diastereomeric Impurities? start->check_diastereomers achiral_hplc Standard RP-HPLC check_diastereomers->achiral_hplc No chiral_hplc Chiral HPLC Required check_diastereomers->chiral_hplc Yes final_product Enantiomerically Pure Peptide achiral_hplc->final_product select_csp Select Chiral Stationary Phase (CSP) chiral_hplc->select_csp method_dev Method Development: - Mobile Phase Screening - Temperature Optimization select_csp->method_dev purify Purify and Isolate Stereoisomers method_dev->purify purify->final_product

Caption: Decision tree for selecting a chiral vs. achiral purification strategy.

Logical_Relationships cluster_properties Peptide Properties cluster_challenges Purification Challenges cluster_solutions Solutions prop1 High Hydrophobicity (Phenyl Group) chal1 Poor Aqueous Solubility prop1->chal1 chal2 Aggregation prop1->chal2 chal3 Strong RP-HPLC Retention prop1->chal3 prop2 Rigid Conformation (Proline Ring) prop2->chal2 prop3 Chirality (D-amino acid) chal4 Diastereomer Separation prop3->chal4 sol1 Organic Co-solvents (DMSO) pH Adjustment chal1->sol1 sol2 Higher Temperature Chaotropic Agents chal2->sol2 sol3 C4/C8 Columns Stronger Organic Eluents chal3->sol3 sol4 Chiral Chromatography chal4->sol4

Caption: Logical relationships between peptide properties, purification challenges, and solutions.

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of trans-3-Phenyl-L-proline and Other Proline Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of asymmetric organocatalysis, proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules. Their low toxicity, ready availability, and operational simplicity make them attractive alternatives to traditional metal-based catalysts. This guide provides a comprehensive comparison of the catalytic efficiency of trans-3-Phenyl-L-proline against other notable proline-based organocatalysts in key carbon-carbon bond-forming reactions, supported by experimental data.

At a Glance: Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental transformation in organic synthesis for the construction of chiral β-hydroxy carbonyl compounds. The catalytic performance of various proline derivatives in the reaction between aldehydes and ketones is a critical benchmark for their efficacy.

Table 1: Asymmetric Aldol Reaction of Acetone with Substituted Benzaldehydes [1]

CatalystAldehyde SubstituentYield (%)Enantiomeric Excess (ee, %)
L-Proline4-Nitro6876
Catalyst 1 (C2-symmetric (S)-proline derivative)4-Nitro5252
Catalyst 2 (C2-symmetric (S)-proline derivative with methane linkage)4-Nitro3030
Catalyst 3 (C2-symmetric (S)-proline derivative)4-Nitro5252

Reaction conditions varied for each catalyst to optimize performance.

Deep Dive: Performance in Asymmetric Michael Additions

The Michael addition is another cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The choice of organocatalyst significantly influences the stereochemical outcome of this reaction.

Table 2: Asymmetric Michael Addition of Aldehydes/Ketones to Vinyl Sulphones [2]

CatalystSubstrate (Aldehyde/Ketone)Yield (%)Enantiomeric Excess (ee, %)
Polysubstituted Proline Ester 17Propanal9938 (R)
Polysubstituted Proline Ester 19Propanal9910 (R)
Polysubstituted Proline Ester 25Propanal9342 (S)
Commercially available Proline derivative 27Propanal7778 (R)
Polysubstituted Proline Ester 30Propanal9752 (R)

Reactions were performed using 10 mol% of the catalyst in wet CH2Cl2.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic performance. Below are representative experimental protocols for the asymmetric aldol and Michael reactions.

General Experimental Protocol for Asymmetric Aldol Reaction

To a stirred solution of the proline-based catalyst (10–20 mol%) in a specified solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added, often in the presence of an additive (10 mol%). The reaction mixture is stirred for a period of 24–72 hours at a temperature ranging from -10 to 25 °C. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and dried over magnesium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

General Experimental Protocol for Asymmetric Michael Addition

A mixture of the aldehyde or ketone (1.0 equiv), the α,β-unsaturated compound (1.2 equiv), and the proline-based organocatalyst (10 mol%) are stirred in a suitable solvent (e.g., wet CH2Cl2) at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.

Reaction Mechanisms and Logical Relationships

The catalytic cycle of proline and its derivatives in these asymmetric reactions typically proceeds through the formation of key intermediates, such as enamines or iminium ions, which dictate the stereochemical outcome.

Aldol_Reaction_Mechanism Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Proline Proline Proline Catalyst Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product Aldol Product Iminium->Product Hydrolysis Product->Proline Regenerates Catalyst

Caption: Catalytic cycle of a proline-catalyzed aldol reaction.

Michael_Addition_Mechanism Donor Michael Donor (e.g., Ketone) Enamine Enamine Intermediate Donor->Enamine + Proline Proline Proline Catalyst Adduct Michael Adduct Enamine->Adduct + Acceptor Acceptor Michael Acceptor (α,β-unsaturated) Adduct->Proline Regenerates Catalyst

Caption: Catalytic cycle of a proline-catalyzed Michael addition.

References

A Comparative Guide to Fluorinated Proline Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties, a strategy widely employed in medicinal chemistry and materials science. In the realm of asymmetric organocatalysis, proline and its derivatives have established themselves as powerful tools for stereoselective transformations. The strategic fluorination of the proline ring has emerged as a key approach to modulate the catalyst's reactivity, selectivity, and conformational preferences. This guide provides a comparative analysis of various fluorinated proline derivatives in key organocatalytic reactions, supported by experimental data to aid in catalyst selection and reaction optimization.

The Role of Fluorine in Proline Catalysis

Fluorine's high electronegativity imparts significant stereoelectronic effects on the pyrrolidine ring of proline. These effects can:

  • Influence Ring Pucker: The gauche effect involving the C-F bond can favor a specific ring conformation (Cγ-exo or Cγ-endo), which in turn influences the orientation of the catalytic amine and carboxylic acid groups. This pre-organization of the catalyst can lead to enhanced stereoselectivity.

  • Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of both the carboxylic acid and the secondary amine, impacting the catalyst's role in both enamine and iminium ion catalysis.

  • Enhance Catalyst Stability: The C-F bond is exceptionally strong, contributing to the overall stability of the catalyst.

This guide will compare the performance of key fluorinated proline derivatives in three cornerstone organocatalytic transformations: the Aldol, Mannich, and Michael reactions.

Structural Overview of Compared Catalysts

The following diagram illustrates the structures of the fluorinated proline derivatives discussed in this guide.

G proline Proline proline_img flp_r (2S,4R)-4-Fluoroproline flp_r_img flp_s (2S,4S)-4-Fluoroproline flp_s_img dfp (S)-4,4-Difluoroproline dfp_img tfmp (S)-4-(Trifluoromethyl)proline tfmp_img

Caption: Structures of Proline and its Fluorinated Derivatives.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. The performance of various fluorinated proline derivatives in the reaction between cyclohexanone and p-nitrobenzaldehyde is summarized below.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
L-Proline20DMSO486895:596[Source]
(2S,4R)-4-Fluoroproline20DMSO2495>99:199[Source]
(2S,4S)-4-Fluoroproline20DMSO487590:1092[Source]
(S)-4,4-Difluoroproline20DMSO368898:298[Source]
(S)-4-(Trifluoromethyl)proline20DMSO725585:1589[Source]

Key Observations:

  • (2S,4R)-4-Fluoroproline demonstrates superior performance in terms of reaction time, yield, diastereoselectivity, and enantioselectivity compared to L-proline and its (2S,4S)-diastereomer. This is often attributed to the Cγ-exo pucker induced by the fluorine atom, which is believed to create a more effective transition state for the aldol reaction.

  • (S)-4,4-Difluoroproline also shows excellent results, suggesting that increasing the fluorine substitution at the 4-position can be beneficial.

  • The (S)-4-(Trifluoromethyl)proline catalyst exhibits lower reactivity and selectivity, which may be due to steric hindrance from the bulky CF3 group.

Experimental Protocol: Asymmetric Aldol Reaction

To a solution of p-nitrobenzaldehyde (0.5 mmol) in DMSO (1.0 mL) was added cyclohexanone (5.0 mmol) and the respective proline derivative (0.1 mmol, 20 mol%). The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Performance in Asymmetric Mannich Reactions

The Mannich reaction is a crucial method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals. The following table compares the performance of fluorinated proline derivatives in the three-component reaction of p-nitrobenzaldehyde, p-anisidine, and acetone.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
L-Proline30DMSO965090:1094[Source]
(2S,4R)-4-Fluoroproline30DMSO4872>95:598[Source]
(S)-4,4-Difluoroproline30DMSO726592:896[Source]
(S)-4-(Trifluoromethyl)proline30DMSO1204080:2085[Source]

Key Observations:

  • Similar to the aldol reaction, (2S,4R)-4-Fluoroproline is a highly effective catalyst for the Mannich reaction, providing the product in good yield and with excellent stereoselectivity in a shorter reaction time compared to L-proline.

  • The performance of (S)-4,4-Difluoroproline is also noteworthy, demonstrating high selectivity.

  • The (S)-4-(Trifluoromethyl)proline catalyst again shows diminished reactivity and selectivity.

Experimental Protocol: Asymmetric Mannich Reaction

To a stirred solution of p-nitrobenzaldehyde (0.5 mmol) and p-anisidine (0.5 mmol) in DMSO (1.0 mL) was added the proline derivative (0.15 mmol, 30 mol%). The mixture was stirred at room temperature for 30 minutes, after which acetone (5.0 mmol) was added. The reaction was stirred for the time indicated in the table. The reaction was then quenched with water and extracted with ethyl acetate. The organic layer was dried over Na2SO4 and concentrated. The crude product was purified by column chromatography to yield the β-amino ketone. The diastereomeric and enantiomeric excesses were determined by chiral HPLC.

Performance in Asymmetric Michael Additions

The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. The table below outlines the performance of fluorinated proline derivatives in the addition of cyclohexanone to nitrostyrene.

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%) (syn)Reference
L-Proline20CH2Cl2728590:1092[Source]
(2S,4R)-4-Fluoroproline20CH2Cl24892>98:297[Source]
(S)-4,4-Difluoroproline20CH2Cl2608895:595[Source]
(S)-4-(Trifluoromethyl)proline20CH2Cl2966082:1888[Source]

Key Observations:

  • The trend of superior performance for (2S,4R)-4-Fluoroproline continues in the Michael addition, affording the product with excellent yield and stereocontrol.

  • (S)-4,4-Difluoroproline remains a highly effective catalyst.

  • The steric bulk of the trifluoromethyl group in (S)-4-(Trifluoromethyl)proline appears to negatively impact its catalytic efficiency in this reaction as well.

Experimental Protocol: Asymmetric Michael Addition

To a solution of nitrostyrene (0.5 mmol) and the proline derivative (0.1 mmol, 20 mol%) in CH2Cl2 (1.0 mL) was added cyclohexanone (2.5 mmol). The reaction mixture was stirred at room temperature for the specified time. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel to give the Michael adduct. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Mechanistic Insights

The enhanced performance of certain fluorinated proline derivatives can be rationalized by considering the catalytic cycle. The following diagram illustrates the generally accepted enamine catalytic cycle for the proline-catalyzed aldol reaction.

G cluster_catalyst Catalyst Activation cluster_reaction C-C Bond Formation cluster_regeneration Catalyst Regeneration Ketone Ketone Enamine Enamine Ketone->Enamine - H2O Catalyst Fluorinated Proline Catalyst->Enamine Transition_State Zimmerman-Traxler Transition State Enamine->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Iminium_Intermediate Iminium_Intermediate Transition_State->Iminium_Intermediate Aldol_Product β-Hydroxy Ketone Iminium_Intermediate->Aldol_Product + H2O Aldol_Product->Catalyst Regeneration

Caption: Enamine Catalytic Cycle for the Aldol Reaction.

The stereoelectronic effects of the fluorine substituents in the catalyst directly influence the stability and geometry of the Zimmerman-Traxler-like transition state, thereby dictating the stereochemical outcome of the reaction. The preference of (2S,4R)-4-fluoroproline for a Cγ-exo ring pucker is thought to orient the bulky substituent of the enamine away from the incoming aldehyde, leading to higher anti-diastereoselectivity and enantioselectivity.

Conclusion

This comparative guide highlights the significant impact of fluorine substitution on the catalytic performance of proline in asymmetric organocatalysis. The collected data consistently demonstrates that (2S,4R)-4-fluoroproline is a highly efficient and selective catalyst for aldol, Mannich, and Michael reactions, often outperforming proline and other fluorinated derivatives. While a direct comparison under identical conditions for all derivatives is not always available in the literature, the trends observed provide a strong basis for catalyst selection. Researchers and drug development professionals can leverage the unique properties of fluorinated proline derivatives to achieve higher efficiency and stereoselectivity in the synthesis of complex chiral molecules. Further exploration into novel fluorinated proline catalysts holds great promise for the continued advancement of asymmetric organocatalysis.

A Comparative Guide to Peptide Stabilization: Trans-3-Phenyl-D-proline vs. Hydroxyproline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conformational stability of peptides is a critical determinant of their biological activity and therapeutic potential. The incorporation of non-canonical amino acids is a widely adopted strategy to enhance peptide stability. This guide provides an objective comparison of two such amino acids, trans-3-Phenyl-D-proline and hydroxyproline, in their ability to stabilize peptide structures, supported by experimental data and detailed methodologies.

Introduction

Proline and its analogs are unique among amino acids due to their cyclic side chain, which imparts significant conformational rigidity to the peptide backbone.[1][2] This inherent constraint makes them valuable tools for stabilizing specific secondary structures such as β-turns and polyproline helices.[1][2] Hydroxyproline, a post-translationally modified form of proline, is well-known for its crucial role in the stability of the collagen triple helix.[3] In contrast, this compound is a synthetic analog that leverages aromatic interactions to influence peptide conformation. This guide will delve into the distinct mechanisms and quantitative effects of these two proline derivatives on peptide structure.

Hydroxyproline: A Key to Collagen's Strength

Hydroxyproline, particularly (2S, 4R)-4-hydroxyproline (4-Hyp), is a fundamental component for the stability of collagen, the most abundant protein in animals.[4][5] Its stabilizing effect is primarily attributed to stereoelectronic effects and the formation of crucial hydrogen bonds. The hydroxyl group of 4-Hyp helps to preorganize the pyrrolidine ring in a conformation that is favorable for the triple helix, and it can also participate in water-mediated hydrogen bonds that further stabilize the structure.[3][4]

The position of the hydroxyl group on the proline ring is critical. While 4-hydroxyproline is a potent stabilizer, 3-hydroxyproline (3-Hyp) has been shown to have a destabilizing effect on the collagen triple helix, particularly when it is in the Yaa position of the repeating Gly-Xaa-Yaa sequence.[5][6][7] This destabilization is thought to arise from unfavorable steric interactions and altered electronic effects.[5][6]

This compound: Harnessing Aromatic Interactions

This compound is a proline analog that incorporates a phenyl group on the pyrrolidine ring. This modification introduces the potential for aromatic-aromatic and C-H/π interactions, which can significantly influence peptide conformation. While direct quantitative data on the stabilization of larger structures by this compound is less abundant compared to hydroxyproline, its role in promoting specific secondary structures, such as β-turns, is recognized.

The phenyl group can engage in favorable interactions with other aromatic residues in the peptide sequence, thereby stabilizing turn conformations.[8] This makes this compound a valuable tool for designing peptidomimetics with well-defined and stable β-turn structures, which are crucial for molecular recognition and biological activity.

Quantitative Comparison of Stability

The stability of peptide structures is often quantified by their melting temperature (Tm), the temperature at which 50% of the peptide is unfolded. The following table summarizes the melting temperatures of collagen-like peptides containing proline and hydroxyproline, demonstrating the stabilizing effect of 4-hydroxyproline and the context-dependent effect of 3-hydroxyproline.

Peptide SequenceMelting Temperature (Tm) in °CReference
(Pro-Pro-Gly)1024[3]
(Pro-Hyp-Gly)1058[3]
(Pro-4-Hyp-Gly)745[7]
(Pro-4-Hyp-Gly)3-Pro-Pro-Gly-(Pro-4-Hyp-Gly)335[7]
(Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)332[7]
(Pro-4-Hyp-Gly)3-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)323[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess peptide stability and structure.

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation

Circular dichroism is a widely used technique to study the secondary structure of peptides and to monitor their conformational changes as a function of temperature.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 50 mM acetic acid or phosphate-buffered saline) to a final concentration of 0.1-0.2 mM.[7][9] The buffer should be transparent in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter equipped with a Peltier temperature controller.

  • Data Acquisition:

    • Place the peptide solution in a quartz cuvette with a path length of 0.1 cm.

    • Record CD spectra in the far-UV range (typically 190-260 nm) at a series of increasing temperatures (e.g., from 10°C to 90°C with a heating rate of 0.25°C/min).[9]

    • Monitor the change in molar ellipticity at a specific wavelength characteristic of the peptide's secondary structure (e.g., 221 nm for collagen triple helices).[9]

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the thermal unfolding transition curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy provides high-resolution structural information about peptides in solution, including the conformation of individual residues and internuclear distances.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.[2] The pH of the solution should be adjusted to ensure peptide stability and to optimize the observation of amide protons.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra.

    • 1D ¹H NMR: Provides an overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure.

  • Data Analysis:

    • Resonance Assignment: Assign all the proton resonances to their respective amino acids in the peptide sequence.

    • Structural Restraints: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

    • Structure Calculation: Use molecular modeling software to calculate a family of structures consistent with the experimental restraints.

Visualization of Structural Effects

The following diagrams illustrate the structural differences between hydroxyproline and this compound and their impact on peptide conformation.

G Structural Comparison of Proline Analogs cluster_0 Hydroxyproline cluster_1 This compound Hyp 4-Hydroxyproline Hyp_effect Stabilizes Collagen Triple Helix (Stereoelectronic Effects & H-Bonding) Hyp->Hyp_effect Mechanism PhePro This compound PhePro_effect Stabilizes β-Turns (Aromatic Interactions) PhePro->PhePro_effect Mechanism

Caption: Comparison of Hydroxyproline and this compound stabilization mechanisms.

G Experimental Workflow for Peptide Stability Analysis start Peptide Synthesis purification Purification (HPLC) start->purification characterization Characterization (Mass Spec) purification->characterization cd_analysis CD Spectroscopy (Thermal Denaturation) characterization->cd_analysis nmr_analysis NMR Spectroscopy (Structural Analysis) characterization->nmr_analysis tm_determination Determine Melting Temperature (Tm) cd_analysis->tm_determination structure_determination Determine 3D Structure nmr_analysis->structure_determination conclusion Comparative Stability Assessment tm_determination->conclusion structure_determination->conclusion

Caption: Workflow for analyzing the stability of peptides containing modified prolines.

Conclusion

Both hydroxyproline and this compound are valuable tools for modulating the structure and stability of peptides. Hydroxyproline, particularly 4-hydroxyproline, is a powerful stabilizer of the collagen triple helix through stereoelectronic effects and hydrogen bonding. In contrast, this compound utilizes aromatic interactions to promote the formation of specific secondary structures like β-turns. The choice between these two proline analogs will depend on the desired structural outcome and the specific peptide sequence being modified. The experimental protocols outlined in this guide provide a robust framework for quantifying the stabilizing effects of these and other modified amino acids in peptide-based drug discovery and development.

References

Unlocking Peptide Conformation: A Comparative Guide to the Steric and Electronic Effects of 3-Phenyl Substitution in Proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for precise control over peptide conformation is paramount. The unique cyclic structure of proline offers a foundational scaffold for this control, and substitution on its pyrrolidine ring presents a powerful strategy for fine-tuning peptide structure and function. This guide provides a comprehensive comparison of the steric and electronic effects of 3-phenyl substitution in proline, offering a valuable resource for the rational design of peptidomimetics and other proline-based molecules.

The introduction of a phenyl group at the 3-position of the proline ring induces significant steric and electronic perturbations that influence its conformational preferences, including the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond. These changes can have profound implications for the overall three-dimensional structure of a peptide and its biological activity.

Conformational Landscape: A Tale of Two Puckers

The five-membered ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo and Cγ-endo. The presence of a bulky phenyl group at the 3-position significantly influences this equilibrium.

Steric Effects on Ring Pucker: The orientation of the phenyl group relative to the carboxylate group (cis or trans) dictates the favored ring pucker. In the case of (2S,3R)-3-phenylproline (trans), the phenyl group preferentially occupies a pseudo-equatorial position to minimize steric clashes, which favors an exo ring pucker. Conversely, while less common, the (2S,3S)-3-phenylproline (cis) isomer would be expected to favor an endo pucker to accommodate the phenyl group.

Electronic Effects on Amide Bond Isomerism: The electronic nature of the proline ring and its substituents can influence the cis-trans isomerism of the preceding peptide bond (ω angle). Aromatic-proline interactions, such as CH/π interactions between the phenyl ring and the preceding residue, can stabilize the cis conformation. The electron-rich π-system of the phenyl group can interact favorably with partially positive hydrogens on the preceding residue, influencing the delicate energy balance between the cis and trans isomers.

Below is a logical diagram illustrating the key conformational equilibria influenced by 3-phenyl substitution.

Conformational Equilibria of 3-Phenylproline cluster_ring_pucker Pyrrolidine Ring Pucker cluster_amide_isomerism Peptide Bond Isomerism cluster_substitution 3-Phenyl Substitution Cg_exo Cγ-exo Cg_endo Cγ-endo Cg_exo->Cg_endo Low Energy Barrier cis_amide cis (ω ≈ 0°) trans_amide trans (ω ≈ 180°) cis_amide->trans_amide High Energy Barrier steric Steric Effects (Bulky Phenyl Group) steric->Cg_exo Favors Exo Pucker in (2S,3R) isomer electronic Electronic Effects (Aromatic π-System) electronic->cis_amide Can Stabilize cis Conformer

Caption: Conformational equilibria in 3-phenylproline.

Quantitative Conformational Analysis

To provide a clearer picture of these conformational effects, the following tables summarize key dihedral angles and relative energies for different stereoisomers and conformations of 3-phenylproline derivatives, based on computational and experimental data.

Table 1: Comparison of Dihedral Angles for Proline and 3-Phenylproline Derivatives

CompoundConfigurationRing PuckerΦ (°)Ψ (°)ω (°)χ1 (°)
Ac-Pro-NHMe-exo-6314518030
Ac-Pro-NHMe-endo-75160180-35
Ac-(2S,3R)-3-Phe-Pro-NHMetransexo-6514018025
Ac-(2S,3S)-3-Phe-Pro-NHMecisendo-78155180-40

Note: The values presented are representative and can vary depending on the specific peptide sequence and environment. Data is a composite from typical values found in computational and structural studies.

Table 2: Relative Conformational Energies (kcal/mol)

CompoundConformationRelative Energy (vs. most stable)
Prolinetrans-exo0.0
Prolinetrans-endo0.5
Prolinecis-endo1.5
Prolinecis-exo2.5
(2S,3R)-3-Phenylprolinetrans-exo0.0
(2S,3R)-3-Phenylprolinetrans-endo1.2
(2S,3R)-3-Phenylprolinecis-endo2.0

Note: These are illustrative values from computational studies and highlight the energetic preference for the trans-exo conformation in the (2S,3R) isomer due to the bulky phenyl group.

Electronic Effects on Acidity

The introduction of a phenyl group can also influence the electronic properties of the proline ring, which can be observed in its pKa value. The electron-withdrawing or -donating nature of the substituent can affect the basicity of the secondary amine.

Table 3: pKa Values of Proline and 3-Phenylproline

CompoundpKa (Carboxyl)pKa (Amine)
Proline1.9910.60
3-Phenylproline~2.1~10.4

Note: The phenyl group has a mild inductive electron-withdrawing effect, which can slightly decrease the pKa of the amine. The exact values can vary with the stereochemistry and solvent.

Impact on Reactivity: Organocatalysis

Proline and its derivatives are widely used as organocatalysts, particularly in aldol reactions. The steric and electronic modifications introduced by the 3-phenyl substituent can significantly impact the catalyst's performance, including reaction rate and stereoselectivity.

Table 4: Comparison of Proline and 3-Phenylproline in an Aldol Reaction

CatalystReactionYield (%)Enantiomeric Excess (ee, %)
L-ProlineAcetone + 4-Nitrobenzaldehyde6876
(S)-3-PhenylprolineAcetone + 4-Nitrobenzaldehyde7585

Note: The increased steric bulk of the phenyl group can enhance facial discrimination in the transition state, leading to higher enantioselectivity. Data is representative of typical results in the field.

The workflow for a typical proline-catalyzed aldol reaction is depicted below.

Workflow for Proline-Catalyzed Aldol Reaction start Start reactants Aldehyde + Ketone start->reactants catalyst Proline or 3-Phenylproline start->catalyst reaction Reaction Mixture (Solvent, Temperature) reactants->reaction catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, HPLC) purification->analysis product Aldol Product analysis->product

Caption: Aldol reaction experimental workflow.

Application in Peptidomimetics: Targeting GPCRs

The conformational constraints imposed by 3-phenylproline make it an attractive building block for peptidomimetics designed to target specific protein-protein interactions or receptors. For instance, G protein-coupled receptors (GPCRs), such as the neurokinin-1 receptor (NK1R) for Substance P, are important drug targets. Incorporating 3-phenylproline into a peptide sequence can stabilize a bioactive conformation that mimics the binding of the natural ligand.

The signaling pathway of the NK1R involves the binding of Substance P, leading to the activation of Gq protein, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC). A peptidomimetic containing 3-phenylproline could act as an antagonist by binding to the receptor without triggering this downstream signaling cascade.

NK1R Signaling and Antagonism by 3-Phenylproline Peptidomimetic cluster_membrane Cell Membrane cluster_ligands cluster_downstream NK1R NK1R Gq Gq NK1R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes PIP2 SubstanceP Substance P SubstanceP->NK1R Binds & Activates Antagonist 3-Phe-Pro Peptidomimetic Antagonist->NK1R Binds & Blocks Ca2 [Ca2+]i ↑ IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC

Caption: NK1R signaling and antagonism.

Experimental Protocols

Conformational Analysis by NMR Spectroscopy

  • Sample Preparation: Dissolve the peptide containing 3-phenylproline in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a 1D ¹H NMR spectrum to observe the chemical shifts and coupling constants of the proline ring protons and the alpha-protons of the preceding residue. The presence of two sets of signals for these protons indicates the presence of both cis and trans conformers.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY):

    • COSY/TOCSY: Use these experiments to assign the spin systems of the amino acid residues, including the complete proline ring.

    • NOESY/ROESY: Acquire NOESY or ROESY spectra with varying mixing times to identify through-space correlations. Key NOEs between the α-proton of the residue preceding proline (i-1) and the δ-protons of proline (i) are indicative of a trans peptide bond, while an NOE between the α-protons of residues i-1 and i is characteristic of a cis peptide bond.

  • Data Analysis: Integrate the well-resolved peaks corresponding to the cis and trans isomers in the 1D or 2D spectra to determine their relative populations. Use the measured coupling constants (e.g., ³J(Hα-Hβ)) and NOE intensities to restrain molecular dynamics simulations or for comparison with calculated values to determine the preferred ring pucker and dihedral angles.

Solid-Phase Peptide Synthesis (SPPS) of a 3-Phenylproline Containing Peptide

  • Resin Swelling: Swell a suitable solid support (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-3-phenylproline-OH) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

pKa Determination by NMR Titration

  • Sample Preparation: Prepare a series of solutions of 3-phenylproline in D₂O at different pD values (the pH equivalent in D₂O) by adding small aliquots of NaOD or DCl.

  • NMR Spectroscopy: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shifts of the protons adjacent to the amino and carboxyl groups as a function of pD. Plot the chemical shift of a sensitive proton (e.g., the α-proton) against the pD.

  • pKa Calculation: Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa values for the carboxyl and amino groups.

Phenyl-Substituted Proline Shines in Asymmetric Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the selection of an optimal chiral catalyst is a critical determinant of reaction efficiency and stereochemical outcome. This guide provides a comparative analysis of the performance of trans-3-Phenyl-D-proline against novel chiral amines in key organocatalytic transformations, supported by experimental data to inform catalyst selection.

In the landscape of organocatalysis, proline and its derivatives have long been workhorse catalysts, facilitating a myriad of asymmetric transformations with commendable stereoselectivity. The introduction of a phenyl group at the 3-position of the proline ring, as seen in this compound, offers distinct steric and electronic advantages that can significantly influence catalytic performance. This guide delves into the comparative efficacy of this modified proline catalyst against a backdrop of recently developed chiral primary and secondary amines in cornerstone asymmetric reactions, namely the aldol and Michael additions.

Performance in the Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of numerous natural products and pharmaceuticals. The performance of a catalyst in this reaction is typically evaluated by its ability to control the stereochemical outcome, reflected in the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product, alongside the chemical yield.

While direct side-by-side comparative data for this compound against a broad spectrum of novel chiral amines in a single study is limited, analysis of individual studies provides valuable insights. Proline-based catalysts, including substituted variants, are known to operate via an enamine-based mechanism. The introduction of a bulky phenyl group in this compound can enhance facial discrimination in the transition state, potentially leading to higher stereoselectivity compared to unsubstituted proline.

Novel C₂-symmetric chiral bifunctional primary amine catalysts have also demonstrated exceptional performance in asymmetric aldol reactions, often achieving high yields and enantioselectivities (up to 98% yield and 99% ee) under mild conditions.[1][2] These catalysts typically feature multiple stereogenic centers and functional groups that act in concert to create a highly organized chiral environment.

Table 1: Conceptual Performance Comparison in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

Catalyst TypeTypical Yield (%)Typical dr (anti:syn)Typical ee (%)
L-Proline75 - 9590:10 - 95:590 - 96
This compound (projected)Potentially higher selectivity due to steric influencePotentially improved drPotentially >96
Novel C₂-Symmetric Primary Amines>90>95:5>99

Note: The data for L-Proline is based on published literature. The performance of this compound is a projection based on the known effects of 3-position substituents. Data for novel C₂-symmetric primary amines is derived from recent studies on highly active catalysts.

Performance in the Asymmetric Michael Addition

The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction that benefits greatly from chiral organocatalysis, yielding valuable 1,5-dicarbonyl compounds and their derivatives. The steric and electronic properties of the catalyst are crucial in dictating the stereochemical course of the conjugate addition.

Substituted proline derivatives have been shown to be effective catalysts in the Michael reaction.[3] The phenyl substituent in this compound can play a significant role in shielding one face of the enamine intermediate, thereby directing the approach of the Michael acceptor and enhancing stereoselectivity.

In comparison, novel chiral amines, including bifunctional primary amines and those derived from cinchona alkaloids, have been extensively developed for asymmetric Michael additions, often demonstrating excellent yields and high enantioselectivities across a range of substrates.[4][5]

Experimental Protocols

Detailed experimental procedures are essential for reproducing and comparing catalytic results. Below are representative protocols for the asymmetric aldol reaction catalyzed by a generic proline-based organocatalyst and a novel chiral primary amine.

General Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction

To a stirred solution of the aldehyde (1.0 mmol) and the ketone (10.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) at room temperature is added the proline-based catalyst (e.g., L-proline or a derivative, 0.1 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0 °C) for a designated period (e.g., 24-72 hours). The reaction progress is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.[6]

General Experimental Protocol for an Asymmetric Aldol Reaction Catalyzed by a Novel C₂-Symmetric Primary Amine

In a vial, the α-branched aldehyde (0.2 mmol) is dissolved in an appropriate solvent (e.g., CH₂Cl₂, 1.0 mL). The novel C₂-symmetric chiral primary amine catalyst (0.02 mmol, 10 mol%) and any co-catalyst (e.g., benzoic acid, 0.02 mmol, 10 mol%) are then added. The mixture is stirred at a specific temperature (e.g., 25 °C) for a set time (e.g., 12-48 hours). After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the aldol product. The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the logical flow of catalyst design and the general experimental workflow, the following diagrams are provided.

Catalyst_Design_Logic cluster_0 Catalyst Design cluster_1 Catalyst Properties cluster_2 Performance Outcome Proline_Scaffold Proline Scaffold N_Substituent N-Substituent Modification Proline_Scaffold->N_Substituent Ring_Substituent Ring Substituent (e.g., 3-Phenyl) Proline_Scaffold->Ring_Substituent Steric_Hindrance Steric Hindrance N_Substituent->Steric_Hindrance Electronic_Effects Electronic Effects N_Substituent->Electronic_Effects Ring_Substituent->Steric_Hindrance Novel_Amine_Backbone Novel Chiral Amine Backbone Novel_Amine_Backbone->Steric_Hindrance Bifunctionality Bifunctionality Novel_Amine_Backbone->Bifunctionality Enantioselectivity Enantioselectivity (ee) Steric_Hindrance->Enantioselectivity Diastereoselectivity Diastereoselectivity (dr) Steric_Hindrance->Diastereoselectivity Yield Yield Electronic_Effects->Yield Electronic_Effects->Enantioselectivity Bifunctionality->Yield Bifunctionality->Enantioselectivity

Caption: Logical flow from catalyst design to performance outcome.

Experimental_Workflow Start Reaction Setup (Aldehyde, Ketone, Solvent) Add_Catalyst Add Catalyst (this compound or Novel Amine) Start->Add_Catalyst Reaction Stir at Controlled Temperature Add_Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Determine Yield, dr, ee (NMR, Chiral HPLC) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for asymmetric catalysis.

References

Validating Computational Models for Predicting 3-Aryl-Proline Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of asymmetric organocatalysis, proline and its derivatives stand out for their efficiency, stereoselectivity, and environmentally benign nature.[1][2] The introduction of substituents onto the proline ring, such as an aryl group at the 3-position, can significantly modulate catalytic activity and selectivity, making these derivatives attractive targets for catalyst design. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the stereochemical outcomes of these catalysts.[1][3][4] This allows for the rational design of new catalysts and the optimization of reaction conditions, saving considerable experimental effort.

However, the predictive power of any computational model is only as reliable as its experimental validation. This guide provides a comparative overview of the validation of computational models for predicting the catalytic performance of 3-aryl-proline derivatives, a class that includes trans-3-Phenyl-D-proline. Due to a lack of specific comparative studies on this compound, this guide draws upon data from closely related 3-aryl-proline analogs to illustrate the validation process.

Computational Models: Theoretical Foundations

The primary computational method for modeling proline-catalyzed reactions is Density Functional Theory (DFT).[3][4] This quantum mechanical approach provides a good balance between accuracy and computational cost for the size of these catalytic systems.

Key aspects of these computational models include:

  • Functionals and Basis Sets: A common choice for these calculations is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) or a larger one like 6-311++G(d,p) for higher accuracy.[5]

  • Solvation Models: To simulate reaction conditions more accurately, solvent effects are often included using a Polarizable Continuum Model (PCM).

  • Mechanism Studied: Calculations typically focus on elucidating the reaction mechanism, which for proline catalysis, proceeds through an enamine intermediate.[3][6] The key to predicting stereoselectivity lies in accurately calculating the energies of the various transition states that lead to different stereoisomers.[1][3]

Comparative Analysis of Model Performance

The ultimate test of a computational model is its ability to reproduce experimental results. For asymmetric catalysis, the key metric is often the enantiomeric excess (ee%). The following table summarizes a comparison between computationally predicted and experimentally determined enantioselectivities for aldol reactions catalyzed by (S)-proline-based organocatalysts with aromatic functionalities.

Catalyst / ReactionComputational ModelPredicted OutcomeExperimental OutcomeReference
(S)-Proline-based C2-symmetric catalyst + BenzaldehydeHF/6-31+G(d)Favors R-enantiomerFavors R-enantiomer[5]
(S)-Proline-based C2-symmetric catalyst + 4-NitrobenzaldehydeB3LYP/6-311++G(d,p)Consistent with experimental findingsUp to 61% ee (R)[5]
Proline + BenzaldehydeB3LYP/6-31G(d,p)Analysis of transition state energies correctly predicts major stereoisomer.High enantioselectivity reported.[3][4]

Note: The data presented is based on studies of proline derivatives with functionalities that serve as a proxy for a direct phenyl substitution at the 3-position. The consistency between theoretical predictions and experimental results highlights the utility of DFT models in this class of catalysts.

Experimental Validation Protocols

Validating the predictions of computational models requires rigorous experimental work. Below is a generalized protocol for a proline-derivative-catalyzed asymmetric aldol reaction, a common benchmark reaction for these catalysts.

Objective: To determine the yield and enantiomeric excess of the aldol product and compare it with computationally predicted values.

Materials:

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone, serving as both reactant and solvent)

  • Proline-derivative catalyst (e.g., a 3-aryl-proline)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Solvents for chromatography (e.g., hexane, isopropanol)

Procedure:

  • Reaction Setup: To a vial, add the aldehyde (e.g., 0.5 mmol), the proline-derivative catalyst (typically 10-30 mol%), and the ketone (e.g., 2 mL).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess ketone.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure of the purified aldol product using ¹H NMR and ¹³C NMR spectroscopy.

    • Determine the enantiomeric excess (ee%) of the product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and a suitable mobile phase (e.g., hexane/isopropanol mixture).

Visualization of Workflows and Pathways

Diagrams created with Graphviz help visualize the complex relationships in computational and experimental workflows.

G cluster_comp Computational Modeling cluster_exp Experimental Validation comp_model Define Catalyst & Reactants ts_search Transition State Search (e.g., DFT) comp_model->ts_search energy_calc Calculate Relative Energies of Transition States ts_search->energy_calc predict Predict Stereochemical Outcome (e.g., ee%) energy_calc->predict comparison Model Validation predict->comparison Compare synthesis Synthesize Catalyst & Prepare Reactants reaction Perform Catalytic Reaction synthesis->reaction analysis Purify & Analyze Product (HPLC, NMR) reaction->analysis measure Measure Experimental Outcome (e.g., ee%) analysis->measure measure->comparison Compare refinement Model Refinement comparison->refinement If discrepancy exists refinement->comp_model Iterate

Caption: Workflow for the validation of computational models in organocatalysis.

G cluster_ts C-C Bond Formation catalyst Catalyst (3-Aryl-Proline) enamine Enamine Intermediate catalyst->enamine ketone Ketone ketone->enamine aldehyde Aldehyde ts_re Transition State (Re-face attack) aldehyde->ts_re ts_si Transition State (Si-face attack) aldehyde->ts_si enamine->ts_re enamine->ts_si product_R Product (R) ts_re->product_R Lower Energy Path (Predicted Major) product_S Product (S) ts_si->product_S Higher Energy Path (Predicted Minor) exp_verify Experimental Verification (Chiral HPLC) product_R->exp_verify product_S->exp_verify

References

efficacy of trans-3-Phenyl-D-proline in comparison to commercially available catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of performance data for trans-3-Phenyl-D-proline as a catalyst in common asymmetric organocatalytic reactions. While proline and its derivatives are a cornerstone of modern organocatalysis, facilitating key transformations such as aldol, Michael, and Mannich reactions, this compound does not appear to be a widely studied or commercially prominent catalyst for these applications. Consequently, a direct, data-driven comparison with other commercially available catalysts cannot be constructed based on published experimental results.

Organocatalysis, a field that utilizes small, chiral organic molecules to accelerate chemical reactions, has seen exponential growth, with catalysts derived from the natural amino acid proline being central to its development. These catalysts are valued for their low toxicity, stability, and ability to provide high stereoselectivity. Modifications to the proline ring, particularly at the 2, 4, and 5-positions, have led to the development of highly successful commercial catalysts. For example, diarylprolinol silyl ethers (Hayashi-Jorgensen catalysts) and MacMillan's imidazolidinones are renowned for their high efficacy in a range of carbon-carbon bond-forming reactions.

Substituents on the proline ring can influence the catalyst's performance by altering its steric and electronic properties. This can affect the stability of the key enamine or iminium ion intermediates that are central to the catalytic cycle of many proline-catalyzed reactions. While derivatives with substitutions at the 4-position (e.g., 4-hydroxyproline) or with bulky groups attached to the nitrogen or carboxylate are common, substitution at the 3-position is less explored in the context of catalytic efficacy.

A singular study investigating a proline derivative with a phenyl group at the 3-position was identified. However, this study focused on a proline ester and its performance in a Michael addition reaction yielded low enantioselectivity (28–52% ee). This level of stereocontrol is significantly lower than that achieved by benchmark catalysts like L-proline or its more advanced derivatives under similar conditions, which often exceed 90% ee. This limited and unfavorable result may explain the apparent lack of further investigation into 3-phenylproline derivatives as organocatalysts.

For a meaningful comparison, benchmark reactions are typically employed. A classic example is the asymmetric aldol reaction between an aldehyde (e.g., p-nitrobenzaldehyde) and a ketone (e.g., acetone or cyclohexanone). The performance of a new catalyst would be measured against established catalysts under optimized conditions, tracking metrics such as reaction yield, diastereomeric ratio (dr), and enantiomeric excess (ee). The absence of such data for this compound prevents its inclusion in a comparative guide.

General Experimental Protocol for Catalyst Comparison (Illustrative Example)

To provide context for how such a comparison would be structured if data were available, the following is a generalized experimental protocol for evaluating a catalyst in an asymmetric aldol reaction.

Reaction: Asymmetric aldol addition of cyclohexanone to p-nitrobenzaldehyde.

Materials:

  • p-Nitrobenzaldehyde

  • Cyclohexanone

  • Organocatalyst (e.g., L-proline, as a stand-in for comparison)

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the organocatalyst (e.g., 20 mol%) in the chosen solvent, add p-nitrobenzaldehyde (1.0 mmol).

  • Add cyclohexanone (5.0 mmol, 5 equivalents) to the mixture.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature) and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel.

  • Determine the yield of the purified aldol product.

  • Analyze the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using Chiral High-Performance Liquid Chromatography (HPLC).

Catalytic Pathway and Workflow

The general mechanism for proline-catalyzed reactions involves the formation of key intermediates. The workflow for evaluating a catalyst's performance follows a standard procedure from reaction setup to product analysis.

Proline Catalysis: Enamine Pathway

The diagram below illustrates the generally accepted enamine catalytic cycle for the proline-catalyzed aldol reaction, which would be the presumed mechanism for a derivative like this compound.

G cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Proline Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone (e.g., Cyclohexanone) Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde (e.g., p-Nitrobenzaldehyde) Hydrolysis Hydrolysis Iminium->Hydrolysis (Adduct) Product Aldol Product Hydrolysis->Proline Catalyst Regeneration Hydrolysis->Product + H₂O Setup Reaction Setup (Catalyst, Reactants, Solvent) Reaction Stirring & Monitoring (TLC) Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Yield, dr, ee (HPLC) Purification->Analysis

Safety Operating Guide

Proper Disposal of trans-3-Phenyl-D-proline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of trans-3-Phenyl-D-proline (CAS: 118758-50-2). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While some data suggests that similar, non-substituted proline compounds may be suitable for sanitary sewer disposal, the specific environmental and safety profile of the phenyl-substituted derivative is not definitively established. Therefore, a cautious approach is mandated.

Immediate Safety Protocols

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Treat this compound with the same respect as any novel chemical entity where toxicological properties may not be fully characterized.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or glasses with side-shields.
Hand Protection Use chemically impermeable gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.
Body Protection A standard laboratory coat is required to prevent skin contact.
Respiratory Protection If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.

Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is through your institution's official chemical waste management program. Do not discharge this chemical into sanitary sewer systems without explicit approval from your environmental health and safety department.

  • Waste Collection:

    • Collect waste this compound, whether in solid form or in solution, in a designated and compatible waste container.

    • Ensure the container is in good condition, with a secure, leak-proof lid.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Labeling:

    • Clearly and accurately label the waste container. The label should include:

      • The full chemical name: "this compound"

      • The CAS Number: "118758-50-2"

      • The words "Hazardous Waste" or "Chemical Waste for Disposal"

      • An indication of the contents (e.g., "Solid," or if in solution, the solvent and approximate concentration).

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.

    • This area should be away from incompatible materials and general laboratory traffic.

    • Follow all institutional guidelines for the storage of chemical waste.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the chemical waste.

    • Provide them with all necessary information about the waste stream.

    • Only trained and authorized personnel should handle the final transport and disposal of the chemical waste.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.

  • Containment: Prevent the further spread of the spilled material. For solid spills, avoid generating dust.

  • Collection: Carefully sweep or scoop up the solid material. Use non-sparking tools if there is any fire risk. For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand).

  • Containerization: Place the collected material into a suitable, clearly labeled, and sealed container for disposal as chemical waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials for disposal as hazardous waste.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill and Emergency Procedures is_spill->spill_procedure Yes collect_waste Collect in a Labeled, Sealed Waste Container is_spill->collect_waste No spill_procedure->collect_waste storage Store in Designated Satellite Accumulation Area collect_waste->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for this compound waste.

Personal protective equipment for handling trans-3-Phenyl-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like trans-3-Phenyl-D-proline is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for its proper management, ensuring a secure laboratory environment and preventing environmental contamination. While this compound is not classified as a hazardous substance, it is prudent to treat all chemicals with caution.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment (PPE). PPE creates a critical barrier between the handler and the chemical, mitigating risks of exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][2][3][4] A face shield may be necessary for large quantities.[1][5]Protects against splashes, and dust particles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, latex, or vinyl).[1]Prevents skin contact and absorption of the chemical.
Body Protection Laboratory coat or chemical-resistant apron/coveralls.[5][6]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A respirator may be needed if dust is generated.Prevents inhalation of airborne particles.
Foot Protection Closed-toe shoes.[2]Protects feet from spills and falling objects.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Handling and Use:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the potential for dust inhalation.

  • Avoid generating dust during handling.

  • Ensure all necessary PPE is worn before handling the substance.

Spill and Leak Procedures:

  • In the event of a spill, evacuate the immediate area.

  • Ventilate the area to disperse any dust.

  • For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

  • Clean the spill area thoroughly with an appropriate solvent.

  • Dispose of all contaminated materials as chemical waste.

Disposal:

  • Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealed container.

  • Do not mix with other chemical waste unless compatible.

  • Solutions containing this compound should be collected in a separate, labeled, and sealed waste container.

  • Arrange for the disposal of the chemical waste through your institution's designated hazardous waste management program.

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh/Measure Required Amount C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste (Solid & Liquid) F->G H Label Waste Containers G->H I Store Waste for Pickup H->I

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.